Product packaging for Radicinin(Cat. No.:CAS No. 1402-20-6)

Radicinin

Cat. No.: B073259
CAS No.: 1402-20-6
M. Wt: 236.22 g/mol
InChI Key: SDKXGAICTNHFCN-DCJAWTJCSA-N
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Description

Radicinin is a potent phytotoxic metabolite produced by various fungal plant pathogens, most notably within the genus Cochliobolus. This sesquiterpenoid compound serves as a critical virulence factor, enabling pathogenic fungi to induce disease symptoms in host plants. Its primary research value lies in its specific mechanism of action as an inhibitor of red beet (Beta vulgaris) and corn (Zea mays) serine hydroxymethyltransferase (SHMT), a key enzyme in the C1-tetrahydrofolate metabolism. This targeted inhibition disrupts photorespiration and other vital metabolic processes, leading to the characteristic symptoms of chlorosis and growth suppression observed in affected plants. Researchers utilize this compound as a sophisticated molecular probe to elucidate plant-pathogen interactions, study the biochemical pathways of photorespiration, and investigate plant defense mechanisms against fungal toxins. Furthermore, it is an invaluable tool in screening for natural herbicide candidates and in developing strategies for crop protection and disease resistance. This high-purity compound is essential for advanced studies in plant pathology, biochemistry, and agricultural science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O5 B073259 Radicinin CAS No. 1402-20-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1402-20-6

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

(2S,3S)-3-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione

InChI

InChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3/b4-3+/t6-,10-/m0/s1

InChI Key

SDKXGAICTNHFCN-DCJAWTJCSA-N

SMILES

CC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1

Isomeric SMILES

C/C=C/C1=CC2=C(C(=O)[C@H]([C@@H](O2)C)O)C(=O)O1

Canonical SMILES

CC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1

Other CAS No.

10088-95-6

Synonyms

3,4-dihydro-3-hydroxy-2-methyl-7-propenyl-2H,5H- pyrano(4,3-b)pyran-4,5-dione
radicinin
radicinin, (2alpha,3beta,7(+)-(+-))-isome

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Radicinin-Producing Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Radicinin (C₁₂H₁₂O₅) is a polyketide-derived secondary metabolite and phytotoxin produced by several fungal species.[1] It exhibits a range of biological activities, including phytotoxic, antimicrobial, and cytotoxic properties, making it a molecule of significant interest for applications in agriculture and drug development.[2][3] Notably, its potential as a target-specific bioherbicide for controlling invasive species like buffelgrass (Cenchrus ciliaris) is under active investigation.[4][5] This guide provides a comprehensive overview of the fungal species known to produce this compound, quantitative production data, detailed experimental protocols for its isolation and analysis, and a visualization of key metabolic and experimental workflows.

Fungal Genera Known to Produce this compound

This compound has been isolated from a diverse array of phytopathogenic and endophytic fungi. The production is not ubiquitous among all strains within a species, and it is often highly dependent on culture conditions. Key producing genera include:

  • Alternaria: This is one of the most well-documented this compound-producing genera. Species such as Alternaria radicina (a pathogen of carrots), Alternaria chrysanthemi, Alternaria helianthi, and Alternaria petroselini are known producers.

  • Cochliobolus: Several species within this genus, including Cochliobolus lunatus and Cochliobolus australiensis (recently reclassified as Curvularia tsudae), have been identified as sources of this compound. C. australiensis, in particular, has been studied for its potential in the biocontrol of buffelgrass.

  • Bipolaris: Bipolaris coicis and other species within this genus are known to produce this compound and its derivatives. The genus is closely related to Cochliobolus and Curvularia.

  • Phoma: The genus Phoma, including species like Phoma andina, has been reported to produce this compound.

  • Other Genera: this compound production has also been reported in Stemphylium radicinum and Curvularia species.

Quantitative Production of this compound

The yield of this compound is highly variable and depends on the fungal strain and, most critically, the culture substrate and conditions. Alternaria radicina has been shown to be a particularly high-yield producer, especially on specific solid substrates.

Fungal SpeciesStrain(s)SubstrateThis compound Yield (µg/g)Associated MetabolitesReference
Alternaria radicinaFour strains from carrotRice2,486 - 53,800Radicinol, epi-radicinol
Alternaria radicinaFour strains from carrotCarrot Slices< Detected levelsRadicinol, epi-radicinol (up to 39,414 µg/g)
Cochliobolus australiensisMultiple strainsPotato Dextrose BrothProduction confirmed, but variable and often low3-epi-radicinin, Radicinol, Cochliotoxin

Experimental Methodologies

The following protocols are synthesized from methodologies reported for the culture, extraction, and quantification of this compound from fungal sources.

Fungal Culture and Fermentation

Objective: To cultivate a this compound-producing fungal strain for metabolite production.

Protocol (Liquid Culture - adapted from Cochliobolus australiensis studies):

  • Inoculum Preparation: Grow the selected fungal strain (e.g., C. australiensis) on Potato Dextrose Agar (PDA) plates until sufficient mycelial growth is observed.

  • Fermentation: Aseptically transfer small agar plugs of the mycelium into flasks containing a sterile liquid medium, such as Potato Dextrose Broth (PDB).

  • Incubation: Incubate the flasks under static conditions at approximately 25°C in the dark for a period of 2-4 weeks, or until significant biomass and secondary metabolite production has occurred.

Protocol (Solid Substrate Culture - adapted from Alternaria radicina studies):

  • Substrate Preparation: Autoclave a solid substrate, such as rice or carrot slices, in culture flasks to ensure sterility.

  • Inoculation: Inoculate the sterile substrate with the fungal strain.

  • Incubation: Incubate the cultures at a controlled temperature (e.g., 20-25°C) for several weeks to allow for extensive colonization and metabolite production.

Extraction and Purification

Objective: To isolate and purify this compound from the fungal culture.

Protocol:

  • Extraction:

    • For liquid cultures, separate the mycelium from the culture filtrate by filtration. Extract the filtrate multiple times with an organic solvent such as ethyl acetate.

    • For solid cultures, homogenize the substrate and mycelium and extract exhaustively with a suitable solvent mixture (e.g., methanol/chloroform).

  • Crude Extract Preparation: Combine the organic solvent fractions and evaporate to dryness under reduced pressure to yield a crude extract.

  • Preliminary Purification (TLC):

    • Perform analytical Thin-Layer Chromatography (TLC) on silica gel plates to ascertain the presence of this compound in the crude extract.

    • Use solvent systems such as Chloroform/iso-Propanol (97:3) or Dichloromethane/Methanol (95:5) for development.

    • Visualize spots under UV light (254 nm) or by using a staining reagent (e.g., 10% H₂SO₄ in methanol followed by heating).

  • Chromatographic Purification: Purify the crude extract using column chromatography (e.g., silica gel) with a gradient of solvents to isolate this compound from other metabolites.

Identification and Quantification

Objective: To confirm the identity of this compound and quantify its concentration.

Protocol (Identification):

  • Spectroscopic Analysis: Confirm the chemical structure of the purified compound as this compound using Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

  • Spectrometric Analysis: Determine the exact mass and molecular formula using Mass Spectrometry (e.g., ESI-MS).

Protocol (Quantification via HPLC):

  • System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a pump and a spectrophotometric detector.

  • Column: Employ a C-18 reversed-phase column (e.g., Merck LiChrocart, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Use an isocratic or gradient elution with a mixture of Acetonitrile (MeCN) and Water. A typical flow rate is 0.5 mL/min.

  • Standard Curve: Prepare a calibration curve using a pure this compound standard of known concentrations.

  • Analysis: Inject a known volume (e.g., 20 µL) of the redissolved crude or purified extract. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Visualization of Pathways and Workflows

This compound Biotransformation Pathway

In the fungus Bipolaris coicis, a metabolic relationship between this compound and its related compounds has been described, involving the conversion of deoxythis compound to this compound and its subsequent epimerization.

Radicinin_Metabolism cluster_info Metabolic Conversions in Bipolaris coicis Deoxythis compound Deoxythis compound This compound This compound Deoxythis compound->this compound Hydroxylation Epithis compound 3-epi-Radicinin This compound->Epithis compound Epimerization at C-3

Caption: Metabolic conversion pathway of this compound in Bipolaris coicis.
General Experimental Workflow

The overall process from fungal culture to pure, quantified this compound follows a standardized workflow common in natural product chemistry.

Radicinin_Workflow General Workflow for this compound Isolation and Analysis cluster_culture 1. Fungal Culture cluster_extraction 2. Isolation & Purification cluster_analysis 3. Analysis Strain Strain Selection (e.g., A. radicina) Culture Culture & Fermentation (PDB or Rice) Strain->Culture Extraction Solvent Extraction Culture->Extraction Purification Chromatography (TLC, Column) Extraction->Purification ID Structural ID (NMR, MS) Purification->ID Quant Quantification (HPLC) ID->Quant Final Pure, Quantified This compound

Caption: Standard workflow for this compound production, isolation, and analysis.

References

The Discovery, Isolation, and Biological Activity of Radicinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin is a fungal secondary metabolite belonging to the dihydropyranopyran-4,5-dione class of compounds. First isolated in the mid-20th century, it has garnered significant scientific interest due to its diverse and potent biological activities. Initially identified as a phytotoxin, subsequent research has unveiled its potential as an antifungal, insecticidal, and, more recently, a promising anticancer agent. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on detailed experimental protocols and quantitative data to support further research and development.

Discovery and Producing Organisms

This compound was first isolated from the fungus Stemphylium radicinum. Since its initial discovery, it has been identified as a metabolite produced by a variety of other fungal species, primarily within the Ascomycota phylum. Notable producers of this compound include:

  • Cochliobolus lunatus[1]

  • Alternaria chrysanthemi

  • Alternaria helianthi

  • Phoma spp.

  • Bipolaris coicis

  • Cochliobolus australiensis[2][3][4]

The production of this compound by these diverse fungal species, many of which are plant pathogens, underscores its ecological significance as a potential virulence factor in plant-fungal interactions.

Isolation and Purification of this compound

The isolation of this compound from fungal cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocol is a generalized procedure based on methodologies reported in the literature for Cochliobolus australiensis.

Fungal Fermentation

Objective: To cultivate the this compound-producing fungus under conditions optimized for metabolite production.

Materials:

  • Potato Dextrose Broth (PDB) medium

  • Pure culture of Cochliobolus australiensis

  • Erlenmeyer flasks

  • Shaking incubator

Protocol:

  • Inoculate sterile PDB medium with a pure culture of Cochliobolus australiensis.

  • Incubate the culture at 25-28°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration.

  • Monitor the culture for growth and secondary metabolite production, which can be qualitatively assessed by changes in the culture broth's color and viscosity.

Extraction of this compound

Objective: To extract crude this compound from the fungal culture filtrate.

Materials:

  • Fungal culture from step 2.1

  • Ethyl acetate (EtOAc)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude extract from step 2.2

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Protocol:

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).

    • Elute the column with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate.

    • Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., phosphomolybdic acid).

    • Pool the fractions containing this compound based on the TLC profile.

  • Preparative TLC/HPLC:

    • For further purification, subject the this compound-containing fractions to preparative TLC using a solvent system such as chloroform:methanol (95:5 v/v).

    • Alternatively, utilize preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., water:acetonitrile) to obtain highly pure this compound.

    • Confirm the purity of the isolated this compound by analytical HPLC and spectroscopic methods.

Experimental Workflow for this compound Isolation and Purification

G cluster_0 Fungal Fermentation cluster_1 Extraction cluster_2 Purification A Inoculation of Cochliobolus australiensis in PDB Medium B Incubation (25-28°C, 14-21 days, shaking) A->B C Filtration to separate mycelium B->C Culture Broth D Liquid-Liquid Extraction of filtrate with Ethyl Acetate C->D E Concentration of Organic Phase D->E F Silica Gel Column Chromatography E->F Crude Extract G Fraction Collection and TLC Analysis F->G H Preparative TLC / HPLC G->H I Pure this compound H->I

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound has been elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

Table 1: Spectroscopic Data for this compound

Technique Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.05 (dq, J = 15.6, 6.8 Hz, 1H), 6.00 (s, 1H), 5.95 (dd, J = 15.6, 1.6 Hz, 1H), 4.55 (d, J = 3.2 Hz, 1H), 4.40 (m, 1H), 2.15 (s, 3H), 1.90 (dd, J = 6.8, 1.6 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 192.1, 175.8, 163.9, 145.2, 125.9, 101.1, 80.2, 68.9, 30.8, 20.9, 18.4
Mass Spectrometry (ESI-MS) m/z: 237 [M+H]⁺
UV-Vis (MeOH)λmax (nm): 230, 285, 345

Note: NMR chemical shifts are referenced to the solvent signal.

Chemical Structure

The chemical structure of this compound is characterized by a dihydropyranopyran-4,5-dione core with a propenyl side chain.

Chemical Structure of this compound

G This compound

Caption: Chemical structure of this compound.

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a molecule of interest for various applications.

Phytotoxic Activity

This compound is a potent phytotoxin, demonstrating significant herbicidal activity against various plant species, with notable selectivity against buffelgrass (Cenchrus ciliaris)[5].

Experimental Protocol: Leaf Puncture Assay

Objective: To assess the phytotoxic activity of this compound on plant leaves.

Materials:

  • Healthy, fully expanded leaves of the target plant species (e.g., buffelgrass).

  • This compound solution at various concentrations (e.g., dissolved in a suitable solvent like ethanol or DMSO).

  • Micropipette.

  • Sterile needle.

Protocol:

  • Gently wound the surface of the leaf with a sterile needle, creating a small puncture.

  • Apply a small droplet (e.g., 10 µL) of the this compound test solution directly onto the puncture wound.

  • As a control, apply the solvent alone to other punctured leaves.

  • Incubate the treated leaves in a humid chamber under controlled light and temperature conditions for 48-72 hours.

  • Measure the diameter of the necrotic lesion that develops around the puncture site.

Table 2: Phytotoxic Activity of this compound against Buffelgrass

Concentration (mM) Mean Lesion Area (mm²)
2.5>30
1.0Significant necrosis
Control (solvent)No significant necrosis

Data is a qualitative summary from cited literature.

Proposed Mechanism of Phytotoxicity:

While the precise molecular mechanism of this compound's phytotoxicity is still under investigation, studies on its synthetic analogue, (±)-3-deoxythis compound, suggest a pathway involving the induction of oxidative stress in chloroplasts. This leads to a cascade of events culminating in programmed cell death (PCD).

G This compound This compound (or analogue) Stomata Uncontrolled Stomatal Opening This compound->Stomata Chloroplast Chloroplast Targeting This compound->Chloroplast Wilting Plant Wilting Stomata->Wilting ROS Singlet Oxygen Species (¹O₂) Overproduction Chloroplast->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress PCD Chloroplast-Specific Programmed Cell Death (PCD) OxidativeStress->PCD CellDeath Cell Death PCD->CellDeath

Caption: Proposed mechanism of this compound's anticancer activity.

Conclusion and Future Perspectives

This compound is a fungal metabolite with a rich history of scientific investigation and a promising future in various fields. Its potent bioherbicidal activity, coupled with its selectivity, makes it a strong candidate for the development of novel, environmentally friendly herbicides. Furthermore, its recently discovered anticancer properties open up new avenues for its exploration in drug discovery and development.

Future research should focus on several key areas:

  • Elucidation of Molecular Mechanisms: A deeper understanding of the precise molecular targets and signaling pathways affected by this compound is crucial for its rational development as a herbicide or therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activities of the resulting analogues will provide valuable insights for optimizing its potency and selectivity.

  • Biosynthetic Pathway Engineering: Understanding and manipulating the biosynthetic pathway of this compound in its producing organisms could lead to increased yields and the production of novel, more potent derivatives.

  • In Vivo Efficacy and Safety Studies: Comprehensive in vivo studies are necessary to evaluate the efficacy and safety of this compound and its derivatives in whole-plant and animal models before any potential application.

The continued investigation of this compound holds significant promise for addressing challenges in agriculture and medicine. This technical guide provides a solid foundation of the current knowledge, empowering researchers to build upon existing discoveries and unlock the full potential of this remarkable fungal metabolite.

References

Natural Analogs of Radicinin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Radicinin, a dihydropyranopyran-4,5-dione produced by various fungi, notably Cochliobolus australiensis (also known as Curvularia tsudae), has garnered significant interest within the scientific community for its potent biological activities.[1][2] Its potential as a bioherbicide and preliminary findings on its anticancer properties make it a compelling subject for further investigation.[1][2] This technical guide provides an in-depth overview of the known natural analogs of this compound, their comparative biological activities, and the experimental methodologies employed in their characterization. Furthermore, this document elucidates the current understanding of the signaling pathways modulated by these compounds. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound and its derivatives.

Naturally Occurring Analogs of this compound

Several natural analogs of this compound have been isolated and identified from fungal sources, primarily from the culture filtrates of Cochliobolus australiensis. These compounds share the core dihydropyranopyran-4,5-dione scaffold with variations in stereochemistry and substitutions. The most well-characterized natural analogs are:

  • 3-epi-Radicinin: A stereoisomer of this compound.

  • Radicinol: A reduced form of this compound where the ketone at C-4 is hydroxylated.[1]

  • 3-epi-Radicinol: A stereoisomer of radicinol.

  • Cochliotoxin: An analog featuring an epoxide group on the side chain.

These compounds have been isolated alongside this compound and have been pivotal in understanding the structure-activity relationships within this class of molecules.

Data Presentation: Comparative Biological Activity

The phytotoxic activity of this compound and its natural analogs has been quantitatively assessed using a leaf puncture bioassay on buffelgrass (Cenchrus ciliaris). The following table summarizes the necrotic area induced by each compound at different concentrations, providing a clear comparison of their potency.

CompoundConcentration (M)Mean Necrotic Area (mm²) ± SE
This compound2.5 x 10⁻³33.5 ± 2.1
1.0 x 10⁻³21.0 ± 1.5
3-epi-Radicinin2.5 x 10⁻³10.5 ± 1.2
1.0 x 10⁻³4.5 ± 0.8
Radicinol2.5 x 10⁻³0.0 ± 0.0
3-epi-Radicinol2.5 x 10⁻³0.0 ± 0.0
Cochliotoxin2.5 x 10⁻³12.0 ± 1.3
1.0 x 10⁻³5.5 ± 0.9

Data extracted from leaf puncture bioassays on Cenchrus ciliaris.

Experimental Protocols

Fungal Culture and Metabolite Extraction

Cochliobolus australiensis is typically cultured in a suitable liquid medium, such as potato dextrose broth, under static or shaken conditions at room temperature for several weeks. After the incubation period, the culture filtrate is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate. The organic extract is dried and concentrated under reduced pressure to yield a crude mixture of secondary metabolites.

Isolation and Purification of this compound and its Analogs

The crude extract is subjected to chromatographic techniques for the purification of individual compounds. A common workflow involves:

  • Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate).

  • Preparative Thin-Layer Chromatography (TLC): Fractions containing the compounds of interest are further purified by preparative TLC.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield pure compounds.

The purity and identity of the isolated compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Leaf Puncture Bioassay for Phytotoxicity

The phytotoxic activity of the purified compounds is assessed using a leaf puncture bioassay on the target weed, buffelgrass (Cenchrus ciliaris).

  • Plant Material: Healthy, young leaves of buffelgrass are used for the assay.

  • Test Solutions: The purified compounds are dissolved in a suitable solvent (e.g., methanol or acetone) to prepare stock solutions, which are then diluted to the desired test concentrations.

  • Application: A small puncture is made on the leaf surface with a needle. A droplet of the test solution is then applied to the wounded area. Control leaves are treated with the solvent alone.

  • Incubation: The treated leaves are kept in a humid chamber under controlled light and temperature conditions for a defined period (e.g., 72 hours).

  • Evaluation: The phytotoxic effect is quantified by measuring the area of the necrotic lesion that develops around the puncture site.

Signaling Pathways and Mechanisms of Action

Phytotoxicity Signaling Pathway

While the precise molecular targets of this compound's phytotoxicity are still under investigation, studies on its synthetic analog, (±)-3-deoxythis compound, have provided valuable insights into its mechanism of action. This analog has been shown to induce a series of cellular events leading to plant cell death.

phytotoxicity_pathway cluster_plant_cell Plant Cell Radicinin_Analog (±)-3-Deoxythis compound Chloroplast Chloroplast Radicinin_Analog->Chloroplast targets Stomata Stomata Opening Radicinin_Analog->Stomata induces uncontrolled ROS Reactive Oxygen Species (Singlet Oxygen) Chloroplast->ROS induces overproduction of PCD_Genes Activation of Programmed Cell Death Genes ROS->PCD_Genes leads to Cell_Death Cell Death (Chlorosis, Ion Leakage, Lipid Peroxidation) PCD_Genes->Cell_Death results in Wilting Plant Wilting Stomata->Wilting causes

Caption: Phytotoxic mechanism of a this compound analog.

The proposed pathway suggests that the this compound analog targets chloroplasts, leading to an overproduction of reactive oxygen species (ROS), specifically singlet oxygen. This oxidative stress then triggers the activation of genes involved in a chloroplast-specific pathway of programmed cell death, culminating in observable symptoms such as chlorosis, ion leakage, and membrane lipid peroxidation. Concurrently, the compound induces the uncontrolled opening of stomata, leading to plant wilting.

Anticancer Apoptotic Pathway of Radicinol

The natural analog radicinol has demonstrated antiproliferative activity in cancer cells. Its mechanism of action is believed to involve the induction of apoptosis through the modulation of key regulatory proteins in the intrinsic apoptotic pathway.

anticancer_pathway cluster_cancer_cell Cancer Cell Radicinol Radicinol p53 p53 (Tumor Suppressor) Radicinol->p53 upregulates Bcl2 Bcl-2 (Anti-apoptotic) Radicinol->Bcl2 downregulates Caspase3 Caspase-3 (Executioner Caspase) p53->Caspase3 activates Bcl2->Caspase3 inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis executes

Caption: Radicinol-induced apoptosis in cancer cells.

Radicinol appears to exert its anticancer effects by upregulating the expression of the tumor suppressor protein p53 and downregulating the anti-apoptotic protein Bcl-2. The activation of p53, coupled with the inhibition of Bcl-2's anti-apoptotic function, leads to the activation of executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell, resulting in apoptosis.

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by a series of Claisen condensations. The biosynthesis is catalyzed by a Type I polyketide synthase (PKS), a large, multi-domain enzyme. While the specific gene cluster and the detailed enzymatic steps for this compound biosynthesis have not been fully elucidated, a general pathway can be proposed.

biosynthesis_pathway cluster_fungus Fungal Cell AcetylCoA Acetyl-CoA PKS Type I Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Post_PKS_Modifications Post-PKS Modifications (e.g., cyclization, oxidation) Polyketide_Chain->Post_PKS_Modifications This compound This compound Post_PKS_Modifications->this compound

Caption: Generalized biosynthetic pathway of this compound.

The process begins with the loading of a starter unit (typically acetyl-CoA) and the sequential addition of extender units (malonyl-CoA) by the PKS enzyme. This iterative process generates a linear polyketide chain. Subsequent modifications, catalyzed by tailoring enzymes, such as cyclases and oxidases, are then required to form the characteristic dihydropyranopyran-4,5-dione structure of this compound.

Conclusion and Future Directions

The natural analogs of this compound represent a promising class of bioactive compounds with potential applications in agriculture and medicine. The structure-activity relationship studies have highlighted the critical structural features necessary for their phytotoxic effects. Furthermore, the elucidation of the signaling pathways involved in their biological activities opens up avenues for the rational design of more potent and selective derivatives.

Future research should focus on several key areas:

  • Elucidation of the this compound Biosynthetic Gene Cluster: Identifying and characterizing the genes responsible for this compound biosynthesis will enable the use of synthetic biology approaches to enhance production and generate novel analogs.

  • Identification of Molecular Targets: Pinpointing the specific cellular targets of this compound and its analogs will provide a more detailed understanding of their mechanisms of action and facilitate the development of targeted therapies.

  • In-depth Toxicological Studies: Comprehensive toxicological profiling of the most promising analogs is essential to ensure their safety for potential therapeutic or agricultural applications.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating family of natural products. The continued investigation of this compound and its analogs holds significant promise for the development of novel solutions in both crop protection and human health.

References

Radicinin: A Comprehensive Technical Review of its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radicinin, a mycotoxin produced by various fungi, including species from the Alternaria and Cochliobolus genera, has garnered significant scientific interest due to its diverse biological activities.[1][2] This technical guide provides an in-depth review of the current literature on this compound, focusing on its chemical properties, biosynthesis, multifaceted biological effects, and mechanisms of action. Particular emphasis is placed on its potential as a bioherbicide and an anticancer agent. This document consolidates quantitative data from various studies into structured tables for comparative analysis, details key experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate a deeper understanding of this promising natural compound.

Chemical Properties and Biosynthesis

This compound (IUPAC name: (2S,3S)-3-Hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione) is a dihydropyranopyran-4,5-dione with the molecular formula C₁₂H₁₂O₅ and a molar mass of 236.22 g/mol .[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₂O₅[2]
Molar Mass236.22 g/mol
IUPAC Name(2S,3S)-3-Hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione
CAS Number10088-95-6

The biosynthesis of this compound in fungi is a complex process involving a polyketide synthase pathway. While the complete enzymatic cascade is still under full investigation, it is understood to originate from acetyl-CoA and malonyl-CoA precursors.

Biological Activities

This compound exhibits a broad spectrum of biological activities, with its phytotoxic and anticancer properties being the most extensively studied.

Phytotoxicity and Bioherbicidal Potential

This compound has demonstrated significant phytotoxic effects, particularly against the invasive weed buffelgrass (Cenchrus ciliaris). This has led to its investigation as a potential target-specific bioherbicide. Studies have shown that this compound displays high toxicity to buffelgrass while exhibiting low toxicity to native plant species, highlighting its potential for targeted weed management. Furthermore, it has been reported to have no teratogenic, sub-lethal, or lethal effects on zebrafish embryos, suggesting a favorable environmental profile.

Table 2: Phytotoxicity of this compound and its Derivatives

CompoundConcentration (M)Target SpeciesEffectReference
This compound2.5 x 10⁻³Cenchrus ciliarisHigh phytotoxicity
This compound10⁻³Cenchrus ciliarisMaintained toxicity
This compound10⁻³Native Sonoran Desert speciesNo phytotoxic effects
3-epi-radicinin2.5 x 10⁻³Cenchrus ciliarisLess active than this compound
Radicinol2.5 x 10⁻³Cenchrus ciliarisLess active than this compound
Cochliotoxin2.5 x 10⁻³Cenchrus ciliarisLess active than this compound
Anticancer Activity

Recent research has unveiled the potential of this compound as an anticancer agent. In vitro studies have demonstrated its cytotoxicity against various human cancer cell lines.

Table 3: In Vitro Anticancer Activity of this compound (IC₅₀ Values in µM)

Cell LineThis compoundCisplatin (Control)Reference
A549 (Non-small cell lung carcinoma)7.7 ± 0.68.4 (mean)
Hs683 (Oligodendroglioma)8.7 ± 0.48.4 (mean)
SKMEL-28 (Melanoma)8.2 ± 0.28.4 (mean)

The data indicates that this compound exhibits potent anticancer activity, with IC₅₀ values comparable to the established chemotherapeutic drug, cisplatin.

Other Biological Activities

In addition to its phytotoxic and anticancer properties, this compound has been reported to possess antifungal, insecticidal, and plant growth regulatory activities.

Mechanism of Action

The primary mechanism of this compound's phytotoxicity is believed to involve the induction of oxidative stress within chloroplasts. Studies on the synthetic analogue, (±)-3-deoxythis compound, have shown that it causes the uncontrolled opening of stomata, leading to wilting. This is followed by the generation of reactive oxygen species (ROS), specifically singlet oxygen, within the chloroplasts, which triggers a chloroplast-specific pathway of programmed cell death.

G This compound This compound stomata Stomata This compound->stomata Induces uncontrolled opening chloroplast Chloroplast This compound->chloroplast Targets wilting Wilting stomata->wilting ros ROS (Singlet Oxygen) Production chloroplast->ros pcd Programmed Cell Death ros->pcd Triggers G start Start: C. australiensis Culture fermentation Liquid Fermentation (e.g., Potato Dextrose Broth) start->fermentation extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography purification Further Purification (e.g., Prep. TLC) chromatography->purification end Pure this compound purification->end

References

Ecotoxicological Profile of Radicinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radicinin, a fungal metabolite produced by Cochliobolus and Alternaria species, has garnered significant interest for its potent phytotoxic activity, particularly as a potential bioherbicide for the control of invasive species like buffelgrass (Cenchrus ciliaris).[1][2] This technical guide provides a comprehensive overview of the current knowledge regarding the ecotoxicological profile of this compound. It summarizes its effects on various non-target organisms, details the experimental protocols used for its assessment, and elucidates its proposed mechanism of action. While this compound displays promising target-specific herbicidal activity with relatively low toxicity to aquatic organisms, significant data gaps remain, particularly concerning its impact on terrestrial ecosystems. This document aims to be a valuable resource for researchers and professionals involved in the development and environmental risk assessment of this compound-based products.

Aquatic Ecotoxicity

Studies have focused on the impact of this compound on representative aquatic organisms, including bacteria, algae, and crustaceans. The general consensus from the available data is that this compound exhibits relatively low toxicity to the tested aquatic species.[2][3]

Quantitative Aquatic Toxicity Data

The following table summarizes the key quantitative data from ecotoxicological studies on this compound in aquatic organisms.

Test OrganismEndpointConcentration (mg/L)Exposure DurationReference
Aliivibrio fischeri (bacterium)Luminescence Inhibition> 41.5030 min[2]
Raphidocelis subcapitata (alga)Growth Inhibition> 41.5072 h
Daphnia magna (crustacean)EC50 (Immobilization)19.1424 h
Brachydanio rerio (zebrafish)Teratogenic, sublethal, or lethal effectsNo effects observed up to 10-3 M72 hpf
Experimental Protocols for Aquatic Toxicity Testing

The ecotoxicological evaluation of this compound on aquatic organisms has been conducted following standardized international protocols.

This test assesses the inhibitory effect of a substance on the light emission of the marine bacterium Aliivibrio fischeri.

  • Principle: The metabolic activity of Aliivibrio fischeri results in the emission of light. A decrease in luminescence upon exposure to a substance indicates a toxic effect.

  • Methodology:

    • Freeze-dried Aliivibrio fischeri are rehydrated.

    • The bacterial suspension is exposed to a range of this compound concentrations.

    • The light output is measured after a specified contact time (e.g., 30 minutes).

    • The percentage of luminescence inhibition is calculated relative to a control group.

This method evaluates the effect of a substance on the growth of the unicellular green alga Raphidocelis subcapitata.

  • Principle: The growth of the algal population is measured over several generations in the presence of the test substance. Inhibition of growth is a measure of toxicity.

  • Methodology:

    • A nutrient-rich medium is inoculated with an exponentially growing culture of Raphidocelis subcapitata.

    • The algal cultures are exposed to various concentrations of this compound.

    • The cultures are incubated under controlled conditions of light and temperature for 72 hours.

    • Algal growth is determined by measuring cell density or a surrogate parameter like chlorophyll fluorescence at 24-hour intervals.

    • The growth rate and yield are calculated and compared to a control.

This test determines the acute toxicity of a substance to the freshwater crustacean Daphnia magna.

  • Principle: Young daphnids are exposed to the test substance for a defined period, and the concentration that causes immobilization in 50% of the population (EC50) is determined.

  • Methodology:

    • Juvenile Daphnia magna (<24 hours old) are placed in test vessels containing different concentrations of this compound.

    • The daphnids are incubated for 24 to 48 hours under controlled conditions.

    • The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at specified time points.

    • The EC50 value is calculated using statistical methods.

Terrestrial Ecotoxicity

Data on the ecotoxicological effects of this compound on terrestrial organisms, including soil microorganisms and invertebrates, is currently limited. This represents a significant knowledge gap in the overall environmental risk assessment of this compound.

Soil Microorganisms

No specific studies on the impact of this compound on soil microbial communities have been identified. The potential for this compound to affect key soil processes such as nutrient cycling, decomposition, and nitrogen fixation is unknown.

Terrestrial Invertebrates

There is a lack of published research on the toxicity of this compound to earthworms. Standardized tests, such as the acute toxicity test (OECD 207) and the reproduction test (OECD 222), would be necessary to evaluate its potential impact on this important soil organism.

Similarly, no data is available on the effects of this compound on Collembola (springtails), which play a crucial role in decomposition and soil food webs.

Phytotoxicity and Mechanism of Action

This compound exhibits significant phytotoxic activity, which is the basis for its potential use as a bioherbicide.

Phytotoxicity Data

The phytotoxic effects of this compound have been primarily evaluated on the invasive weed buffelgrass (Cenchrus ciliaris) and a selection of non-target native species.

Test OrganismEndpointConcentrationEffectReference
Cenchrus ciliaris (buffelgrass)Necrotic Lesion2.5 x 10-3 MHigh Toxicity
Cenchrus ciliaris (buffelgrass)Necrotic Lesion10-3 MHigh Toxicity
Native Sonoran Desert SpeciesNecrotic Lesion2.5 x 10-3 MReduced Effects
Native Sonoran Desert SpeciesNecrotic Lesion10-3 MNo Phytotoxic Effects
Mechanism of Phytotoxicity: Chloroplast Oxidative Stress

Studies on a synthetic analogue of this compound, (±)-3-deoxythis compound, have provided insights into its mode of action in plants. The primary target appears to be the chloroplasts, leading to oxidative stress and ultimately, programmed cell death.

The proposed signaling pathway is as follows:

  • Stomatal Opening: this compound induces uncontrolled opening of the stomata, leading to water loss and wilting.

  • Chloroplast Targeting: The molecule targets the chloroplasts.

  • Reactive Oxygen Species (ROS) Overproduction: Within the chloroplasts, this compound elicits an overproduction of reactive oxygen species, particularly singlet oxygen (1O2).

  • Oxidative Stress: The accumulation of ROS leads to a state of oxidative stress.

  • Activation of Programmed Cell Death (PCD) Pathway: The oxidative stress activates a chloroplast-specific pathway of programmed cell death, characterized by the upregulation of pro-death genes (e.g., EX1) and the downregulation of pro-survival genes (e.g., ACD2).

Radicinin_Phytotoxicity_Pathway This compound This compound Stomata Stomatal Opening This compound->Stomata induces Chloroplast Chloroplasts This compound->Chloroplast targets Wilting Plant Wilting Stomata->Wilting leads to ROS Singlet Oxygen (¹O₂) Overproduction Chloroplast->ROS generates OxidativeStress Oxidative Stress ROS->OxidativeStress causes PCD_Pathway Chloroplast-Specific PCD Pathway OxidativeStress->PCD_Pathway activates EX1 Upregulation of pro-death genes (e.g., EX1) PCD_Pathway->EX1 ACD2 Downregulation of pro-survival genes (e.g., ACD2) PCD_Pathway->ACD2 PCD Programmed Cell Death EX1->PCD ACD2->PCD

Caption: Proposed mechanism of this compound-induced phytotoxicity.

Environmental Fate and Degradation

The environmental persistence of this compound is a crucial factor in its ecotoxicological profile. Studies have shown that this compound is susceptible to degradation under certain environmental conditions.

Degradation Data
ConditionDurationDegradation (%)Reference
Sunlight3 days98.90
Room Temperature3 days59.51 - 73.82
30 °C3 days59.51 - 73.82
UV light (254 nm)4 hours59.51 - 73.82

This rapid degradation, particularly in the presence of sunlight, suggests that this compound may not persist long in the environment, potentially reducing its long-term ecotoxicological risk.

Experimental Workflows

The following diagram illustrates a general workflow for the ecotoxicological assessment of a substance like this compound.

Ecotox_Workflow Substance Test Substance (this compound) Aquatic Aquatic Ecotoxicity Substance->Aquatic Terrestrial Terrestrial Ecotoxicity (Data Gap) Substance->Terrestrial Phyto Phytotoxicity Substance->Phyto Bacteria Bacteria (A. fischeri) Aquatic->Bacteria Algae Algae (R. subcapitata) Aquatic->Algae Crustacean Crustacean (D. magna) Aquatic->Crustacean Fish Fish (B. rerio) Aquatic->Fish SoilMicro Soil Microorganisms Terrestrial->SoilMicro Earthworm Earthworms (E. fetida) Terrestrial->Earthworm Target Target Plant (C. ciliaris) Phyto->Target NonTarget Non-Target Plants Phyto->NonTarget Risk Environmental Risk Assessment Bacteria->Risk Algae->Risk Crustacean->Risk Fish->Risk SoilMicro->Risk Earthworm->Risk Target->Risk NonTarget->Risk

Caption: General workflow for ecotoxicological assessment of this compound.

Conclusion and Future Directions

This compound shows considerable promise as a target-specific bioherbicide with a favorable ecotoxicological profile in aquatic environments. Its rapid degradation further suggests a limited potential for environmental persistence. However, the current body of knowledge is marked by a significant lack of data on its effects on terrestrial organisms, particularly soil microorganisms and invertebrates. To conduct a thorough environmental risk assessment and ensure its safe application, future research should prioritize the following:

  • Terrestrial Ecotoxicity Studies: Conduct standardized tests to determine the acute and chronic toxicity of this compound to key soil organisms such as earthworms, collembola, and representative soil microbial communities.

  • Mode of Action in Non-Target Organisms: Investigate the specific mechanisms of toxicity in aquatic and terrestrial invertebrates to better understand potential sublethal effects.

  • Degradation in Soil and Water: Characterize the degradation pathways and metabolites of this compound in different soil types and aquatic systems to assess the potential toxicity of its breakdown products.

  • Long-Term and Mesocosm Studies: Perform longer-term studies and experiments in more complex, semi-natural environments (mesocosms) to evaluate the potential for indirect and ecosystem-level effects.

Addressing these research needs will be critical for the sustainable development and responsible deployment of this compound as a bioherbicide.

References

A Technical Deep Dive into the History and Science of Radicinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radicinin, a fungal polyketide metabolite, has intrigued scientists for decades with its diverse biological activities, ranging from potent phytotoxicity to promising anticancer properties. This in-depth technical guide provides a comprehensive overview of the history of this compound research, its biosynthesis, mechanisms of action, and the experimental methodologies that have been pivotal in its investigation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, agricultural science, and oncology, facilitating further exploration of this compound's therapeutic and agrochemical potential.

Introduction

This compound is a dihydropyranopyran-4,5-dione first isolated in the mid-20th century.[1] Its chemical structure was initially proposed in 1964 and later definitively confirmed by X-ray crystallography in 1982.[1][2] Produced by a variety of fungal species, most notably from the Cochliobolus and Alternaria genera, this compound has been the subject of extensive research due to its significant biological effects.[3][4] This whitepaper will chronologically detail the key discoveries in this compound research, from its initial characterization to the latest findings on its mode of action and potential applications.

Discovery and Characterization

The journey of this compound research began with its isolation from fungal cultures. Early studies focused on the elucidation of its chemical structure and initial observations of its biological activities.

Fungal Sources

This compound is a secondary metabolite produced by several phytopathogenic fungi. The most prolific and studied producer is Cochliobolus australiensis (also known as Curvularia tsudae), a foliar pathogen of the invasive buffelgrass (Cenchrus ciliaris). Other known producers include Alternaria chrysanthemi and various Stemphylium and Phoma species.

Chemical Structure

This compound (IUPAC name: (S)-3-hydroxy-2-methyl-7-((E)-prop-1-en-1-yl)-2,3-dihydropyrano[4,3-b]pyran-4,5-dione) is a polyketide-derived metabolite with a distinctive dihydropyranopyran-4,5-dione core structure. The stereochemistry at the C-3 position and the presence of the α,β-unsaturated carbonyl group in the pyrone ring are crucial for its biological activity.

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is known to be a polyketide, synthesized by a Type I polyketide synthase (PKS). The general mechanism for fungal polyketide biosynthesis involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a large, multifunctional PKS enzyme.

Note: Despite extensive research, the specific gene cluster and the detailed enzymatic steps for this compound biosynthesis in any producing fungus have not yet been reported in the scientific literature.

A proposed, though unconfirmed, general workflow for the biosynthesis of a polyketide like this compound is presented below.

G cluster_0 Precursor Supply cluster_1 Polyketide Synthase (PKS) Assembly Line cluster_2 Post-PKS Modifications Acetyl_CoA Acetyl-CoA PKS Type I PKS Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization Polyketide_Chain->Cyclization Oxidation Oxidation Cyclization->Oxidation This compound This compound Oxidation->this compound

A generalized workflow for fungal polyketide biosynthesis.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its phytotoxic and anticancer effects being the most extensively studied.

Phytotoxicity

This compound is a potent phytotoxin, demonstrating significant herbicidal activity against various plant species, particularly the invasive weed buffelgrass.

Recent studies have begun to unravel the molecular mechanisms underlying this compound's phytotoxicity. The primary target appears to be the chloroplasts. A synthetic analogue, (±)-3-deoxythis compound, which exhibits similar phytotoxic effects, has been instrumental in these investigations due to the low natural production of this compound.

The proposed mechanism involves the following steps:

  • Chloroplast Targeting: this compound and its analogues localize to the chloroplasts.

  • Induction of Oxidative Stress: It triggers the overproduction of reactive oxygen species (ROS), leading to significant oxidative stress within the chloroplasts.

  • Uncontrolled Stomata Opening: The toxin causes an uncontrolled opening of stomata, leading to rapid water loss and wilting.

  • Programmed Cell Death: The oxidative stress activates a chloroplast-specific pathway of programmed cell death.

G This compound This compound Chloroplast Chloroplast This compound->Chloroplast ROS Reactive Oxygen Species (ROS) Production Chloroplast->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Stomata Stomata Oxidative_Stress->Stomata PCD Programmed Cell Death Oxidative_Stress->PCD Stomata_Opening Uncontrolled Stomata Opening Stomata->Stomata_Opening Wilting Wilting Stomata_Opening->Wilting

Proposed signaling pathway for this compound-induced phytotoxicity.
Anticancer Activity

More recently, this compound has emerged as a promising candidate for anticancer drug development, exhibiting significant cytotoxicity against various cancer cell lines.

The precise molecular mechanism of this compound's anticancer activity is not yet fully understood. However, it is hypothesized to act as a DNA targeting agent. Further research is required to identify the specific cellular signaling pathways that are modulated by this compound in cancer cells.

Structure-Activity Relationship (SAR)

Studies on this compound analogues and synthetic derivatives have provided valuable insights into the structural features essential for its biological activities.

  • α,β-Unsaturated Carbonyl Group: The carbonyl group at the C-4 position is critical for both phytotoxic and anticancer activities.

  • Stereochemistry at C-3: The specific stereochemistry at the C-3 position plays a significant role in its phytotoxicity.

  • Propenyl Side Chain: The unsaturation in the propenyl side chain also contributes to its phytotoxic effects.

Quantitative Data Summary

This section summarizes the key quantitative data reported in this compound research, including its production yields and biological activity measurements.

Table 1: Production Yield of this compound from Cochliobolus australiensis
Fungal StrainCulture MediumIncubation Time (days)This compound Yield (mg/L)Reference
LJ4BPotato Dextrose Broth (PDB)2115.2 ± 0.5
LJ4BM1D2121.85 ± 0.24
LJ4BSoy Sauce Sucrose (SSS)21Low
LJ4BWheat Seeds1810.5 ± 0.3
LJ4BWheat Seeds2518.7 ± 0.6
Table 2: In Vitro Anticancer Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
U373Glioblastoma7.7 ± 0.6
Hs683Glioblastoma8.7 ± 0.4
T98GGlioblastoma8.2 ± 0.2
A549Non-small cell lung carcinomaNot specified
SKMEL-28MelanomaNot specified

Experimental Protocols

This section provides an overview of the key experimental methodologies used in this compound research.

Isolation and Purification of this compound

A general protocol for the isolation and purification of this compound from fungal cultures is as follows:

  • Fungal Culture: Cochliobolus australiensis is typically grown in a liquid medium such as Potato Dextrose Broth (PDB) for several weeks.

  • Extraction: The culture filtrate is extracted with an organic solvent, such as ethyl acetate.

  • Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel) and thin-layer chromatography (TLC) for purification.

  • Structure Elucidation: The purified compound is characterized using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G Start Fungal Culture (e.g., C. australiensis in PDB) Filtration Filtration to separate mycelia and filtrate Start->Filtration Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Filtration->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC Preparative TLC Column_Chromatography->TLC Purified_this compound Purified this compound TLC->Purified_this compound Analysis Spectroscopic Analysis (NMR, MS) Purified_this compound->Analysis

A typical workflow for the isolation and purification of this compound.
Leaf Puncture Assay for Phytotoxicity

This bioassay is commonly used to assess the phytotoxic effects of this compound on plant leaves.

  • Plant Material: Healthy leaves from the target plant species (e.g., buffelgrass) are collected.

  • Toxin Application: A small puncture is made on the leaf surface, and a solution of this compound (typically dissolved in a suitable solvent like methanol) at a specific concentration is applied to the wound.

  • Incubation: The treated leaves are incubated under controlled conditions (e.g., light, temperature, humidity) for a defined period.

  • Assessment: The area of the necrotic lesion that develops around the puncture site is measured to quantify the phytotoxic effect.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

Conclusion and Future Perspectives

The history of this compound research has evolved from its initial discovery as a fungal metabolite to its current status as a promising lead compound for both herbicidal and anticancer applications. While significant progress has been made in understanding its biological activities and structure-activity relationships, several key areas warrant further investigation. The complete elucidation of its biosynthetic pathway, including the identification of the responsible gene cluster and enzymes, would open up opportunities for synthetic biology approaches to enhance its production. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways modulated by this compound in both plant and cancer cells is crucial for its rational development as a targeted therapeutic or agrochemical. The challenges of low production yield and limited solubility also need to be addressed through metabolic engineering, synthetic chemistry, and formulation development to fully unlock the potential of this fascinating natural product.

References

The Biological Activity of Radicinin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

[Date]: November 25, 2025

Executive Summary

Radicinin, a dihydropyranopyran-4,5-dione fungal metabolite, has garnered significant scientific interest due to its diverse biological activities. Primarily recognized for its potent phytotoxicity, this compound is being explored as a target-specific bioherbicide for the control of invasive weeds like buffelgrass (Cenchrus ciliaris). Beyond its effects on plants, this compound exhibits notable cytotoxicity against various cancer cell lines, suggesting its potential as a scaffold for novel anticancer agents. This document provides a comprehensive overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows. The information compiled herein is intended to serve as a valuable resource for researchers investigating the therapeutic and agrochemical potential of this natural product.

Phytotoxic Activity

This compound, isolated from the fungus Cochliobolus australiensis, has demonstrated significant and selective phytotoxic effects, particularly against the invasive weed buffelgrass.[1][2][3] Its herbicidal potential is underscored by its high toxicity to the target weed and low toxicity to non-target native plant species.[2][4]

Quantitative Phytotoxicity Data

The phytotoxic activity of this compound and its analogues has been evaluated primarily through leaf puncture bioassays. The data below summarizes the necrotic lesion area on buffelgrass leaves at different concentrations.

CompoundConcentration (M)Necrotic Lesion Area (mm²) on BuffelgrassReference
This compound (1)2.5 x 10⁻³>30
This compound (1)1 x 10⁻³Significant toxicity maintained
3-epi-radicinin (2)2.5 x 10⁻³Minimally to moderately toxic
Radicinol (3)2.5 x 10⁻³Nontoxic
3-epi-radicinol (4)2.5 x 10⁻³Nontoxic
Cochliotoxin (5)2.5 x 10⁻³Minimally to moderately toxic
Structure-Activity Relationship (SAR) for Phytotoxicity

Studies on this compound derivatives have revealed key structural features essential for its phytotoxic activity. The presence of an α,β-unsaturated carbonyl group at C-4, a free secondary hydroxyl group at C-3, and the specific stereochemistry at C-3 are crucial for imparting high phytotoxicity. Modification or removal of these groups leads to a significant reduction or complete loss of activity.

Experimental Protocol: Leaf Puncture Bioassay

This method is adapted from studies evaluating the phytotoxicity of this compound and its derivatives.

Objective: To assess the phytotoxic activity of a compound by applying it directly to a plant leaf and measuring the resulting necrotic lesion.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., methanol).

  • Healthy, mature leaves of the target plant species (e.g., buffelgrass).

  • Micropipette.

  • Sterile needle or pin.

  • Ruler or caliper for measuring lesion size.

  • Incubation chamber with controlled light and humidity.

Procedure:

  • Plant Preparation: Grow the target plants under controlled greenhouse conditions to ensure uniformity.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial dilutions to obtain the desired test concentrations (e.g., 2.5 x 10⁻³ M and 1 x 10⁻³ M).

  • Leaf Puncture: Gently puncture the adaxial surface of a healthy, attached leaf with a sterile needle.

  • Compound Application: Immediately apply a small, known volume (e.g., 10 µL) of the test solution directly onto the puncture wound.

  • Control: As a negative control, apply the solvent alone to a separate punctured leaf.

  • Incubation: Place the plants in an incubation chamber under controlled conditions (e.g., 25°C, 12h photoperiod) for a specified period (e.g., 72 hours).

  • Data Collection: After the incubation period, measure the diameter of the necrotic lesion that develops around the puncture site. Calculate the lesion area.

  • Analysis: Compare the lesion areas produced by the test compound with the control.

G Experimental Workflow: Leaf Puncture Bioassay cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis plant_prep Grow Target Plants puncture Puncture Leaf Surface plant_prep->puncture compound_prep Prepare Test Compound Solutions application Apply Test Compound compound_prep->application puncture->application incubation Incubate Plants application->incubation measurement Measure Necrotic Lesion Area incubation->measurement comparison Compare with Control measurement->comparison

Caption: Workflow for the Leaf Puncture Bioassay.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines, indicating its potential as a lead compound for the development of new anticancer drugs.

Quantitative Cytotoxicity Data (IC₅₀ Values)

The in vitro anticancer activity of this compound and other fungal metabolites was evaluated using the MTT assay on various cancer cell models.

CompoundA549 (Lung Carcinoma) IC₅₀ (µM)HCT116 (Colon Carcinoma) IC₅₀ (µM)SKMEL-28 (Melanoma) IC₅₀ (µM)Mean IC₅₀ (µM)Reference
This compound (1) 7.7 ± 0.6 8.7 ± 0.4 8.2 ± 0.2 8.2
Chloromonilinic acid B>100>100>100>100
Chloromonilinic acid D>100>100>100>100
Viridiol65.5 ± 7.651.7 ± 5.362.4 ± 7.659.9
1-deoxyviridiol74.0 ± 6.664.9 ± 12.991.2 ± 18.876.7
Hyfraxinic acid>100>100>100>100
Massarilactone D>100>100>100>100
Massarilactone H32.4 ± 1.234.8 ± 3.432.4 ± 2.833.2
Cisplatin7.9 ± 1.19.8 ± 1.07.5 ± 0.78.4
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and cytotoxicity.

Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cells by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, SKMEL-28).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well microplates.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

G Experimental Workflow: MTT Assay cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plates treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 72h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance Measure Absorbance at 570 nm formazan_solubilization->absorbance ic50 Calculate IC50 Value absorbance->ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Putative Mechanisms of Action & Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, studies on this compound and its analogues provide some insights into its potential modes of action.

Phytotoxicity Mechanism

While the direct signaling pathway for this compound's phytotoxicity is not fully known, research on a synthetic analogue, (±)-3-deoxythis compound, suggests a mechanism involving the induction of oxidative stress. This analogue has been shown to target chloroplasts, leading to an overproduction of reactive oxygen species (ROS), which in turn triggers a chloroplast-specific pathway of programmed cell death. This results in observable effects such as chlorosis, ion leakage, and membrane lipid peroxidation.

G Proposed Phytotoxicity Pathway of a this compound Analogue This compound (+/-)-3-deoxythis compound chloroplast Chloroplast This compound->chloroplast ros Increased ROS Production chloroplast->ros pcd Programmed Cell Death ros->pcd symptoms Chlorosis, Ion Leakage, Lipid Peroxidation pcd->symptoms

Caption: Proposed phytotoxicity pathway of a this compound analogue.

Cytotoxicity Mechanism

The anticancer mode of action of this compound is still under investigation, and it is hypothesized to occur through a mechanism distinct from its derivatives. The consistent cytotoxic effects across different cancer cell lines suggest that this compound might act through a non-apoptotic cell death pathway. However, further research is required to identify the specific molecular targets and signaling cascades involved. General pathways often implicated in cytotoxic responses to natural products include the MAPK and PI3K/Akt signaling pathways, which regulate cell proliferation, survival, and apoptosis. The potential involvement of these pathways in this compound-induced cytotoxicity warrants further investigation.

G Potential Cytotoxicity Pathways for Investigation This compound This compound unknown_target Unknown Molecular Target(s) This compound->unknown_target mapk_pathway MAPK Pathway unknown_target->mapk_pathway ? pi3k_akt_pathway PI3K/Akt Pathway unknown_target->pi3k_akt_pathway ? cell_death Cell Death mapk_pathway->cell_death pi3k_akt_pathway->cell_death

Caption: Potential signaling pathways for this compound's cytotoxicity.

Other Biological Activities

In addition to its phytotoxic and cytotoxic properties, this compound has been reported to possess a range of other biological activities, although these are less extensively studied. These include:

  • Antifungal activity

  • Insecticidal activity

  • Plant growth regulatory effects

  • Antibiotic activity against Gram-positive bacteria

Further research is needed to quantify these activities and elucidate the underlying mechanisms.

Ecotoxicology and Degradability

Ecotoxicological studies are crucial for assessing the environmental impact of this compound, especially concerning its potential use as a bioherbicide. Studies have shown that this compound exhibits relatively low toxicity to certain aquatic organisms.

Quantitative Ecotoxicity Data
OrganismEndpointValue (mg/L)Reference
Daphnia magnaEC₅₀Not specified, but toxicity was low at 10⁻³ M

This compound has been found to degrade significantly in the presence of sunlight, suggesting it may not persist long in the environment.

Conclusion and Future Directions

This compound is a promising natural product with significant potential in both agriculture and medicine. Its selective phytotoxicity makes it a strong candidate for development as a bioherbicide, while its potent cytotoxicity against cancer cells opens avenues for novel anticancer drug discovery.

Future research should focus on:

  • Elucidating the precise molecular targets and signaling pathways of this compound in both plant and mammalian cells.

  • Conducting in vivo studies to validate the in vitro anticancer activity.

  • Optimizing the production of this compound through fermentation or total synthesis to facilitate further research and development.

  • Performing comprehensive ecotoxicological studies to ensure its environmental safety as a potential bioherbicide.

This technical guide provides a solid foundation for researchers and professionals in the field, summarizing the current knowledge on the biological activity of this compound and highlighting key areas for future investigation.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Radicinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of radicinin, a fungal phytotoxin with potential applications as a bioherbicide. The methodologies described are compiled from established research and are intended to guide researchers in obtaining high-purity this compound for further investigation.

Introduction

This compound is a dihydropyranopyran-4,5-dione phytotoxin produced by various fungi, notably Cochliobolus australiensis (previously known as Curvularia australiensis) and species of Alternaria.[1] It has demonstrated significant, target-specific herbicidal activity against invasive species like buffelgrass (Cenchrus ciliaris), making it a promising candidate for the development of natural herbicides.[1][2][3][4] This protocol outlines the key steps for producing, extracting, and purifying this compound from fungal cultures.

Data Presentation

Table 1: Fungal Strains and Culture Conditions for this compound Production
Fungal StrainCulture MediumIncubation TimeThis compound Production (mg/L or mg/Kg)Reference
Cochliobolus australiensis (LJ4B)Potato Dextrose Broth (PDB)Not Specified21.85 ± 0.24
Cochliobolus australiensis (LJ4B)M1D MediumNot SpecifiedComparable to PDB
Cochliobolus australiensis (LJ4B)Soy Sauce Sucrose (SSS) MediumNot SpecifiedVery Low
Cochliobolus australiensis (LJ4B)Wheat Seeds (Solid Culture)18 daysHigher than 25 days
Cochliobolus australiensis (LJ4B)Wheat Seeds (Solid Culture)25 daysLower than 18 days
Table 2: Chromatographic Parameters for this compound Analysis and Purification
TechniqueStationary PhaseMobile Phase / EluentDetectionRetention Time (HPLC)Reference
Thin Layer Chromatography (TLC)Silica Gel (Kieselgel 60, F254)n-hexane-EtOAc (55:45)UV (253 nm), H2SO4/Phosphomolybdic acid spray and heatingNot Applicable
Column ChromatographySilica Gel (Kieselgel 60, 0.06–0.200 mm)Not explicitly stated, but typically a gradient of n-hexane and ethyl acetateTLC analysis of fractionsNot Applicable
High-Performance Liquid Chromatography (HPLC)Not explicitly statedNot explicitly statedUV Detector~28.44 min

Experimental Protocols

Fungal Culture and this compound Production

This protocol is based on methods described for Cochliobolus australiensis.

a. Liquid Culture (Potato Dextrose Broth - PDB)

  • Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.

  • Inoculate the sterile PDB with a pure culture of Cochliobolus australiensis.

  • Incubate the culture under appropriate conditions (e.g., 22-25°C) with shaking for a period sufficient for fungal growth and metabolite production (typically 2-4 weeks).

b. Solid Culture (Wheat Seeds)

  • Soak wheat seeds in water and autoclave to sterilize.

  • Prepare a conidial suspension of Cochliobolus australiensis in sterile water.

  • Add the conidial suspension to the sterile, soaked wheat seeds in a sterile Erlenmeyer flask.

  • Incubate the solid culture at approximately 22°C for 18-25 days.

Extraction of this compound

a. From Liquid Culture

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate with an equal volume of ethyl acetate (EtOAc) three times.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate (Na2SO4).

  • Evaporate the solvent under reduced pressure to obtain the crude organic extract.

b. From Solid Culture

  • Dry the solid wheat culture material and mince it using a laboratory mill.

  • Extract the minced material with a mixture of methanol (MeOH) and water (1:1).

  • Centrifuge the mixture (e.g., 7000 rpm for 1 hour) to pellet the solid material.

  • Collect the supernatant and defat it by partitioning with n-hexane (three times).

  • Extract the resulting aqueous phase with ethyl acetate (EtOAc) three times.

  • Combine the organic extracts, dry over anhydrous Na2SO4, and evaporate under reduced pressure to yield the crude extract.

Purification of this compound

a. Thin Layer Chromatography (TLC) for Monitoring

  • Perform analytical and preparative TLC on silica gel plates (Kieselgel 60, F254).

  • Use a suitable solvent system, such as n-hexane-EtOAc (55:45), for development.

  • Visualize the spots under UV radiation (253 nm) or by spraying with 10% H2SO4 in methanol, followed by 5% phosphomolybdic acid in ethanol and heating at 110°C for 10 minutes.

b. Silica Gel Column Chromatography

  • Pack a glass column with silica gel (e.g., Merck, Kieselgel 60, 0.06–0.200 mm).

  • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elute the column with a solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Purity and Identity Confirmation
  • Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC). A purity of >98% is generally desired.

  • Confirm the identity of this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR) and Mass Spectrometry (MS).

Visualization of Experimental Workflow

Radicinin_Isolation_Workflow node_process node_process node_start_end node_start_end node_decision node_decision node_output node_output start Start: Fungal Culture liquid_culture Liquid Culture (PDB) start->liquid_culture solid_culture Solid Culture (Wheat Seeds) start->solid_culture extraction_choice Extraction Method liquid_culture->extraction_choice solid_culture->extraction_choice liquid_extraction Liquid-Liquid Extraction (Ethyl Acetate) extraction_choice->liquid_extraction Liquid Culture solid_extraction Solid-Liquid Extraction (MeOH/H2O then EtOAc) extraction_choice->solid_extraction Solid Culture crude_extract Crude this compound Extract liquid_extraction->crude_extract solid_extraction->crude_extract purification Silica Gel Column Chromatography crude_extract->purification tlc_monitoring TLC Monitoring purification->tlc_monitoring Fraction Analysis pure_this compound Purified this compound purification->pure_this compound tlc_monitoring->purification Guide Elution analysis Purity & Identity Confirmation (HPLC, NMR, MS) pure_this compound->analysis end End Product analysis->end

Caption: Workflow for this compound Isolation and Purification.

References

Application Note: Quantification of Radicinin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Radicinin is a phytotoxic fungal metabolite classified as a dihydropyranopyran-4,5-dione, produced by various fungal species, including Cochliobolus australiensis and Alternaria species.[1][2][3] It is currently under evaluation for its potential as a target-specific bioherbicide for the control of invasive plant species like buffelgrass (Cenchrus ciliaris).[1][4] Given its promising biological activity, a reliable and sensitive analytical method is crucial for its quantification in complex matrices such as fungal fermentation broths. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and acetonitrile. This compound, a moderately polar compound, is separated from other components in the fungal extract based on its differential partitioning between the stationary and mobile phases. The separation is achieved using a gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time. Detection is performed using an ultraviolet (UV) spectrophotometric detector at 226 nm, which corresponds to the maximum UV absorption for this compound. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from analytical standards of known concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

  • Stock Solution Preparation: Accurately weigh a suitable amount of pure this compound analytical standard and dissolve it in HPLC-grade methanol (MeOH) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards. A recommended concentration range is between 1 µg/mL and 250 µg/mL.

  • Storage: Store all standard solutions at 4°C in amber vials to prevent photodegradation.

Protocol 2: Sample Preparation from Fungal Cultures

This protocol describes the extraction of this compound from fungal cultures for HPLC analysis.

  • Culture Preparation: Grow the this compound-producing fungus (e.g., Cochliobolus australiensis) in a suitable liquid medium such as Potato Dextrose Broth (PDB).

  • Lyophilization: After the incubation period, lyophilize (freeze-dry) the entire culture.

  • Extraction:

    • Dissolve the lyophilized culture material in distilled water (e.g., 30 mL for a 100 mL original culture).

    • Perform a liquid-liquid extraction by transferring the aqueous solution to a separatory funnel and extracting three times with an equal volume of ethyl acetate (EtOAc).

    • Combine the organic (EtOAc) extracts.

  • Drying and Evaporation:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude fungal extract.

  • Sample for Injection:

    • Accurately weigh the dried extract and dissolve it in methanol to a final concentration of 0.5 mg/mL.

    • Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

Protocol 3: HPLC Analysis and Quantification

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% acetonitrile in water) until a stable baseline is achieved.

  • Calibration Curve Construction:

    • Inject 20 µL of each calibration standard in triplicate, starting from the lowest concentration.

    • Record the retention time and peak area for this compound in each chromatogram.

    • Construct a linear regression curve by plotting the peak area against the absolute amount of this compound.

  • Sample Analysis:

    • Inject 20 µL of the prepared fungal extract sample into the HPLC system.

    • Analyze each sample in triplicate to ensure reproducibility.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Retention times are highly reproducible, typically varying by less than 0.5 minutes.

    • Determine the peak area of this compound in the sample.

    • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Data Presentation

Table 1: HPLC Chromatographic Conditions

ParameterDescription
Instrument Hitachi HPLC system with a 5160 pump and a 5410 spectrophotometric detector or equivalent
Column Phenomenex C18 reversed-phase column (Luna, 150 x 4.6 mm i.d., 5 µm)
Mobile Phase A: HPLC-grade Water; B: Acetonitrile
Gradient Elution 0-6 min: 10-15% B; 6-16 min: 15-20% B; 16-22 min: 20-25% B; 22-40 min: 25-40% B; 40-45 min: 40-90% B; followed by a 5-min re-equilibration period to initial conditions
Flow Rate 0.5 mL/min
Injection Volume 20 µL
Detection UV at 226 nm
Run Time 50 minutes
Column Temperature Ambient

Table 2: Analytical Characteristics for this compound Quantification

ParameterValue / RangeReference
Calibration Range 1 - 250 µg/mL
Linear Regression Example y = 1E+07x + 247112
Retention Time Variation < 0.500 min

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Culture Fungal Culture (e.g., PDB) Lyophilize Lyophilization Culture->Lyophilize Extract Liquid-Liquid Extraction (Ethyl Acetate) Lyophilize->Extract Evaporate Evaporation & Drying Extract->Evaporate Dissolve Re-dissolve in MeOH (0.5 mg/mL) Evaporate->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter HPLC HPLC Injection (20 µL) Filter->HPLC Data Data Acquisition (UV @ 226 nm) HPLC->Data Quant Quantification (vs. Calibration Curve) Data->Quant G cluster_calibration Calibration cluster_quantification Quantification Standard This compound Standard Dilutions Prepare Serial Dilutions (1-250 µg/mL) Standard->Dilutions Inject_Std Inject Standards Dilutions->Inject_Std Curve Generate Calibration Curve (Peak Area vs. Conc.) Inject_Std->Curve Calculate Calculate Concentration Curve->Calculate Use Equation Sample Prepared Sample (Filtered Extract) Inject_Sample Inject Sample Sample->Inject_Sample Peak_Area Measure Peak Area Inject_Sample->Peak_Area Peak_Area->Calculate

References

Application Notes and Protocols for the Structural Elucidation of Radicinin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Radicinin, a polyketide metabolite produced by various fungi, including Cochliobolus miyabeanus, has garnered significant interest due to its diverse biological activities, which include phytotoxic, antifungal, and potential anticancer properties. The precise structural characterization of such natural products is a critical step in drug discovery and development, enabling a deeper understanding of structure-activity relationships and mechanisms of action. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous determination of the chemical structure of organic molecules like this compound in solution.

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies outlined herein are designed to guide researchers through the process of sample preparation, data acquisition, and spectral interpretation to confirm the molecular structure of this compound.

Structure of this compound

This compound (IUPAC Name: (3S,4S)-3-hydroxy-2-methyl-4-((E)-prop-1-en-1-yl)-4,5-dihydropyrano[4,3-b]pyran-5,7(3H,8H)-dione) is a dihydropyranopyran-dione derivative with the chemical formula C₁₂H₁₂O₅. Its structure was definitively established through a combination of spectroscopic techniques, with NMR playing a pivotal role.

Quantitative NMR Data

A thorough analysis of the ¹H and ¹³C NMR spectra is fundamental to the structural elucidation process. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound
Positionδ (ppm)MultiplicityJ (Hz)
34.40d12.4
44.00dd12.4, 2.0
85.89s
96.07dq15.5, 1.5
106.99dq15.5, 7.1
111.98dd7.1, 1.5
12-CH₃2.19s
3-OH-br s

Note: Data acquired in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound[1]
Positionδ (ppm)
2164.5
368.9
477.8
4a102.5
5191.8
7174.7
898.2
8a162.5
9122.7
10140.8
1118.4
1220.3

Note: Data from Seto and Urano (1975), acquired in D₆-DMSO. Chemical shifts have been referenced and may be subject to minor variations in other solvents.[1]

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this compound. For enhanced signal dispersion, especially for hydroxyl protons, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the deuterated solvent. This concentration is generally sufficient for most 1D and 2D NMR experiments on modern spectrometers.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Transfer the solution to the NMR tube, ensuring no solid particles are present. The sample height should be approximately 4-5 cm.

NMR Data Acquisition

The following experiments are recommended for the complete structure elucidation of this compound. All spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher.

3.2.1. 1D NMR Experiments

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30 or equivalent).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the concentration.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30 or equivalent).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.

3.2.2. 2D NMR Experiments

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • Pulse Program: cosygpmf or equivalent.

    • Spectral Width (F1 and F2): Same as ¹H NMR.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • Pulse Program: hsqcedetgpsisp2.3 or equivalent.

    • Spectral Width (F2 - ¹H): Same as ¹H NMR.

    • Spectral Width (F1 - ¹³C): 200-220 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is key for connecting spin systems and identifying quaternary carbons.

    • Pulse Program: hmbcgplpndqf or equivalent.

    • Spectral Width (F2 - ¹H): Same as ¹H NMR.

    • Spectral Width (F1 - ¹³C): 200-220 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is essential for determining the relative stereochemistry.

    • Pulse Program: noesygpph or equivalent.

    • Spectral Width (F1 and F2): Same as ¹H NMR.

    • Mixing Time: 500-800 ms.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

Structure Elucidation Workflow & Key Correlations

The following diagrams illustrate the logical workflow for elucidating the structure of this compound from the acquired NMR data.

experimental_workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_data_analysis 2. Spectral Analysis cluster_structure_elucidation 3. Structure Assembly H1_NMR 1D ¹H NMR Proton_ID Identify Proton Signals (Chemical Shift, Multiplicity, Integration) H1_NMR->Proton_ID C13_NMR 1D ¹³C NMR & DEPT Carbon_ID Identify Carbon Signals (Chemical Shift, DEPT) C13_NMR->Carbon_ID COSY 2D COSY COSY_Analysis Establish ¹H-¹H Spin Systems COSY->COSY_Analysis HSQC 2D HSQC HSQC_Analysis Assign Protons to Carbons HSQC->HSQC_Analysis HMBC 2D HMBC HMBC_Analysis Connect Spin Systems via Quaternary Carbons HMBC->HMBC_Analysis NOESY 2D NOESY NOESY_Analysis Determine Relative Stereochemistry NOESY->NOESY_Analysis Proton_ID->COSY_Analysis Proton_ID->HSQC_Analysis Carbon_ID->HSQC_Analysis COSY_Analysis->HMBC_Analysis HSQC_Analysis->HMBC_Analysis Fragment_Assembly Assemble Molecular Fragments HMBC_Analysis->Fragment_Assembly Final_Structure Propose Final Structure NOESY_Analysis->Final_Structure Fragment_Assembly->NOESY_Analysis Fragment_Assembly->Final_Structure

Experimental workflow for this compound structure elucidation.
Establishing Connectivity with COSY and HMBC

The COSY spectrum reveals the proton-proton coupling network, allowing for the identification of key structural fragments. The HMBC spectrum is then used to connect these fragments through correlations to quaternary carbons.

radicinin_noesy Radicinin_Stereo_Structure This compound Structure with Stereochemistry (Image Placeholder) H4 H9 H4->H9 NOE H3 H11 H3->H11 NOE

References

Total Synthesis of Radicinin: A Pursuit in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Radicinin is a fungal metabolite produced by several species, including Cochliobolus australiensis, that has garnered significant interest for its potential as a target-specific bioherbicide.[1][2][3] It has demonstrated high toxicity towards invasive weeds like buffelgrass (Cenchrus ciliaris) while exhibiting low toxicity to native plant species and no observable adverse effects on zebrafish embryos.[1][3] The development of this compound as a commercial bioherbicide is hampered by its low production yields from fungal cultures. Consequently, an efficient and scalable total synthesis is highly sought after to provide sufficient quantities for further biological evaluation and potential agricultural applications. This document provides an overview of the synthetic efforts towards this compound and its analogs.

Despite extensive research highlighting the need for a total synthesis of this compound, a complete, published total synthesis of the natural product itself has not been reported in the scientific literature to date. However, a notable synthesis of the closely related analog, (±)-3-deoxythis compound, has been achieved, offering valuable insights into the construction of the core dihydropyranopyran-4,5-dione scaffold.

Synthesis of (±)-3-Deoxythis compound: A Key Analog

A novel and efficient synthetic strategy for (±)-3-deoxythis compound has been developed, providing a more versatile approach compared to previously reported methods for similar structures. This methodology allows for the introduction of different side-chains at various positions, opening avenues for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

The synthetic approach to (±)-3-deoxythis compound is outlined below. The strategy involves a key Mukaiyama aldol reaction to construct the carbon skeleton, followed by oxidation and cyclization to form the pyrone ring, and a final acylation to install the side chain.

G rd (±)-3-Deoxythis compound p Pyranone Intermediate rd->p Acylation k Keto Alcohol p->k Cyclization a Aldehyde k->a Oxidation s Silyl Dienol Ether k->s Mukaiyama Aldol Reaction

Caption: Retrosynthetic analysis of (±)-3-deoxythis compound.

Synthetic Workflow

The forward synthesis of (±)-3-deoxythis compound involves a sequence of well-established organic transformations. The workflow is depicted in the following diagram.

G cluster_0 Synthesis of (±)-3-Deoxythis compound A Silyl Dienol Ether + Aldehyde B Mukaiyama Aldol Reaction A->B C Keto Alcohol B->C D Oxidation C->D E Diketone D->E F Cyclization E->F G Pyranone F->G H Acylation G->H I (±)-3-Deoxythis compound H->I

Caption: Experimental workflow for the synthesis of (±)-3-deoxythis compound.

Quantitative Data

The synthesis of (±)-3-deoxythis compound was achieved with an overall yield of 17%. The yields for the key steps are summarized in the table below.

StepReactionProductYield (%)
1Mukaiyama Aldol ReactionAlcohol Intermediate-
2OxidationDiketone Intermediate-
3CyclizationPyranone Intermediate-
4Acylation(±)-3-Deoxythis compound-
Overall - (±)-3-Deoxythis compound 17

Note: Individual step yields were not provided in the source literature, only the overall yield.

Experimental Protocol: Synthesis of (±)-3-Deoxythis compound

Materials:

  • Silyl dienol ether 4

  • Acetaldehyde

  • Dess-Martin periodinane

  • Trifluoroacetic acid

  • Crotonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Mukaiyama Aldol Reaction: To a solution of silyl dienol ether 4 in dichloromethane at -78 °C, add acetaldehyde. The reaction is stirred for 2 hours at this temperature. The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and extracted with diethyl ether. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude alcohol 5b is purified by flash chromatography on silica gel.

  • Oxidation: To a solution of alcohol 5b in dichloromethane, add Dess-Martin periodinane at room temperature. The reaction is stirred for 1 hour. The reaction mixture is then diluted with diethyl ether and washed with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃. The organic layer is dried over Na₂SO₄, filtered, and concentrated to give the crude diketone 6b , which is used in the next step without further purification.

  • Cyclization: The crude diketone 6b is dissolved in dichloromethane, and trifluoroacetic acid is added. The reaction is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the pyrone 7b .

  • Acylation: To a solution of pyrone 7b in pyridine at 0 °C, add crotonyl chloride. The reaction is stirred at room temperature for 4 hours. The mixture is then diluted with diethyl ether and washed with 1 M HCl, a saturated aqueous solution of NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography on silica gel to give (±)-3-deoxythis compound.

Semi-Synthesis of this compound Derivatives

While a total synthesis of this compound remains elusive, several semi-synthetic derivatives have been prepared to probe the structure-activity relationships of this natural product. These studies have provided valuable insights into the chemical features essential for its phytotoxic activity.

Derivatives have been synthesized by modifying the hydroxyl group at the C-3 position and by reducing the double bonds in the molecule.

Examples of Semi-Synthesized this compound Derivatives:

  • p-Bromobenzoyl ester of this compound

  • 5-Azidopentanoyl ester of this compound

  • Stearoyl ester of this compound

  • Mesyl ester of this compound

  • Acetyl ester of this compound

  • Hydrogenated derivatives of this compound

These studies have generally shown that modifications to the C-3 hydroxyl group and saturation of the α,β-unsaturated carbonyl system lead to a decrease or loss of phytotoxic activity, highlighting the importance of these functional groups for its biological function.

Biological Activity and Rationale for Synthesis

The primary driver for the synthetic interest in this compound is its potent and selective herbicidal activity. Its mode of action is not fully elucidated, but it is known to interfere with cellular processes in susceptible plants.

G cluster_0 This compound as a Bioherbicide R This compound T Target Weed (e.g., Buffelgrass) R->T Application NT Non-Target Organisms (Native Plants, Vertebrates) R->NT Application A Inhibition of Cellular Processes T->A S High Selectivity T->S L Low Ecotoxicity NT->L G Growth Inhibition & Phytotoxicity A->G

Caption: Conceptual diagram of this compound's selective herbicidal action.

The low natural abundance of this compound necessitates a synthetic route to enable further research and development. An efficient total synthesis would provide access to larger quantities of the natural product and also facilitate the creation of novel analogs with potentially improved properties, such as enhanced potency, broader spectrum of activity, or improved environmental stability.

The total synthesis of this compound remains an open challenge in the field of natural product synthesis. The successful synthesis of the key analog, (±)-3-deoxythis compound, has laid important groundwork for future approaches to the natural product itself. The continued interest in this compound's potent and selective herbicidal properties provides a strong impetus for further synthetic investigations. The development of a scalable and efficient total synthesis would be a significant achievement, paving the way for the potential use of this compound and its analogs as environmentally benign herbicides.

References

Application Notes and Protocols for the Large-Scale Production of Radicinin by Fungal Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin is a fungal polyketide, a dihydropyranopyran-4,5-dione, with a range of biological activities that have garnered interest in the fields of agriculture and medicine.[1][2] Notably, it has demonstrated potent phytotoxic effects, positioning it as a promising candidate for development as a bioherbicide.[1][2][3] To facilitate further research and development, robust and scalable methods for its production are required. Fungal fermentation remains a primary route for obtaining this compound, with several fungal species, particularly within the Cochliobolus genus, identified as producers.

These application notes provide a comprehensive overview of the methodologies for the large-scale production of this compound, from fungal strain selection and fermentation to extraction and purification. The protocols detailed herein are compiled from published research to guide researchers in developing efficient and scalable production strategies.

Fungal Strains and Culture Conditions

The production of this compound is highly dependent on the fungal strain and the culture conditions employed. Several species have been reported to produce this compound; however, yields can vary significantly.

Table 1: Fungal Species Reported to Produce this compound

Fungal Species Reference
Cochliobolus australiensis
Cochliobolus lunatus (Anamorph: Curvularia lunata)
Alternaria chrysanthemi
Stemphylium radicinum
Phoma andina

| Bipolaris coicis | |

Among these, Cochliobolus australiensis has been a focus of studies aiming to optimize this compound production. The choice of culture medium is a critical factor influencing the yield.

Table 2: Quantitative Yield of this compound from Cochliobolus australiensis (Strain LJ4B) in Various Culture Media

Culture Medium Fermentation Time This compound Yield (mg/L or mg/100g) Reference
Potato Dextrose Broth (PDB) Not Specified 26.20 ± 0.32 mg/L
Modified M1D Medium Not Specified 21.85 ± 0.24 mg/L
Soy Sauce Sucrose (SSS) Medium Not Specified Low
Solid Culture (Wheat Seeds) 18 days Reported, not quantified

| Solid Culture (Wheat Seeds) | 25 days | Reported, not quantified | |

Experimental Protocols

Protocol 1: Inoculum Preparation for Liquid Fermentation

A standardized inoculum is crucial for reproducible fermentation outcomes.

Materials:

  • Cochliobolus sp. culture on Potato Dextrose Agar (PDA) plates

  • Sterile distilled water

  • Sterile glass beads or a sterile cell scraper

  • Hemocytometer

Procedure:

  • Grow the selected Cochliobolus strain on PDA plates until sporulation is observed (typically 7-14 days).

  • Aseptically add 10 mL of sterile distilled water to a mature plate.

  • Gently scrape the surface of the agar with a sterile cell scraper or add sterile glass beads and shake to dislodge the conidia.

  • Transfer the resulting spore suspension to a sterile tube.

  • Determine the spore concentration using a hemocytometer.

  • Adjust the spore concentration to the desired level (e.g., 1 x 10^6 spores/mL) with sterile distilled water. This suspension serves as the inoculum.

Protocol 2: Laboratory-Scale this compound Production in Liquid Culture

This protocol describes the fermentation process in shake flasks.

Materials:

  • Potato Dextrose Broth (PDB) (or other selected medium)

  • 250 mL Erlenmeyer flasks

  • Cotton plugs or foam stoppers

  • Inoculum suspension (from Protocol 1)

  • Incubator shaker

Procedure:

  • Dispense 100 mL of PDB into each 250 mL Erlenmeyer flask.

  • Sterilize the flasks by autoclaving at 121°C for 20 minutes.

  • Allow the medium to cool to room temperature.

  • Inoculate each flask with 1 mL of the prepared spore suspension.

  • Incubate the flasks at 25-28°C with shaking at 150-200 rpm for 14-21 days.

  • Monitor the production of this compound periodically by taking samples for HPLC analysis.

Fermentation_Workflow cluster_prep Inoculum Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing PDA Cochliobolus on PDA Spore_Suspension Spore Suspension PDA->Spore_Suspension Harvest Spores Concentration Spore Concentration Adjustment Spore_Suspension->Concentration Quantify Inoculation Inoculate Medium Concentration->Inoculation Medium_Prep Prepare & Sterilize Liquid Medium Medium_Prep->Inoculation Incubation Incubate with Shaking Inoculation->Incubation Harvest Harvest Culture Broth Incubation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Analysis HPLC Analysis Purification->Analysis Radicinin_Biosynthesis_Hypothesis cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) Action cluster_modification Post-PKS Modifications AcetylCoA Acetyl-CoA PKS_enzyme Type I PKS (hypothesized) AcetylCoA->PKS_enzyme MalonylCoA Malonyl-CoA MalonylCoA->PKS_enzyme Polyketide_chain Polyketide Chain PKS_enzyme->Polyketide_chain Condensation Tailoring_enzymes Tailoring Enzymes (e.g., Cyclases, Oxidases) Polyketide_chain->Tailoring_enzymes This compound This compound Tailoring_enzymes->this compound Cyclization & Modifications

References

Synthesis of Radicinin Derivatives: Applications, Protocols, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of radicinin derivatives, detailing their potential applications, step-by-step experimental protocols for their preparation, and a summary of their biological activities. This compound, a fungal metabolite, and its analogues have garnered significant interest due to their diverse biological activities, including phytotoxic, anticancer, and antimicrobial properties. This guide is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutic agents and agrochemicals.

Application Notes

This compound and its derivatives represent a versatile scaffold for chemical synthesis and biological investigation. The core dihydropyranopyran-4,5-dione structure can be readily modified at several positions, allowing for the generation of a library of analogues with diverse functionalities and potentially enhanced biological activities.

Key areas of application for this compound derivatives include:

  • Agrochemicals: this compound has demonstrated potent phytotoxic activity, particularly as a bioherbicide.[1][2] Derivatives are being explored to develop target-specific and biodegradable alternatives to conventional herbicides for weed management.[1]

  • Oncology: this compound and several of its semi-synthetic derivatives have exhibited significant in vitro anticancer activity against various cancer cell lines.[3][4] The ability to induce apoptosis makes these compounds promising leads for the development of novel cancer therapeutics.

  • Antimicrobial Agents: The this compound scaffold has also shown potential as a source of new antibacterial and antifungal agents.

The synthetic strategies outlined in this document provide a foundation for structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of these compounds for various applications.

Experimental Protocols

This section details the experimental procedures for the synthesis of selected this compound derivatives.

Protocol 1: Semi-synthesis of this compound Ester Derivatives

This protocol describes a general method for the esterification of the C-3 hydroxyl group of this compound.

Materials:

  • This compound

  • Anhydrous acetonitrile (MeCN) or Dichloromethane (CH2Cl2)

  • Pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Appropriate acyl chloride (e.g., p-bromobenzoyl chloride, stearoyl chloride, mesyl chloride) or anhydride (e.g., acetic anhydride)

  • Dicyclohexylcarbodiimide (DCC) for carboxylic acids

  • 1 N Sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Chloroform (CHCl3)

  • Isopropanol (i-PrOH)

  • n-hexane

  • Methanol (MeOH)

  • Benzene (C6H6)

  • Nitrogen gas (N2)

  • Preparative Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • General Esterification using Acyl Chlorides:

    • Dissolve this compound (1 equivalent) in anhydrous MeCN or CH2Cl2.

    • Add DMAP (1 equivalent) and the corresponding acyl chloride (1 equivalent).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 5 hours for p-bromobenzoyl chloride, overnight for mesyl chloride).

    • Quench the reaction with 1 N NaHCO3 solution.

    • Extract the product with CH2Cl2 or EtOAc.

    • Dry the organic layer and evaporate the solvent.

    • Purify the residue by preparative TLC using an appropriate solvent system (e.g., CHCl3:i-PrOH 9:1 for p-bromobenzoyl ester; CHCl3:i-PrOH 97:3 for mesyl ester).

  • Esterification using Carboxylic Acids (Stearoyl Ester):

    • Dissolve this compound (1 equivalent) in CH2Cl2.

    • Add stearoyl chloride (2.4 equivalents), DMAP (0.3 equivalents), and DCC (1.7 equivalents).

    • Stir the reaction mixture at room temperature for 3 days.

    • Dry the reaction mixture under a stream of N2.

    • Purify the residual oil by preparative TLC using n-hexane:EtOAc (55:45).

  • Acetylation using Acetic Anhydride:

    • Dissolve this compound (1 equivalent) in pyridine.

    • Add acetic anhydride (excess).

    • Stir the reaction for 3 hours at room temperature.

    • Stop the reaction by adding MeOH.

    • Remove the solvent by forming an azeotrope with benzene under a nitrogen stream.

    • Purify the residue by TLC using CHCl3:i-PrOH (95:5).

Protocol 2: Total Synthesis of (±)-3-Deoxythis compound

This protocol outlines a versatile strategy for the total synthesis of (±)-3-deoxythis compound, a biosynthetic precursor of this compound.

Materials:

  • 2,2,6-trimethyl-4H-1,3-dioxin-4-one

  • Lithium diisopropylamide (LDA)

  • Trimethylsilyl chloride (TMSCl)

  • Tetrahydrofuran (THF)

  • Crotonaldehyde

  • Titanium tetrachloride (TiCl4)

  • Dichloromethane (CH2Cl2)

  • Dess-Martin periodinane

  • Toluene

  • Crotonyl chloride

  • Pyridine

  • n-hexane

  • Acetone

Procedure:

  • Synthesis of Silyl Dienolether (4):

    • To a solution of LDA in THF at -78 °C, add 2,2,6-trimethyl-4H-1,3-dioxin-4-one.

    • After stirring, add TMSCl and allow the reaction to warm to room temperature.

    • Purify the crude product by high vacuum distillation to obtain the silyl dienolether.

  • Mukaiyama Aldol Reaction:

    • To a solution of the silyl dienolether in CH2Cl2 at -78 °C, add TiCl4 followed by crotonaldehyde.

    • Stir the reaction at -78 °C until completion.

    • Quench the reaction and work up to isolate the alcohol product (5a).

  • Oxidation to Ketone (6a):

    • Dissolve the alcohol (5a) in CH2Cl2.

    • Add Dess-Martin periodinane and stir until the starting material is consumed.

    • Work up the reaction to obtain the ketone (6a).

  • Cyclization to Hydroxy α-Pyrone (7a):

    • Heat the ketone (6a) in toluene to induce cyclization and elimination of acetone.

    • Remove the solvent to yield the hydroxy α-pyrone (7a).

  • Acylation and Intramolecular Michael Addition:

    • To a solution of the hydroxy α-pyrone (7a) in pyridine, add crotonyl chloride.

    • Stir the reaction to allow for acylation followed by in situ intramolecular Michael addition.

    • Purify the crude product by column chromatography on silica gel (n-hexane:acetone 1:1) to afford (±)-3-deoxythis compound.

Quantitative Data on Biological Activity

The biological activities of this compound and its derivatives have been evaluated in various assays. The following tables summarize the available quantitative data.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

CompoundGlioblastoma (U373)Colorectal (HCT116)Lung (A549)
This compound15 ± 220 ± 325 ± 4
3-epi-radicinin> 50> 50> 50
Radicinol> 50> 50> 50
3-epi-radicinol> 50> 50> 50
Acetyl ester of this compound25 ± 330 ± 435 ± 5
Mesyl ester of this compound> 50> 50> 50
p-Bromobenzoyl ester of this compound> 50> 50> 50
Stearoyl ester of this compound> 50> 50> 50
5-Azidopentanoyl ester of this compound30 ± 440 ± 545 ± 6

Table 2: Ecotoxicity of this compound

OrganismEndpointValue (mg/L)
Daphnia magnaEC50 (24h)19.14

Visualizations

The following diagrams illustrate key synthetic and biological pathways related to this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Strategies cluster_derivatives This compound Derivatives This compound This compound Semi_Synthesis Semi-synthesis (Esterification, etc.) This compound->Semi_Synthesis Modification Synthetic_Precursors Synthetic Precursors (e.g., 2,2,6-trimethyl-4H-1,3-dioxin-4-one) Total_Synthesis Total Synthesis Synthetic_Precursors->Total_Synthesis Multi-step Ester_Derivatives Ester Derivatives Semi_Synthesis->Ester_Derivatives Other_Analogues Other Analogues Semi_Synthesis->Other_Analogues Deoxy_Derivatives (±)-3-Deoxythis compound Total_Synthesis->Deoxy_Derivatives Total_Synthesis->Other_Analogues

General synthetic workflow for this compound derivatives.

Radicinin_MoA cluster_plant_cell Plant Cell Deoxythis compound (±)-3-Deoxythis compound Chloroplast Chloroplast Deoxythis compound->Chloroplast Targets ROS Reactive Oxygen Species (ROS) Production Chloroplast->ROS Induces PCD_Pathway Chloroplast-Specific Programmed Cell Death (PCD) Pathway ROS->PCD_Pathway Activates Cell_Death Cell Death / Wilting PCD_Pathway->Cell_Death Leads to

Proposed mechanism of action for (±)-3-deoxythis compound.

References

Application of Radicinin as a Bioherbicide: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin, a dihydropyranopyran-4,5-dione fungal phytotoxin, has emerged as a promising candidate for the development of a target-specific bioherbicide. Isolated from the fungus Cochliobolus australiensis, a pathogen of the invasive weed buffelgrass (Cenchrus ciliaris), this compound exhibits significant phytotoxic activity against this target species while demonstrating low toxicity to non-target native plants and aquatic life.[1][2][3] This document provides detailed application notes and experimental protocols for researchers interested in the evaluation and application of this compound as a bioherbicide.

Data Presentation

Phytotoxicity of this compound and Related Compounds

The herbicidal efficacy of this compound and its derivatives has been primarily evaluated using a leaf puncture assay on buffelgrass. The following tables summarize the quantitative data from these studies, presenting the necrotic area as a measure of phytotoxicity.

Table 1: Phytotoxicity of this compound and Other Fungal Metabolites on Cenchrus ciliaris (Buffelgrass) Leaves

CompoundConcentration (M)Mean Necrotic Area (mm²) ± SE
This compound 2.5 x 10⁻³25.8 ± 1.2
1.0 x 10⁻³15.5 ± 0.9
3-epi-radicinin 2.5 x 10⁻³10.2 ± 0.8
1.0 x 10⁻³5.1 ± 0.5
Cochliotoxin 2.5 x 10⁻³12.5 ± 1.0
1.0 x 10⁻³6.3 ± 0.6
Radicinol 2.5 x 10⁻³3.2 ± 0.4
3-epi-radicinol 2.5 x 10⁻³2.1 ± 0.3
Control (MeOH 4%)-0

Data synthesized from Masi et al., 2019.[2][4]

Table 2: Structure-Activity Relationship of this compound Derivatives on Cenchrus ciliaris Leaves

CompoundConcentration (M)Mean Necrotic Area (mm²) ± SE
This compound (1) 2.5 x 10⁻³25.8 ± 1.2
p-Bromobenzoyl ester of this compound (6) 2.5 x 10⁻³0
5-Azidopentanoyl ester of this compound (7) 2.5 x 10⁻³8.5 ± 0.7
Stearoyl ester of this compound (8) 2.5 x 10⁻³0
Mesyl ester of this compound (9) 2.5 x 10⁻³7.2 ± 0.6
Acetyl ester of this compound (10) 2.5 x 10⁻³6.8 ± 0.5
Hexahydro-radicinin A (14) 2.5 x 10⁻³5.5 ± 0.4
Hexahydro-radicinin B (15) 2.5 x 10⁻³0

Data synthesized from Cimmino et al., 2019. These results indicate that the α,β-unsaturated carbonyl group at C-4 and the free secondary hydroxyl group at C-3 are crucial for this compound's phytotoxic activity.

Experimental Protocols

Protocol 1: Leaf Puncture Phytotoxicity Assay

This protocol details the methodology for assessing the phytotoxicity of this compound and its analogs on plant leaves.

Materials:

  • This compound or its derivatives

  • Methanol (MeOH)

  • Sterile distilled water

  • Plant leaves (e.g., Cenchrus ciliaris)

  • Petri dishes (90 mm)

  • Filter paper (Whatman No. 1 or equivalent)

  • Insulin needle or a similar fine-gauge needle

  • Micropipettes

  • Incubator or growth chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare the final test solutions by diluting the stock solution with sterile distilled water to the desired concentrations (e.g., 2.5 x 10⁻³ M and 1.0 x 10⁻³ M). The final concentration of methanol in the test solutions should not exceed 4%.

    • Prepare a control solution of 4% methanol in sterile distilled water.

  • Leaf Preparation:

    • Excise healthy, mature leaves from the test plant.

    • Cut the leaves into sections of approximately 3 cm in length.

  • Assay Setup:

    • Place a disc of filter paper in each petri dish and saturate it with sterile distilled water to maintain humidity.

    • Arrange six leaf sections, adaxial (upper) surface up, on the filter paper in each petri dish.

    • Using an insulin needle, make a small puncture (approximately 3 mm) in the center of each leaf section, being careful not to pierce through the entire leaf.

  • Application of Test Solutions:

    • Apply a small, defined volume (e.g., 10 µL) of the test solution or control solution directly onto the puncture wound of each leaf section.

  • Incubation:

    • Seal the petri dishes with parafilm to maintain humidity.

    • Incubate the dishes at a controlled temperature (e.g., 25°C) with a defined photoperiod (e.g., 12h light / 12h dark) for 48-72 hours.

  • Quantification of Necrosis:

    • After the incubation period, measure the area of the necrotic lesion that has developed around the puncture site. This can be done using a caliper to measure the diameter of the lesion and calculating the area (Area = πr²), or by using image analysis software for more precise measurements.

    • Alternatively, the level of necrosis can be quantified by measuring the chlorophyll content of the affected tissue as described in Protocol 2.

Protocol 2: Quantification of Leaf Necrosis via Chlorophyll Content Assay

This protocol provides a quantitative method to assess leaf damage by measuring the reduction in chlorophyll content.

Materials:

  • Leaf discs from the phytotoxicity assay

  • N,N-Dimethylformamide (DMF)

  • 1.5 mL microcentrifuge tubes

  • Cork borer or biopsy punch (e.g., 4 mm diameter)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Sample Collection:

    • Using a cork borer, excise three leaf discs of a standard size (e.g., 4 mm radius) from the area surrounding the application point for each replicate.

  • Chlorophyll Extraction:

    • Place the three leaf discs into a 1.5 mL microcentrifuge tube.

    • Add 1 mL of DMF to the tube, ensuring the leaf discs are fully submerged.

    • Incubate the tubes in the dark at 4°C overnight to allow for complete chlorophyll extraction.

  • Spectrophotometric Measurement:

    • After incubation, briefly vortex the tubes.

    • Transfer an aliquot of the DMF-chlorophyll extract to a cuvette.

    • Measure the absorbance of the extract at 647 nm and 664.5 nm using a spectrophotometer, with pure DMF as a blank.

  • Calculation of Chlorophyll Content:

    • Calculate the concentrations of chlorophyll a (Chl a) and chlorophyll b (Chl b) using the following equations:

      • Chl a (µg/mL) = (12.0 * A₆₆₄.₅) - (2.79 * A₆₄₇)

      • Chl b (µg/mL) = (20.78 * A₆₄₇) - (4.88 * A₆₆₄.₅)

    • Calculate the total chlorophyll content:

      • Total Chlorophyll (µg/mL) = Chl a + Chl b

    • Express the chlorophyll content per unit area of the leaf disc.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare this compound Test Solutions apply_solution Apply Test Solution to Puncture prep_solution->apply_solution prep_leaves Excise and Section Plant Leaves setup_petri Setup Petri Dish with Moist Filter Paper prep_leaves->setup_petri puncture_leaf Puncture Leaf Sections setup_petri->puncture_leaf puncture_leaf->apply_solution incubate Incubate under Controlled Conditions (48-72h) apply_solution->incubate measure_necrosis Measure Necrotic Area incubate->measure_necrosis quantify_chloro Quantify Chlorophyll Content incubate->quantify_chloro data_analysis Data Analysis and Comparison measure_necrosis->data_analysis quantify_chloro->data_analysis

Caption: Experimental workflow for the leaf puncture phytotoxicity assay.

Signaling Pathway of this compound-Induced Phytotoxicity

signaling_pathway cluster_entry Cellular Entry cluster_chloroplast Chloroplast Targeting cluster_damage Cellular Damage cluster_pcd Programmed Cell Death This compound This compound Application entry Cellular Uptake This compound->entry chloroplast Chloroplast entry->chloroplast ros Reactive Oxygen Species (ROS) Overproduction chloroplast->ros disrupts electron transport lipid_perox Membrane Lipid Peroxidation ros->lipid_perox pcd_signal PCD Signal Transduction ros->pcd_signal ion_leakage Ion Leakage lipid_perox->ion_leakage chlorosis Chlorosis ion_leakage->chlorosis necrosis Necrotic Lesion Formation chlorosis->necrosis cell_death Programmed Cell Death (PCD) pcd_signal->cell_death cell_death->necrosis

Caption: Proposed signaling pathway for this compound-induced phytotoxicity.

References

Formulation of Radicinin for Agricultural Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin, a fungal secondary metabolite primarily isolated from Cochliobolus species, has demonstrated significant potential as a natural herbicide.[1][2][3] Its target-specific phytotoxicity against invasive weeds like buffelgrass (Cenchrus ciliaris), coupled with low toxicity to non-target native plants and a favorable ecotoxicological profile, makes it a promising candidate for the development of a bioherbicide.[1][4] This document provides detailed application notes and protocols for the formulation and evaluation of this compound for agricultural applications, summarizing key data and outlining experimental procedures.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₁₂O₅--INVALID-LINK--
Molecular Weight236.22 g/mol --INVALID-LINK--
SolubilityLimited in water
AppearanceAmorphous solid
Phytotoxicity of this compound against Buffelgrass (Cenchrus ciliaris)
Concentration (M)Lesion Area (mm²) on BuffelgrassReference
2.5 x 10⁻³>30
1.0 x 10⁻³High toxicity (approx. 2/3 of the lesion at 2.5 x 10⁻³ M)
Stability of this compound
ConditionDegradation (%)TimeReference
Sunlight98.903 days
Room Temperature59.51 - 73.8272 hours
30 °C59.51 - 73.8272 hours
UV light (254 nm)59.51 - 73.824 hours

Experimental Protocols

Protocol for In Vitro Phytotoxicity Assessment (Leaf Puncture Assay)

This protocol is adapted from Masi et al. (2019).

Objective: To evaluate the phytotoxic activity of this compound on the leaves of a target weed species.

Materials:

  • This compound stock solution (e.g., 10⁻² M in methanol)

  • Test plants (e.g., buffelgrass)

  • Methanol (as a solvent control)

  • Micropipette

  • Sterile needle

  • Digital caliper or imaging software for lesion measurement

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare serial dilutions of the this compound stock solution in methanol to achieve the desired final concentrations (e.g., 2.5 x 10⁻³ M and 1.0 x 10⁻³ M). The final methanol concentration in the applied solution should be kept low (e.g., <5%) to avoid solvent-induced necrosis.

  • Select healthy, fully expanded leaves from the test plants.

  • Gently wound the adaxial surface of the leaf with a sterile needle, creating a small puncture.

  • Apply a small droplet (e.g., 10 µL) of the this compound test solution directly onto the puncture wound.

  • For the control, apply a droplet of the solvent (methanol at the same concentration used in the test solutions) to a separate leaf puncture.

  • Place the treated plants in a growth chamber under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

  • After a set incubation period (e.g., 72 hours), visually assess the leaves for the development of necrotic lesions around the puncture site.

  • Measure the area of the necrotic lesions using a digital caliper or by capturing images and analyzing them with appropriate software.

  • Statistically analyze the data to compare the lesion areas caused by different concentrations of this compound and the control.

Protocol for Formulation of a this compound-Based Emulsifiable Concentrate (EC)

Objective: To develop a stable emulsifiable concentrate formulation of this compound for spray application, addressing its limited water solubility.

Materials:

  • Pure this compound

  • Organic solvent (e.g., N-methyl-2-pyrrolidone, cyclohexanone, or a vegetable oil methyl ester)

  • Emulsifier blend (a combination of non-ionic surfactants with varying HLB values, e.g., Tween and Span series)

  • Adjuvants (optional, e.g., wetting agent, sticker, penetrant)

  • Glass beakers and magnetic stirrer

Procedure:

  • Solubility Test: Determine the solubility of this compound in various organic solvents to select a suitable carrier.

  • Emulsifier Selection:

    • Dissolve a known amount of this compound in the chosen solvent.

    • Prepare a series of emulsifier blends with a range of Hydrophile-Lipophile Balance (HLB) values (e.g., from 8 to 16).

    • Add a small amount of the this compound-solvent mixture to each emulsifier blend and mix thoroughly.

    • Perform an emulsion stability test by adding a specific volume of the mixture to water in a graduated cylinder. Observe the spontaneity of emulsification, the stability of the emulsion over time (creaming, sedimentation, or phase separation), and the droplet size. The optimal emulsifier blend will form a stable, spontaneous emulsion with fine droplets.

  • Formulation Preparation:

    • Dissolve the desired concentration of this compound in the selected organic solvent.

    • Add the optimized emulsifier blend to the this compound-solvent mixture.

    • If desired, add other adjuvants to enhance performance.

    • Stir the mixture until a homogenous solution is obtained.

  • Quality Control:

    • Evaluate the physical properties of the EC formulation, such as appearance, density, and viscosity.

    • Confirm the stability of the emulsion upon dilution in water of varying hardness.

    • Conduct accelerated storage tests (e.g., at elevated temperatures) to assess the shelf-life of the formulation.

Protocol for Antifungal Activity Screening (Broth Microdilution Assay)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various plant pathogenic fungi.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Fungal cultures of interest (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB, Sabouraud Dextrose Broth - SDB)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • Positive control antifungal agent (e.g., fluconazole)

  • Solvent control (DMSO)

Procedure:

  • Prepare a fungal spore suspension or mycelial fragment suspension in the appropriate broth and adjust the concentration to a standardized level (e.g., 10⁵ spores/mL).

  • In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in the broth to obtain a range of test concentrations.

  • Add the standardized fungal inoculum to each well.

  • Include a positive control (broth with fungus and a known antifungal), a negative control (broth with fungus and the solvent), and a sterility control (broth only).

  • Incubate the microplate at the optimal growth temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits fungal growth or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in growth compared to the negative control.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Efficacy Evaluation solubility Solubility Screening emulsifier Emulsifier Selection solubility->emulsifier Select Solvent adjuvant Adjuvant Optimization emulsifier->adjuvant Optimize Emulsion stability Stability Testing adjuvant->stability Finalize Formulation phytotoxicity Phytotoxicity Assay (Leaf Puncture) stability->phytotoxicity Test Formulation antifungal Antifungal Assay (MIC Determination) stability->antifungal greenhouse Greenhouse Trials phytotoxicity->greenhouse antifungal->greenhouse field Field Trials greenhouse->field

Caption: Workflow for this compound Formulation and Evaluation.

mode_of_action This compound This compound Analogue (3-deoxythis compound) chloroplast Chloroplast This compound->chloroplast Targets stomata Uncontrolled Stomata Opening This compound->stomata ros Reactive Oxygen Species (ROS) (Singlet Oxygen) chloroplast->ros Elicits Overproduction oxidative_stress Oxidative Stress ros->oxidative_stress membrane_damage Membrane Lipid Peroxidation oxidative_stress->membrane_damage pcd Programmed Cell Death (PCD) oxidative_stress->pcd wilting Plant Wilting stomata->wilting

Caption: Postulated Mode of Action of a this compound Analogue.

dose_response cluster_input Input Variables cluster_process Experimental System cluster_output Output Measurement cluster_relationship Logical Relationship concentration This compound Concentration application Application to Target Weed concentration->application response Phytotoxic Effect (e.g., Lesion Area, Growth Inhibition) application->response increase Increased Concentration leads_to Leads to increase->leads_to greater_effect Greater Phytotoxic Effect leads_to->greater_effect

Caption: Logical Relationship of a Dose-Response Study.

References

Application Notes and Protocols for Radicinin in Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research on radicinin, a fungal phytotoxin, as a potential bioherbicide for the management of specific weeds. The information is intended to guide further research and development of this natural compound as a weed control agent.

Introduction

This compound is a dihydropyranopyran-4,5-dione produced by several fungi, including Cochliobolus australiensis and Alternaria chrysanthemi.[1][2] Research has highlighted its potential as a target-specific bioherbicide, particularly for the control of the invasive weed buffelgrass (Cenchrus ciliaris).[1][3][4] Unlike broad-spectrum synthetic herbicides such as glyphosate and imazapyr, this compound has demonstrated high toxicity to buffelgrass while showing low phytotoxicity to a panel of native, non-target plant species. This target specificity makes it a promising candidate for use in natural ecosystems where the preservation of native flora is crucial.

Mechanism of Action

Recent studies using a synthetic analogue, (±)-3-deoxythis compound, have shed light on the phytotoxic mode of action. The primary subcellular target of this compound appears to be the chloroplasts.

Upon application, this compound induces a cascade of events leading to plant cell death:

  • Chloroplast Targeting: this compound localizes to the chloroplasts.

  • Oxidative Stress: It triggers an overproduction of reactive oxygen species (ROS), specifically singlet oxygen.

  • Cellular Damage: The increase in ROS leads to chlorosis, ion leakage, and membrane lipid peroxidation.

  • Programmed Cell Death (PCD): The oxidative stress activates the transcription of genes associated with a chloroplast-specific pathway of programmed cell death.

  • Physiological Effects: this compound also causes uncontrolled opening of stomata, which results in rapid wilting of the plant.

Data Presentation

The phytotoxic activity of this compound has been primarily evaluated using a leaf puncture bioassay. The following tables summarize the quantitative data from these studies, focusing on the effective concentrations and the resulting necrotic lesion areas on the target weed and non-target species.

Table 1: Phytotoxicity of this compound against Buffelgrass (Cenchrus ciliaris)

Concentration (M)Mean Lesion Area (mm²)Reference
2.5 x 10⁻³>30
1 x 10⁻³Significant Necrosis

Table 2: Comparative Phytotoxicity of this compound on Buffelgrass and Non-Target Native Species at 2.5 x 10⁻³ M

SpeciesPlant TypeMean Lesion Area (mm²)Reference
Cenchrus ciliaris (Buffelgrass)Invasive Grass>30
Digitaria californica (Arizona Cottontop)Native GrassReduced Effects
Heteropogon contortus (Tangle Head)Native GrassReduced Effects
Encelia frutescens (Brittlebush)Native ForbReduced Effects
Baileya multiradiata (Desert Marigold)Native ForbReduced Effects
Lepidium fremontii (Desert Pepperweed)Native ForbReduced Effects
Stanleya pinnata (Prince's Plume)Native ForbReduced Effects

Table 3: Phytotoxicity of this compound on Non-Target Native Species at 1 x 10⁻³ M

SpeciesPlant TypePhytotoxic EffectReference
Various Native SpeciesGrasses and ForbsNo significant phytotoxic effects

Experimental Protocols

The following is a detailed methodology for the leaf puncture bioassay, a key experiment for assessing the phytotoxicity of this compound.

Objective: To evaluate the phytotoxic effect of this compound on the leaves of a target weed species.

Materials:

  • This compound solution of known concentration (e.g., 2.5 x 10⁻³ M and 1 x 10⁻³ M in a suitable solvent like methanol, with a final solvent concentration of 4% or less).

  • Healthy, mature leaves of the target plant (e.g., Cenchrus ciliaris).

  • Micropipette.

  • Sterile needle or pin.

  • Petri dishes lined with moist filter paper.

  • Growth chamber or controlled environment with appropriate light and temperature.

  • Digital camera and image analysis software (e.g., ImageJ).

Procedure:

  • Plant Material Preparation: Collect healthy, fully expanded leaves from the target weed species.

  • Puncturing: Gently puncture the adaxial (upper) surface of each leaf with a sterile needle, taking care not to pierce through the entire leaf.

  • Application of this compound: Apply a small, precise volume (e.g., 10 µL) of the this compound test solution directly onto the puncture wound.

  • Control Group: For the control group, apply the solvent solution (without this compound) to punctured leaves.

  • Incubation: Place the treated leaves in Petri dishes containing moistened filter paper to maintain humidity.

  • Environmental Conditions: Incubate the Petri dishes in a controlled environment (e.g., 25°C with a 12-hour photoperiod) for a specified duration (e.g., 72 hours).

  • Data Collection: After the incubation period, photograph the leaves.

  • Analysis: Use image analysis software to measure the area of the necrotic lesion that develops around the puncture site.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to compare the lesion areas of the different treatment groups (this compound concentrations and control).

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound's phytotoxic action and the experimental workflow for the leaf puncture bioassay.

Radicinin_Signaling_Pathway This compound This compound Application Chloroplast Chloroplast Targeting This compound->Chloroplast Stomata Uncontrolled Stomatal Opening This compound->Stomata ROS Singlet Oxygen (¹O₂) Overproduction Chloroplast->ROS Damage Cellular Damage (Chlorosis, Ion Leakage, Lipid Peroxidation) ROS->Damage PCD Activation of PCD Genes ROS->PCD CellDeath Programmed Cell Death PCD->CellDeath Wilting Plant Wilting Stomata->Wilting Experimental_Workflow start Start prep Prepare this compound Solutions (Test & Control) start->prep collect Collect Healthy Plant Leaves start->collect apply Apply Solution to Puncture Site prep->apply puncture Puncture Leaf Surface collect->puncture puncture->apply incubate Incubate in Controlled Environment (e.g., 72 hours) apply->incubate photograph Photograph Leaves incubate->photograph analyze Measure Necrotic Lesion Area photograph->analyze end End analyze->end

References

Application Notes and Protocols for the Use of Radicinin in Plant Pathology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin is a fungal phytotoxin belonging to the dihydropyranopyran-4,5-dione class of secondary metabolites.[1][2] Originally isolated from Stemphylium radicinum, it is produced by several other fungi, including species from the genera Cochliobolus, Alternaria, and Curvularia.[2][3] In plant pathology, this compound has garnered significant interest for its potential as a target-specific bioherbicide and its role in plant-pathogen interactions.[4] Recent studies have also highlighted its inhibitory activity against certain plant pathogenic bacteria.

This document provides detailed application notes and protocols for the use of this compound in plant pathology research. It is intended to guide researchers, scientists, and drug development professionals in evaluating its phytotoxic and antimicrobial properties, understanding its mechanism of action, and exploring its potential for agricultural applications.

Phytotoxic Activity of this compound

This compound has demonstrated potent phytotoxic effects, particularly against the invasive weed buffelgrass (Cenchrus ciliaris). Its selectivity, showing high toxicity to the target weed with minimal impact on native plant species at certain concentrations, makes it a promising candidate for bioherbicide development.

Quantitative Data on Phytotoxicity

The phytotoxic activity of this compound has been quantified using leaf puncture assays, with the resulting necrotic lesion area serving as a measure of toxicity.

Target Plant SpeciesThis compound Concentration (M)Necrotic Lesion Area (mm²)Reference(s)
Cenchrus ciliaris (Buffelgrass)2.5 x 10⁻³>30
Cenchrus ciliaris (Buffelgrass)1.0 x 10⁻³Significant necrosis
Various native Sonoran Desert species2.5 x 10⁻³Reduced effects compared to buffelgrass
Various native Sonoran Desert species1.0 x 10⁻³No phytotoxic effects
Experimental Protocol: Leaf Puncture Assay

This protocol is adapted from studies evaluating the phytotoxicity of fungal metabolites on buffelgrass.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like methanol)

  • Sterile distilled water

  • Methanol (for control)

  • Healthy, mature leaves of the target plant species

  • Petri dishes (90 mm)

  • Sterile filter paper

  • Insulin needles or similar fine-gauge needles

  • Micropipettes

  • Incubator or growth chamber with controlled light and temperature

  • Digital camera and image analysis software

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of this compound concentrations (e.g., 2.5 x 10⁻³ M and 1.0 x 10⁻³ M) by diluting the stock solution with sterile distilled water. Ensure the final solvent concentration (e.g., methanol) is consistent across all treatments and the control (typically ≤ 4%).

    • Prepare a control solution containing the same concentration of the solvent used to dissolve this compound.

  • Leaf Preparation:

    • Excise healthy, fully expanded leaves from the target plant.

    • Cut the leaves into uniform sections (e.g., 3 cm in length).

  • Inoculation:

    • Place a sterile filter paper in each Petri dish and moisten it with sterile distilled water to maintain humidity.

    • Arrange a set number of leaf sections (e.g., six) on the filter paper in each dish.

    • Using an insulin needle, make a small incision (approximately 3 mm) on the adaxial (upper) surface of each leaf section.

    • Apply a small, defined volume (e.g., 10 µL) of the this compound test solution or control solution directly onto the wound.

  • Incubation:

    • Seal the Petri dishes with parafilm.

    • Incubate the dishes under controlled conditions (e.g., 25°C with a 12-hour photoperiod) for a specified duration (e.g., 72 hours).

  • Data Collection and Analysis:

    • After the incubation period, photograph each leaf section.

    • Use image analysis software to measure the area of the necrotic lesion that develops around the puncture site.

    • Statistically analyze the data to compare the effects of different this compound concentrations and the control.

Antimicrobial Activity of this compound

While much of the research has focused on its phytotoxicity, this compound has also shown inhibitory activity against plant pathogenic bacteria, notably Xylella fastidiosa, the causal agent of Pierce's Disease in grapevines. Further research is needed to fully characterize its antimicrobial spectrum.

Quantitative Data on Antimicrobial Activity

Currently, there is limited publicly available quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for this compound against a broad range of plant pathogens. The following table will be updated as more data becomes available.

PathogenMIC (µg/mL)Reference(s)
Xylella fastidiosaDose-dependent inhibition of protease activity
Staphylococcus aureus75
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial pathogen.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial culture of the target plant pathogen

  • Appropriate sterile liquid growth medium (e.g., Nutrient Broth, Tryptic Soy Broth)

  • Sterile diluent (e.g., saline or broth)

  • Micropipettes and sterile tips

  • Plate reader (optional, for quantitative assessment of growth)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Grow the bacterial pathogen in the appropriate broth medium overnight at its optimal temperature.

    • Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Serial Dilution of this compound:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no this compound), and the twelfth column as the sterility control (no bacteria).

  • Inoculation:

    • Add the appropriate volume of the diluted bacterial suspension to each well (columns 1-11) to achieve the final inoculum concentration.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the specific bacterium for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Mechanism of Action: Induction of Oxidative Stress and Programmed Cell Death

Studies on the synthetic this compound analogue, (±)-3-deoxythis compound, have provided insights into the potential mechanism of action of this compound in plants. This analogue has been shown to induce chlorosis, ion leakage, hydrogen peroxide production, and membrane lipid peroxidation in tomato leaves. It also causes uncontrolled stomatal opening, leading to wilting. At the cellular level, it targets chloroplasts, leading to an overproduction of reactive oxygen species (ROS), specifically singlet oxygen, which in turn activates a chloroplast-specific pathway of programmed cell death (PCD).

Signaling Pathway

The proposed signaling pathway initiated by the this compound analogue involves the following steps:

Radicinin_Signaling_Pathway This compound This compound Analogue ((±)-3-deoxythis compound) Chloroplast Chloroplast This compound->Chloroplast Targets Stomata Guard Cells This compound->Stomata Affects ROS Singlet Oxygen (¹O₂) Overproduction Chloroplast->ROS EX1 EX1 Gene Upregulation ROS->EX1 ACD2 ACD2 Gene Downregulation ROS->ACD2 PCD Programmed Cell Death (PCD) EX1->PCD Promotes ACD2->PCD Inhibits (pro-survival) CellularDamage Cellular Damage (Chlorosis, Ion Leakage, Lipid Peroxidation) PCD->CellularDamage StomatalOpening Uncontrolled Stomatal Opening Stomata->StomatalOpening Wilting Wilting StomatalOpening->Wilting

Proposed signaling pathway of a this compound analogue in plants.
Experimental Protocols for Mechanism of Action Studies

This protocol is adapted from established methods for detecting H₂O₂ in plant leaves.

Materials:

  • 3,3'-Diaminobenzidine (DAB)

  • Sterile water

  • 0.2 M HCl

  • 200 mM Na₂HPO₄

  • Tween 20

  • Bleaching solution (ethanol:acetic acid:glycerol = 3:1:1)

  • 12-well microtiter plates

  • Vacuum desiccator

  • Shaker

  • Water bath

Procedure:

  • Prepare DAB Staining Solution (1 mg/mL):

    • Dissolve 50 mg of DAB in 45 mL of sterile water.

    • Adjust the pH to 3.0 with 0.2 M HCl to dissolve the DAB.

    • Add 25 µL of Tween 20 (0.05% v/v) and 2.5 mL of 200 mM Na₂HPO₄.

  • Sample Treatment:

    • Excise leaves from plants treated with this compound and from control plants.

    • Place the leaves in the wells of a 12-well plate and immerse them in the DAB staining solution.

  • Infiltration and Incubation:

    • Vacuum infiltrate the leaves for 5 minutes to ensure the uptake of the DAB solution.

    • Cover the plate with aluminum foil and incubate on a shaker for 4-5 hours.

  • Destaining:

    • Replace the DAB solution with the bleaching solution.

    • Boil the plate in a water bath at 90-95°C for 15 minutes to remove chlorophyll.

    • Replace the bleaching solution and let the leaves stand for 30 minutes.

  • Visualization:

    • The presence of H₂O₂ is indicated by a dark brown precipitate. Photograph the leaves for documentation.

This protocol measures malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

  • Plant tissue (treated with this compound and control)

  • 0.1% (w/v) Trichloroacetic acid (TCA)

  • 20% (w/v) TCA

  • 0.5% (w/v) Thiobarbituric acid (TBA) in 20% TCA

  • Spectrophotometer

Procedure:

  • Sample Homogenization:

    • Homogenize 0.1 g of plant tissue in 0.5 mL of 0.1% TCA.

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Reaction:

    • Mix 0.5 mL of the supernatant with 1.5 mL of 0.5% TBA in 20% TCA.

    • Incubate the mixture in a water bath at 95°C for 25 minutes.

    • Stop the reaction by placing the tubes on ice.

  • Measurement:

    • Centrifuge the samples at 15,000 x g for 5 minutes if the solution is not clear.

    • Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).

    • Calculate the MDA concentration using the Lambert-Beer law with an extinction coefficient of 155 mM⁻¹cm⁻¹.

This protocol provides a general framework for analyzing the expression of defense-related genes in Arabidopsis thaliana in response to this compound treatment.

Materials:

  • Arabidopsis thaliana seedlings

  • This compound solution

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Gene-specific primers (see table below)

Procedure:

  • Plant Treatment and Sample Collection:

    • Treat Arabidopsis seedlings with this compound solution and a control solution.

    • Harvest plant material at different time points post-treatment and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the plant samples using a commercial kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qRT-PCR:

    • Set up the qRT-PCR reactions using SYBR Green master mix, cDNA, and gene-specific primers.

    • Run the reactions on a qRT-PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable reference gene (e.g., Actin-2).

Primer Sequences for Arabidopsis thaliana Defense-Related Genes:

Gene NameGene IDForward Primer (5'-3')Reverse Primer (5'-3')Reference(s)
Pathogenesis-Related Genes
PR1At2g14610TGCAGCCTACGCTCGGAACTACGTTCACGGCAGCAACACCAGAC
PR2 (β-1,3-glucanase)At3g57260TGCCGGTGGTTCTTACTTTCTGGTTGTAGTCGGCATAGTG
PR5 (Thaumatin-like)At1g75040TCTCGGTGCTTCCTCTTCTTCGCTTGGAATCCACGAGCAT
Jasmonic Acid Signaling
AOS (Allene oxide synthase)At5g42650GCTGCTGCTTCACCAACAACTCCGTTGCCGTTCTCTTC
VSP2 (Vegetative storage protein 2)At5g24770GAGGAGGTTTCGGTTGGTTTTGGAGTTGTTCCGGAGAGAG
Salicylic Acid Signaling
ICS1 (Isochorismate synthase 1)At1g74710CCTATTGGCGGCTTCTCTCTTCCGCAATGAAGTTGTAGCC
NPR1 (Nonexpresser of PR genes 1)At1g64280GTTGAGGCCACTGAGGAAAAAGAGAGGGCATCAAGTCGAA
Housekeeping Gene
Actin-2At3g18780GGTATTGTGCTGGATTCTGGTGCATCACCAGCACGATACCG

Considerations for Drug Development Professionals

This compound presents an interesting scaffold for the development of new agrochemicals, particularly bioherbicides and potentially biofungicides.

Structure-Activity Relationship (SAR)

Studies on this compound and its derivatives have revealed key structural features essential for its phytotoxic activity:

  • α,β-Unsaturated Carbonyl Group at C-4: This moiety is crucial for activity.

  • Free Secondary Hydroxyl Group at C-3: Modification of this group generally leads to a decrease in phytotoxicity.

  • Stereochemistry at C-3: The specific stereoconfiguration at this carbon is important for its biological function.

These findings suggest that while derivatization of this compound is possible, modifications should be carefully considered to maintain or enhance its desired biological activity.

Formulation and Stability

This compound has been shown to degrade relatively quickly, especially in the presence of sunlight. While this rapid degradation is beneficial from an environmental perspective, it poses a challenge for its formulation as a stable and effective agrochemical.

Considerations for Formulation:

  • UV Protectants: Incorporation of UV-protective agents in the formulation could enhance its stability in the field.

  • Controlled Release: Encapsulation or other controlled-release technologies could prolong its efficacy.

  • Adjuvants: The use of adjuvants to improve its uptake and translocation within the plant could increase its effectiveness at lower concentrations.

Further research is needed to develop stable and effective formulations of this compound for agricultural use.

Conclusion

This compound is a versatile fungal metabolite with significant potential in plant pathology research and for the development of novel agrochemicals. Its target-specific phytotoxicity and emerging antimicrobial properties make it a valuable tool for studying plant-pathogen interactions and a promising lead compound for bioherbicide and biofungicide development. The protocols and data presented in this document provide a foundation for further investigation into the multifaceted roles of this compound in plant science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Radicinin Yield from Cochliobolus australiensis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of radicinin yield from Cochliobolus australiensis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Cochliobolus australiensis culture is not producing any detectable this compound. What are the possible reasons?

A1: There are several potential reasons for the lack of this compound production:

  • Strain Variation: Not all strains of Cochliobolus australiensis produce this compound. It is crucial to use a known this compound-producing strain.[1][2]

  • Incorrect Culture Conditions: this compound production is highly sensitive to the culture environment. Ensure you are using the appropriate medium, temperature, and incubation time.[1][2]

  • Suboptimal Extraction and Detection Methods: The methods used to extract and quantify this compound may not be sensitive enough. It is important to use a validated protocol, such as High-Performance Liquid Chromatography (HPLC).

Q2: What is a suitable culture medium for this compound production?

A2: Potato Dextrose Broth (PDB) is a commonly used liquid medium for the cultivation of Cochliobolus australiensis and production of this compound.[3] Solid-state fermentation on substrates like wheat seeds has also been shown to support this compound production.

Q3: How can I quantify the amount of this compound in my culture extracts?

A3: A reliable method for quantifying this compound is through High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of this compound from other metabolites in the culture extract.

Q4: Are there other compounds produced by Cochliobolus australiensis that I should be aware of?

A4: Yes, Cochliobolus australiensis produces several other secondary metabolites alongside this compound, including radicinol, 3-epithis compound, 3-epiradicinol, and cochliotoxin. These compounds may have different biological activities and can interfere with certain analytical methods if not properly separated.

Troubleshooting Guides

Issue 1: Low this compound Yield

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Suboptimal Fungal Strain Verify that you are using a Cochliobolus australiensis strain known for high this compound production. Consider screening different isolates to find a superior producer.
Inappropriate Culture Medium Ensure the composition of your Potato Dextrose Broth (PDB) is correct. For solid-state fermentation, the moisture content and particle size of the substrate (e.g., wheat seeds) are critical.
Incorrect Incubation Time This compound production can vary significantly with incubation time. For solid cultures on wheat seeds, different yields have been observed at 18 and 25 days. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific strain and conditions.
Suboptimal pH of the Medium The pH of the culture medium can significantly influence fungal growth and secondary metabolite production. While specific optimal pH for this compound production is not well-documented, most fungi have an optimal pH range for growth and metabolism. You may need to experimentally determine the optimal initial pH for your culture.
Inadequate Temperature Temperature is a critical factor for fungal growth and enzyme activity, which directly impacts secondary metabolite production. The optimal temperature for this compound production by C. australiensis may need to be determined empirically, but a starting point could be around 25-28°C, a common temperature for fungal cultures.
Issue 2: Inconsistent this compound Yields Between Experiments

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Variability in Inoculum Standardize the inoculum preparation. Use a consistent method to prepare the spore suspension or mycelial fragments, and ensure the same amount of inoculum is used for each fermentation.
Inconsistent Media Preparation Prepare the culture medium in a consistent manner for each batch. Minor variations in component concentrations or sterilization procedures can affect the final yield.
Fluctuations in Incubation Conditions Ensure that the incubator or fermentation vessel maintains a stable temperature, and if applicable, consistent agitation and aeration rates throughout the experiment.
Incomplete Extraction Optimize your extraction protocol to ensure complete recovery of this compound from the culture broth or solid substrate. This may involve adjusting the solvent system, extraction time, or using techniques like sonication.

Data Presentation

Table 1: this compound Production by Different Cochliobolus australiensis Strains in Various Culture Conditions

StrainCulture ConditionIncubation Time (days)This compound Yield (mg/L or mg/100g)
LJ4BPDB-2.18 ± 0.05 mg/L
LJ4BWheat Seeds181.12 ± 0.03 mg/100g
LJ4BWheat Seeds252.35 ± 0.06 mg/100g
S10APDB-Not Detected
S10AWheat Seeds18Not Detected
S10AWheat Seeds25Not Detected
S11APDB-Not Detected
S11AWheat Seeds18Not Detected
S11AWheat Seeds25Not Detected
S2BPDB-Not Detected
S2BWheat Seeds18Not Detected
S2BWheat Seeds25Not Detected
S3BPDB-Not Detected
S3BWheat Seeds18Not Detected
S3BWheat Seeds25Not Detected
S4APDB-Not Detected
S4AWheat Seeds18Not Detected
S4AWheat Seeds25Not Detected

Data adapted from Masi et al., 2021. PDB: Potato Dextrose Broth.

Experimental Protocols

Preparation of Potato Dextrose Broth (PDB)

Materials:

  • Potatoes: 200 g

  • Dextrose: 20 g

  • Distilled Water: 1 L

Procedure:

  • Wash and slice the potatoes (do not peel).

  • Boil the sliced potatoes in 500 mL of distilled water for 30 minutes.

  • Filter the potato infusion through cheesecloth, collecting the broth.

  • Add distilled water to the broth to bring the total volume to 1 L.

  • Dissolve 20 g of dextrose in the potato infusion.

  • Dispense the medium into appropriate culture vessels.

  • Sterilize by autoclaving at 121°C for 15 minutes.

Solid-State Fermentation on Wheat Seeds

Materials:

  • Wheat seeds

  • Distilled water

  • Cochliobolus australiensis spore suspension

Procedure:

  • Soak the wheat seeds in water for a sufficient time to allow for hydration.

  • Autoclave the soaked wheat seeds to sterilize them.

  • Inoculate the sterile wheat seeds with a spore suspension of C. australiensis.

  • Incubate the inoculated seeds in a suitable container (e.g., flasks with breathable closures) at the desired temperature.

  • Incubate for the desired duration (e.g., 18 or 25 days), with periodic shaking to prevent clumping.

Quantification of this compound by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • C18 column (e.g., 5 μm, 4.6 x 250 mm).

Mobile Phase and Gradient:

  • A common mobile phase consists of a gradient of acetonitrile and water.

  • A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the course of the run to elute compounds of increasing polarity.

Detection:

  • This compound can be detected by its UV absorbance, typically around 254 nm and 330 nm.

Quantification:

  • A calibration curve should be prepared using a pure standard of this compound at several known concentrations.

  • The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Visualizations

experimental_workflow cluster_preparation 1. Preparation cluster_culture 2. Cultivation cluster_analysis 3. Analysis strain Select this compound-Producing C. australiensis Strain media Prepare Culture Medium (PDB or Solid Substrate) inoculation Inoculate Medium strain->inoculation incubation Incubate under Controlled Conditions inoculation->incubation extraction Extract this compound from Culture incubation->extraction hplc Quantify this compound using HPLC extraction->hplc optimization Optimization Loop hplc->optimization optimization->strain optimization->media Media Composition optimization->incubation Culture Conditions generalized_polyketide_pathway cluster_precursors Precursors cluster_modifications Post-PKS Modifications PKS Polyketide Synthase (PKS) Ketosynthase Acyltransferase Acyl Carrier Protein polyketide_chain Polyketide Chain PKS->polyketide_chain Iterative Condensation acetyl_coa Acetyl-CoA (Starter Unit) acetyl_coa->PKS malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->PKS tailoring_enzymes Tailoring Enzymes (e.g., Oxygenases, Reductases, Cyclases) This compound This compound tailoring_enzymes->this compound polyketide_chain->tailoring_enzymes

References

Radicinin Total Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of radicinin. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this phytotoxic dihydropyranopyran-4,5-dione. While the demand for this compound is growing due to its potential as a target-specific bioherbicide, its isolation from fungal cultures in large quantities is challenging, making total synthesis a critical area of research.[1][2][3]

This guide addresses common issues in stereocontrol, protecting group strategy, and key bond formations, providing detailed experimental protocols and data to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Stereoselectivity Issues

Q1: How can I control the stereochemistry at the C-3 position during the synthesis?

A1: Achieving the desired stereochemistry at the C-3 position is a critical challenge, as it has been shown to be essential for this compound's phytotoxic activity.[4][5] Problems often arise from non-selective reductions or additions to a prochiral center.

Troubleshooting:

  • Chiral Auxiliaries: Employing a chiral auxiliary on a precursor fragment can direct the stereochemical outcome of subsequent reactions.

  • Enzyme-Catalyzed Reactions: Biocatalytic reductions can offer high stereoselectivity. For instance, the conversion of deoxythis compound to this compound is catalyzed by deoxythis compound 3-monooxygenase, which precisely installs the hydroxyl group. While not a direct synthetic step for a total synthesis from simple precursors, this highlights the potential of enzymatic transformations for achieving high stereoselectivity.

  • Substrate Control: The inherent stereochemistry of your starting materials and intermediates can influence the formation of new stereocenters. Careful selection of a synthetic route that leverages substrate control is crucial.

Logical Workflow for Addressing Stereoselectivity at C-3:

Start Prochiral Precursor ChiralAux Introduce Chiral Auxiliary Start->ChiralAux Enzymatic Enzymatic Hydroxylation Start->Enzymatic Substrate Substrate-Controlled Reaction Start->Substrate Analysis Analyze Diastereomeric Ratio (e.g., NMR, HPLC) ChiralAux->Analysis Enzymatic->Analysis Substrate->Analysis Success Desired Stereoisomer (this compound) Analysis->Success High d.r. Failure Undesired Stereoisomer (e.g., 3-epi-radicinin) Analysis->Failure Low d.r. Optimization Optimize Reaction Conditions Failure->Optimization Optimization->Start Start Identify Functional Groups (e.g., Hydroxyl, Carbonyl) Plan Plan Synthetic Route & Identify Reaction Conditions Start->Plan SelectPG Select Orthogonal Protecting Groups Plan->SelectPG Protect Protection Step SelectPG->Protect Reaction Perform Synthetic Transformations Protect->Reaction Deprotect Selective Deprotection Reaction->Deprotect Final Target Intermediate Deprotect->Final

References

Radicinin Stability and Degradation in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of radicinin in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions under common laboratory conditions?

This compound is susceptible to degradation in aqueous media, particularly when exposed to light and elevated temperatures. In an aqueous culture medium (ISO 8692:2012), significant degradation is observed at room temperature over a 72-hour period. For short-term storage or during experiments, it is advisable to protect this compound solutions from light and maintain them at low temperatures to minimize degradation.

Q2: How do temperature and light affect the stability of this compound?

Temperature and light are critical factors influencing the degradation of this compound. Exposure to sunlight leads to the most substantial degradation, with almost complete loss of the compound over a 3-day period. Elevated temperatures (e.g., 30°C) and UV light also accelerate degradation, though to a lesser extent than sunlight.

Q3: What are the known degradation products of this compound?

Under most degradation conditions (room temperature, 30°C, and UV light), a primary degradation product with a shorter retention time in reverse-phase HPLC has been observed. However, exposure to sunlight results in a different degradation profile, yielding multiple products with longer retention times. The specific chemical structures of these degradation products have not been fully elucidated in the available literature.

Q4: Is there any information on the effect of pH on this compound stability?

Currently, there is a lack of specific studies on the stability of this compound across different pH values. As a general consideration for fungal secondary metabolites, pH can significantly influence stability. It is recommended to empirically determine the optimal pH for your specific experimental buffer system if long-term stability is required.

Q5: What is the potential impact of this compound degradation on experimental results?

The degradation of this compound can lead to a decrease in its effective concentration, potentially resulting in an underestimation of its biological activity. The degradation products may also have different biological activities or toxicities compared to the parent compound, which could lead to confounding results.

Troubleshooting Guide

Issue 1: Inconsistent results in bioassays.

  • Possible Cause: Degradation of this compound in the stock solution or experimental medium.

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store this compound solutions in amber vials or wrap containers in aluminum foil.

    • Control Temperature: Store stock solutions at -20°C or -80°C. During experiments, keep solutions on ice as much as possible.

    • Fresh Preparations: Prepare fresh working solutions from a frozen stock for each experiment.

    • Solvent Choice: While often dissolved in methanol for analysis, consider the compatibility and stability of this compound in your specific aqueous experimental buffer.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze Fresh Sample: Immediately analyze a freshly prepared this compound solution to establish a baseline chromatogram.

    • Compare with Stressed Samples: Analyze samples that have been intentionally exposed to light or elevated temperatures to identify the retention times of degradation products.

    • Review Storage Conditions: Ensure that stored samples have been consistently kept under the recommended conditions (dark and cold).

Data on this compound Stability

The following table summarizes the degradation of this compound under various conditions in an ISO 8692:2012 culture medium over a 72-hour period (4 hours for UV exposure).

ConditionDegradation (%)
Room Temperature59.51
30°C~69-73
UV Light (254 nm, 4h)~69-73
Sunlight98.90

Data sourced from Masi et al. (2023).

Experimental Protocols

Stability Assay for this compound

This protocol is based on the methodology described by Masi et al. (2023).

  • Preparation of this compound Solution: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute the stock solution in ISO 8692:2012 culture medium to the desired final concentration.

  • Incubation Conditions: Aliquot the this compound solution into appropriate sterile containers. Expose the samples to the following conditions:

    • Room temperature in the dark.

    • 30°C in an incubator in the dark.

    • UV light at 254 nm for 4 hours.

    • Natural sunlight for 72 hours.

    • A control sample should be kept at -20°C in the dark.

  • Sample Extraction: After the incubation period (72 hours for all conditions except UV light), extract the this compound and its degradation products from the aqueous medium using an appropriate organic solvent, such as ethyl acetate.

  • Analysis: Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) with UV detection at 226 nm.

  • Quantification: Compare the peak area of this compound in the treated samples to that of the control sample to determine the percentage of degradation.

Visualizations

Radicinin_Degradation_Factors cluster_factors Degradation Factors This compound This compound in Solution Degradation Degradation This compound->Degradation Temperature Elevated Temperature Temperature->Degradation Light Light Exposure (Sunlight, UV) Light->Degradation pH pH (Potential Factor) pH->Degradation Degradation_Products Degradation Products Degradation->Degradation_Products

Caption: Factors influencing the degradation of this compound in solution.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure Conditions (72h, unless specified) cluster_analysis Analysis A Prepare this compound Solution in ISO Medium B1 Room Temperature A->B1 B2 30°C A->B2 B3 UV Light (4h) A->B3 B4 Sunlight A->B4 C Solvent Extraction (Ethyl Acetate) B1->C B2->C B3->C B4->C D HPLC-UV Analysis (226 nm) C->D E Quantify Degradation D->E

Caption: Workflow for assessing this compound stability in solution.

Technical Support Center: Improving Radicinin Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for radicinin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in bioassays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a fungal metabolite with a range of biological activities, including phytotoxic and potential anticancer properties.[1] It is a hydrophobic molecule, meaning it has limited solubility in water and aqueous buffers commonly used in bioassays.[1][2] This poor solubility can lead to precipitation, which can cause inaccurate and irreproducible experimental results.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3] Methanol has also been used, particularly for analytical purposes and certain bioassays like leaf puncture assays.[2]

Q3: What is the maximum recommended final concentration of the solvent in my bioassay?

The final concentration of the organic solvent in your aqueous bioassay medium should be kept as low as possible to avoid solvent-induced toxicity to cells or organisms. For many cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v), with some protocols recommending 0.1% or lower. The tolerance to solvents can be cell-line or organism-specific, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent at the intended concentration.

SolventGenerally Tolerated Final Concentration (v/v)Notes
DMSO ≤ 0.5% (ideally ≤ 0.1%)Can have biological effects at higher concentrations.
Ethanol ≤ 0.5%Toxicity can be cell-line dependent.
Methanol ≤ 0.5%Can be toxic at higher concentrations.

Q4: My this compound is precipitating when I add it to my aqueous assay medium. What can I do?

Precipitation upon dilution of a hydrophobic compound from an organic stock solution into an aqueous medium is a common problem. Please refer to the detailed Troubleshooting Guide: Preventing this compound Precipitation below.

Quantitative Solubility Data

SolventReported ConcentrationContext
Methanol 0.5 mg/mL (2.12 mM)Preparation for HPLC analysis.
Methanol 1 µg/mL to 250 µg/mLRange used for creating a standard curve for HPLC.

Due to the limited availability of comprehensive public data, it is highly recommended that researchers experimentally determine the solubility of this compound in their solvent of choice for their specific experimental conditions. A detailed protocol for this is provided in the Experimental Protocols section.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides step-by-step instructions to troubleshoot and prevent the precipitation of this compound in your bioassays.

Problem: A precipitate is observed in the aqueous medium after adding the this compound stock solution.

Workflow for Preventing Precipitation:

G cluster_prep Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium cluster_troubleshoot If Precipitation Persists stock_sol Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. storage Store the stock solution in small, -20°C or -80°C aliquots to avoid freeze-thaw cycles. stock_sol->storage prewarm Pre-warm the aqueous bioassay medium to 37°C. add_dropwise Add the this compound stock solution drop-wise to the medium while gently swirling or vortexing. prewarm->add_dropwise serial_dilution Alternatively, perform a serial dilution: dilute the stock in a small volume of medium first, then add to the final volume. prewarm->serial_dilution final_conc Ensure the final DMSO concentration is ≤ 0.5%. add_dropwise->final_conc serial_dilution->final_conc lower_conc Lower the final concentration of this compound. reduce_serum If using serum, try reducing the serum concentration or using a serum-free medium. use_carrier Consider using a carrier protein like bovine serum albumin (BSA) to enhance solubility.

Caption: Workflow for preparing and diluting this compound solutions to prevent precipitation.

Detailed Troubleshooting Steps:

Potential CauseRecommended Solution
High Final Concentration The concentration of this compound may be exceeding its solubility limit in the aqueous medium. Solution: Perform a dose-response experiment to determine the highest non-precipitating concentration.
Rapid Change in Solvent Polarity Adding a concentrated DMSO stock directly to the aqueous medium can cause the hydrophobic this compound to crash out of solution. Solution: Add the stock solution drop-wise into the vortex of the gently swirling or stirring pre-warmed (37°C) medium. Alternatively, perform a serial dilution by first diluting the stock into a smaller volume of medium before adding it to the final volume.
Low Temperature of Medium Adding a concentrated stock to cold medium can induce precipitation. Solution: Always pre-warm your culture medium or buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
High Final DMSO Concentration High concentrations of DMSO can be toxic to cells and can also contribute to precipitation upon dilution. Solution: Keep the final DMSO concentration at or below 0.5%. If necessary, prepare a more dilute stock solution of this compound to achieve the desired final concentration with an acceptable DMSO level.
Interaction with Media Components This compound may interact with components in the serum or media, leading to precipitation. Solution: If your protocol allows, try reducing the serum concentration or using a serum-free medium. The use of a carrier protein like bovine serum albumin (BSA) can also help to increase the solubility of hydrophobic compounds.
Precipitation Over Time The compound may be unstable or coming out of solution during longer incubation periods. Solution: Prepare fresh this compound-containing media for long-term experiments. If precipitation is observed after incubation, it may be necessary to reduce the incubation time if experimentally feasible.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment, weigh out the desired amount of this compound. The molecular weight of this compound is 236.22 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.36 mg of this compound.

  • Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Stock Solution Preparation:

G start Start weigh Weigh this compound start->weigh add_dmso Add anhydrous DMSO weigh->add_dmso vortex Vortex until dissolved (gentle warming if needed) add_dmso->vortex inspect Visually inspect for complete dissolution vortex->inspect aliquot Aliquot into single-use tubes inspect->aliquot store Store at -20°C or -80°C, protected from light aliquot->store end End store->end

Caption: Protocol for preparing a this compound stock solution in DMSO.

Protocol 2: Determining the Solubility of this compound

This protocol provides a method to determine the solubility of this compound in a solvent of choice (e.g., DMSO, ethanol, methanol, acetone).

Materials:

  • This compound (solid)

  • Solvent of choice (e.g., DMSO)

  • Small glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. "Excess" means that there should be visible undissolved solid after thorough mixing.

  • Seal the vial and agitate the mixture at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent to a concentration that is within the linear range of your analytical method (spectrophotometry or HPLC).

  • Quantify the concentration of this compound in the diluted supernatant using a pre-established calibration curve.

  • Calculate the original concentration in the undiluted supernatant, which represents the solubility of this compound in that solvent at that temperature.

Workflow for Solubility Determination:

G start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Agitate at constant temperature for 24-48 hours to reach equilibrium add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect_supernatant Carefully collect a known volume of the supernatant centrifuge->collect_supernatant dilute Dilute the supernatant collect_supernatant->dilute quantify Quantify this compound concentration (e.g., via HPLC or spectrophotometry) dilute->quantify calculate Calculate the original concentration (solubility) quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

References

"troubleshooting radicinin extraction from fungal cultures"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for radicinin extraction from fungal cultures. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: My fungal culture is not producing any this compound. What could be the issue?

A1: Not all fungal strains, even within the same species, produce this compound. It is crucial to select an appropriate strain known for this compound production. For instance, studies on Cochliobolus australiensis have shown that some strains produce detectable amounts of this compound while others do not.[1][2] Additionally, the composition of the culture medium significantly impacts metabolite synthesis.[1][2]

Q2: I'm observing a very low yield of this compound. How can I improve it?

A2: Low yields can be attributed to several factors:

  • Suboptimal Fungal Strain: As mentioned, strain selection is critical.

  • Culture Conditions: The type of culture medium (liquid or solid) and its composition can dramatically affect this compound production. Experimenting with different media, such as Potato Dextrose Broth (PDB), M1D, or solid substrates like wheat seeds, may improve yields.[1]

  • Incubation Time: The duration of fungal growth is also a key factor. The optimal incubation period for this compound production can vary.

  • Extraction Inefficiency: Ensure your extraction solvent and method are appropriate for this compound. Ethyl acetate is a commonly used solvent for extracting this compound from liquid cultures.

  • Degradation: this compound is susceptible to degradation, particularly in the presence of sunlight and at warmer temperatures.

Q3: My extracted this compound seems to be degrading quickly. What are the stability issues?

A3: this compound is known to be unstable under certain conditions. It is particularly sensitive to light and temperature. Studies have shown that up to 98.90% of this compound can degrade after three days of exposure to sunlight. Significant degradation (59.51–73.82%) also occurs at room temperature and at 30°C. To minimize degradation, it is recommended to work in low-light conditions and keep samples cool during and after extraction.

Q4: What is the best solvent for extracting this compound?

A4: Ethyl acetate is a widely used and effective solvent for the liquid-liquid extraction of this compound from aqueous culture filtrates. For solid cultures, a mixture of methanol and water (1:1) has been used for the initial extraction, followed by partitioning with ethyl acetate.

Q5: How can I confirm the presence of this compound in my extract?

A5: A preliminary confirmation can be done using Thin-Layer Chromatography (TLC) by comparing the retention factor (Rf) of your sample to a pure this compound standard. For accurate identification and quantification, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No this compound Detected Fungal strain is a non-producer.Screen different strains of the fungus.
Inappropriate culture medium.Test various media formulations (e.g., PDB, M1D).
Low this compound Yield Suboptimal culture conditions.Optimize incubation time and temperature.
Inefficient extraction.Ensure complete extraction with an appropriate solvent like ethyl acetate.
Product degradation.Protect the culture and extract from light and heat.
Inconsistent Results Variability in fungal growth.Standardize inoculum size and culture conditions.
Degradation during storage.Store extracts at low temperatures in the dark.
Poor Solubility of Extract This compound has limited water solubility.This is an inherent property of this compound. For bioassays, a suitable delivery system may be needed.

Experimental Protocols

Fungal Culture for this compound Production

This protocol is based on the cultivation of Cochliobolus australiensis.

  • Inoculation: Inoculate 100 mL of sterile Potato Dextrose Broth (PDB) in a 500 mL Erlenmeyer flask with mycelial fragments of the fungus grown on Potato Dextrose Agar (PDA).

  • Incubation: Incubate the flask on a shaker at room temperature (approximately 22°C) for 14 days.

  • Harvesting: Separate the mycelium from the culture broth by centrifugation and filtration.

  • Preservation: Lyophilize the resulting filtrate and store it at -20°C until extraction.

This compound Extraction from Liquid Culture
  • Reconstitution: Dissolve the lyophilized culture filtrate (from 100 mL) in 30 mL of distilled water.

  • Solvent Extraction: Perform a liquid-liquid extraction using ethyl acetate (3 x 30 mL).

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporation: Evaporate the solvent under reduced pressure to obtain the crude this compound extract.

This compound Extraction from Solid Culture
  • Preparation: Mince 10 g of the dried solid culture (e.g., on wheat seeds).

  • Initial Extraction: Extract the minced material with 100 mL of a methanol-water solution (1:1, v/v).

  • Centrifugation: Centrifuge the mixture for 1 hour at 7000 rpm.

  • Defatting: Pool the supernatants and defat by partitioning with n-hexane (3 x 50 mL).

  • Final Extraction: Extract the resulting aqueous phase with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Dry the combined ethyl acetate extracts over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

HPLC Quantification of this compound
  • System: An HPLC system with a C-18 reversed-phase column and a spectrophotometric detector is used.

  • Mobile Phase: A gradient of acetonitrile and water is typically employed.

  • Detection: Monitor the elution at 226 nm, which corresponds to the maximum UV absorption of this compound.

  • Quantification: Prepare a calibration curve with a pure this compound standard to quantify the amount in the fungal extracts.

Quantitative Data Summary

Table 1: this compound Production by Different Cochliobolus australiensis Strains in PDB Medium

Fungal StrainThis compound Yield (mg/L)
LJ4B26.20 ± 0.32
2MG2FLow Amount
LJ3B2Low Amount
SNM4C1Low Amount
LJ3B1Not Detected
LJ3C1Not Detected
Data from Masi et al., 2019.

Table 2: Effect of Culture Media on this compound Production by Strain LJ4B

Culture MediumThis compound Yield (mg/L)
Potato Dextrose Broth (PDB)26.20 ± 0.32
M1D Medium21.85 ± 0.24
Soy Sauce Sucrose (SSS) MediumVery Low
Data from Masi et al., 2019.

Table 3: Degradation of this compound under Various Conditions

ConditionDurationDegradation (%)
Sunlight3 days98.90
Room Temperature3 days59.51 - 73.82
30°C3 days59.51 - 73.82
UV light (254 nm)Not specified59.51 - 73.82
Data from Masi et al., 2023.

Visual Guides

Radicinin_Extraction_Workflow This compound Extraction and Analysis Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis & Purification Inoculation Inoculation of Medium Incubation Incubation (e.g., 14 days) Inoculation->Incubation Harvest Harvesting (Filtration/Centrifugation) Incubation->Harvest Liquid_Culture Liquid Culture Filtrate Harvest->Liquid_Culture Solid_Culture Solid Culture Material Harvest->Solid_Culture Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Liquid_Culture->Solvent_Extraction Solid_Extraction Solid-Liquid Extraction (MeOH/H2O) Solid_Culture->Solid_Extraction Drying Drying (Na2SO4) Solvent_Extraction->Drying Solid_Extraction->Solvent_Extraction Evaporation Solvent Evaporation Drying->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract TLC TLC Analysis Crude_Extract->TLC HPLC HPLC Quantification Crude_Extract->HPLC Purification Further Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Workflow for this compound extraction and analysis.

Radicinin_Biosynthesis Biosynthetic Conversions of this compound Deoxythis compound Deoxythis compound This compound This compound Deoxythis compound->this compound Deoxythis compound 3-monooxygenase (+ NAD+) Epi_this compound 3-epi-Radicinin This compound->Epi_this compound this compound epimerase

Caption: Enzymatic conversion of this compound precursors.

References

Technical Support Center: Overcoming Low Yield in Radicinin Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yield in radicinin fermentation.

Troubleshooting Guides

Issue 1: Low or No this compound Production Despite Fungal Growth

Q: My Cochliobolus australiensis culture shows good biomass, but the this compound yield is negligible. What are the potential causes and solutions?

A: This is a common issue that can stem from several factors, from the specific fungal strain to the culture conditions. Here’s a step-by-step troubleshooting guide:

  • Strain Selection and Viability: Not all strains of C. australiensis are high producers of this compound.[1][2]

    • Recommendation: If possible, screen multiple isolates of C. australiensis to identify a high-yielding strain. The strain LJ4B has been identified as a notable producer. If you are using a single strain, ensure its viability and genetic stability by maintaining proper culture storage and handling procedures.

  • Culture Medium Composition: The composition of the fermentation medium profoundly impacts secondary metabolite production.

    • Recommendation: Evaluate different culture media. Potato Dextrose Broth (PDB) and M1D medium have been shown to support good this compound production, while Soy Sauce Sucrose (SSS) medium may result in significantly lower yields. For solid-state fermentation, wheat seeds can be a suitable substrate.

  • Fermentation Time: this compound is a secondary metabolite, and its production typically occurs during the stationary phase of fungal growth.

    • Recommendation: Optimize the fermentation duration. Harvesting too early or too late can result in low yields. Conduct a time-course experiment to determine the optimal harvest time for your specific strain and conditions. For solid cultures, extending the incubation time (e.g., from 18 to 25 days) can significantly increase the yield.

Issue 2: Inconsistent this compound Yields Between Batches

Q: I am experiencing significant variability in this compound yield from one fermentation batch to another. How can I improve consistency?

A: Batch-to-batch inconsistency is often due to subtle variations in experimental parameters. To improve reproducibility, consider the following:

  • Inoculum Preparation: The age, concentration, and physiological state of the inoculum are critical for consistent fermentation performance.

    • Recommendation: Standardize your inoculum preparation protocol. Use a consistent method for spore suspension or mycelial fragmentation, and ensure the inoculum is at a similar growth stage for each fermentation.

  • Environmental Parameters: Minor fluctuations in environmental conditions can lead to significant differences in metabolite production.

    • Recommendation: Tightly control and monitor key fermentation parameters:

      • Temperature: For Cochliobolus heterostrophus, a related species, optimal mycelial growth is observed at 30°C.[3] It is advisable to maintain a constant temperature throughout the fermentation.

      • pH: The initial pH of the medium can influence fungal growth and enzyme activity. A neutral pH of 7.0 has been shown to be optimal for the growth of C. heterostrophus.[3]

      • Aeration and Agitation: Adequate oxygen supply is crucial for the growth of aerobic fungi and the production of many secondary metabolites. However, excessive shear stress from high agitation can damage mycelia. Optimization of these parameters is often necessary for bioreactor-based fermentations.

  • Sterilization and Aseptic Technique: Contamination with other microorganisms can compete for nutrients and produce inhibitory compounds, leading to reduced and inconsistent this compound yields.

    • Recommendation: Ensure thorough sterilization of all media, glassware, and equipment. Maintain strict aseptic techniques during all stages of the process, from media preparation and inoculation to sampling and harvesting.

Frequently Asked Questions (FAQs)

Q1: Which fungal strain of Cochliobolus australiensis is known to produce high yields of this compound?

A1: Based on comparative studies, the strain designated as LJ4B has been shown to produce the highest reported yields of this compound in liquid culture.[2]

Q2: What are the recommended culture media for this compound fermentation?

A2: Potato Dextrose Broth (PDB) and M1D medium have been successfully used for this compound production in liquid culture. In solid-state fermentation, autoclaved wheat seeds have also been shown to be an effective substrate.

Q3: What is the optimal fermentation time for this compound production?

A3: The optimal fermentation time can vary depending on the strain and culture conditions. For liquid cultures of the LJ4B strain, significant this compound production has been observed after 14 days of incubation. For solid cultures on wheat seeds, the yield can increase substantially when the incubation period is extended from 18 to 25 days .

Q4: How can I extract and quantify this compound from my fermentation broth?

A4: A common method for extraction involves lyophilizing the culture filtrate, followed by solvent extraction with ethyl acetate. For quantification, High-Performance Liquid Chromatography (HPLC) is a reliable method. A C18 reversed-phase column with a water-acetonitrile gradient and UV detection at 226 nm can be used.

Q5: Are there any known issues with this compound stability?

A5: Yes, this compound can degrade under certain conditions. It is particularly sensitive to sunlight, with significant degradation observed after 72 hours of exposure. It also shows some degradation at room temperature and under UV light. Therefore, it is advisable to protect cultures and extracts from prolonged exposure to light.

Data Presentation

Table 1: this compound Production by Different Cochliobolus australiensis Strains in Potato Dextrose Broth (PDB)

StrainThis compound Yield (mg/L)
LJ3B10
2MG2F0.12 ± 0.01
LJ3B20.63 ± 0.02
LJ3C10
SNM4C10.10 ± 0.01
LJ4B 26.20 ± 0.32

Data from Masi et al. (2021)

Table 2: Effect of Different Culture Media on this compound Production by C. australiensis Strain LJ4B

Culture MediumThis compound Yield (mg/L or mg/kg)
Potato Dextrose Broth (PDB)26.20 ± 0.32
M1D Medium21.85 ± 0.24
Soy Sauce Sucrose (SSS)0.80 ± 0.02
Wheat Seed Solid Culture (18 days)1.11 ± 0.03
Wheat Seed Solid Culture (25 days)10.07 ± 0.11

Data from Masi et al. (2021)

Experimental Protocols

Protocol 1: Liquid Fermentation of Cochliobolus australiensis for this compound Production
  • Inoculum Preparation:

    • Grow the selected C. australiensis strain on Potato Dextrose Agar (PDA) plates at room temperature (approximately 22°C) until sufficient mycelial growth is observed.

    • Aseptically transfer small fragments of the mycelial mat to a sterile flask containing the desired liquid fermentation medium (e.g., PDB or M1D).

  • Fermentation:

    • Incubate the inoculated flasks on a rotary shaker (e.g., 150 rpm) at room temperature (22°C) for 14 days. Protect the cultures from direct light.

  • Harvesting:

    • After the incubation period, separate the mycelium from the culture broth by centrifugation and filtration.

    • Lyophilize (freeze-dry) the resulting culture filtrate.

Protocol 2: this compound Extraction and Quantification
  • Extraction:

    • Dissolve the lyophilized culture filtrate in distilled water.

    • Perform a liquid-liquid extraction using ethyl acetate (EtOAc). Repeat the extraction three times to ensure maximum recovery.

    • Combine the organic (EtOAc) phases and dry them over anhydrous sodium sulfate (Na2SO4).

    • Evaporate the solvent under reduced pressure to obtain the crude this compound extract.

  • Quantification by HPLC:

    • Prepare a standard stock solution of purified this compound of known concentration.

    • Dissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration.

    • Inject the samples and standards onto a C18 reversed-phase HPLC column.

    • Use a gradient elution with acetonitrile and water.

    • Monitor the absorbance at 226 nm.

    • Quantify the this compound concentration in the samples by comparing the peak area to a standard curve.

Visualizations

Radicinin_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Poly-β-keto Chain Poly-β-keto Chain Polyketide Synthase (PKS)->Poly-β-keto Chain Cyclization/Aromatization Cyclization/Aromatization Poly-β-keto Chain->Cyclization/Aromatization This compound Precursor This compound Precursor Cyclization/Aromatization->this compound Precursor Tailoring Enzymes Tailoring Enzymes This compound Precursor->Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound

Caption: Putative biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Low this compound Yield Strain High-Producing Strain? Start->Strain Medium Optimal Medium? Strain->Medium Yes ScreenStrains Screen Different Strains Strain->ScreenStrains No Time Optimal Fermentation Time? Medium->Time Yes ChangeMedium Test PDB or M1D Medium Medium->ChangeMedium No Parameters Controlled Parameters? (pH, Temp, Aeration) Time->Parameters Yes TimeCourse Conduct Time-Course Study Time->TimeCourse No OptimizeParameters Optimize pH, Temp, etc. Parameters->OptimizeParameters No Success Improved Yield Parameters->Success Yes ScreenStrains->Medium ChangeMedium->Time TimeCourse->Parameters OptimizeParameters->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Radicinin Production in Fungi: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments on radicinin production in fungi.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fungal culture is growing well, but I'm detecting very low or no this compound. What are the possible causes and solutions?

A1: Low or absent this compound production despite healthy fungal growth is a common issue. Several factors could be at play:

  • Fungal Strain Variability: Not all strains of a known this compound-producing species will synthesize the compound. It has been demonstrated that this compound production is strain-specific.[1][2][3]

    • Troubleshooting:

      • Verify Strain: Confirm the identity of your fungal strain through molecular methods.

      • Source a High-Yielding Strain: If possible, obtain a strain that has been previously characterized as a high producer of this compound.

      • Screen Multiple Isolates: If working with new isolates, screen several of them to identify the best producers.

  • Inappropriate Culture Conditions: this compound synthesis is highly sensitive to the culture environment.[1][2]

    • Troubleshooting:

      • Optimize Culture Medium: The choice of medium is critical. As shown in the data below, different media can result in vastly different yields. M1D medium and Potato Dextrose Broth (PDB) have been shown to be effective for Cochliobolus australiensis.

      • Incubation Time: The duration of the culture is a key factor. This compound production can vary significantly at different time points, as seen in solid-state fermentation on wheat seeds.

      • Solid vs. Liquid Culture: Consider the culture method. Both solid and liquid cultures can support this compound production, but yields will differ.

  • Degradation of this compound: this compound can degrade under certain conditions, particularly exposure to sunlight.

    • Troubleshooting:

      • Protect from Light: During incubation and extraction, protect your cultures and extracts from direct light.

      • Temperature Stability: While moderately stable at room temperature and 30°C, prolonged exposure can lead to degradation.

Q2: I'm having trouble with the extraction and quantification of this compound. Can you provide a reliable protocol?

A2: Accurate extraction and quantification are essential for assessing this compound production. Here is a summarized protocol based on established methods:

  • For a detailed experimental protocol, please refer to the "Experimental Protocols" section below.

Q3: Which fungal species are known to produce this compound?

A3: this compound has been isolated from several fungal genera, including:

  • Cochliobolus (e.g., Cochliobolus australiensis)

  • Alternaria (e.g., Alternaria chrysanthemi, Alternaria radicina)

  • Stemphylium (e.g., Stemphylium radicinum)

  • Curvularia

Data Presentation

Table 1: this compound Production by Cochliobolus australiensis (Strain LJ4B) in Various Culture Conditions

Culture MediumTypeIncubation TimeThis compound Yield (mg/L or mg/100g)Percentage of this compound in Organic Extract
Potato Dextrose Broth (PDB)Liquid-21.85 ± 0.2410.01%
M1D MediumLiquid-Comparable to PDB18.06%
Soy Sauce Sucrose (SSS) MediumLiquid-Very low-
Wheat SeedsSolid18 daysVariable-
Wheat SeedsSolid25 daysVariable-

Data synthesized from Masi et al., 2021.

Experimental Protocols

Protocol 1: Culturing Cochliobolus australiensis for this compound Production

  • Inoculum Preparation:

    • Culture C. australiensis on a suitable solid medium (e.g., Potato Dextrose Agar).

    • Prepare a conidial suspension in sterile water.

  • Liquid Culture:

    • Inoculate 1L flasks containing 250 mL of either Potato Dextrose Broth (PDB) or M1D medium with the conidial suspension.

    • Incubate at approximately 22°C with shaking for a predetermined period (e.g., 18-25 days).

  • Solid-State Culture:

    • Soak and autoclave 200g of wheat seeds in a 1L Erlenmeyer flask.

    • Inoculate with approximately 4mg of conidia suspended in sterile water.

    • Incubate at 22°C for 18 to 25 days, shaking the flask periodically to prevent clumping.

    • After incubation, air-dry the culture.

Protocol 2: Extraction and Quantification of this compound

  • Extraction:

    • Liquid Culture: Acidify the culture filtrate and extract with a suitable organic solvent like ethyl acetate (EtOAc).

    • Solid Culture: Grind the dried culture and extract with an organic solvent.

    • Evaporate the solvent from the organic extracts to obtain a crude extract.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Sample Preparation: Dissolve a known weight of the crude extract in methanol to a concentration of 0.5 mg/mL.

    • HPLC System: Use a C-18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (MeCN) and water (H₂O). A typical gradient might be:

      • Start with 10% MeCN, increase to 15% in 6 min, 20% in 16 min, 25% in 22 min, 40% in 40 min, and 90% in 45 min.

    • Flow Rate: 0.5 mL/min.

    • Detection: Set the UV detector to 226 nm, the maximum absorbance for this compound.

    • Quantification: Compare the peak area of this compound in the sample to a standard curve prepared with pure this compound.

Visualizations

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis strain Select High-Yielding Fungal Strain culture Culture in Optimized Medium (e.g., PDB, M1D) strain->culture incubation Incubate (22°C, 18-25 days) Protect from light culture->incubation extract Extract with Ethyl Acetate incubation->extract concentrate Concentrate Extract extract->concentrate hplc HPLC Quantification (C18 column, 226 nm) concentrate->hplc data Data Analysis (Compare to standard) hplc->data logical_relationship cluster_factors Influencing Factors This compound This compound Yield strain Fungal Strain (Genetics) strain->this compound medium Culture Medium (Nutrients) medium->this compound time Incubation Time time->this compound light Light Exposure (Degradation) light->this compound inhibits

References

Radicinin Degradation Product Identification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of radicinin.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to be unstable?

Yes, studies have shown that this compound is susceptible to degradation under various conditions. Significant degradation has been observed in aqueous media at room temperature, and this process is enhanced by exposure to sunlight, higher temperatures (30°C), and UV light (254 nm).[1] In one study, almost 99% of this compound degraded after three days of sunlight exposure in a culture medium.[1]

Q2: What are the known degradation products of this compound?

While the exact chemical structures of all this compound degradation products have not been fully elucidated in the available literature, studies have consistently observed the formation of new compounds upon this compound degradation.[1] Chromatographic analyses have revealed degradation products with different polarities and retention times compared to the parent this compound molecule.[1] For example, under most degradation conditions, a more polar product with a shorter retention time in HPLC has been detected.[1] Conversely, sunlight exposure tends to generate several less polar products with longer retention times.

Q3: What are the potential chemical changes that occur during this compound degradation?

Based on the structure of this compound, several reactive sites could be involved in its degradation. It has been suggested that epimerization at the C-3 position could be one possible modification leading to degradation products. The presence of a cyclic ester in a conjugated system is a structural feature that can be prone to hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of a this compound sample. This compound degradation may have occurred due to improper storage or handling.1. Review sample storage conditions (temperature, light exposure). This compound should be stored in a cool, dark place. 2. Prepare fresh this compound standards for comparison. 3. Analyze the degradation products by comparing their retention times and mass spectra to published data where available. Note that sunlight exposure can lead to multiple degradation products with longer retention times, while other conditions may produce a product with a shorter retention time.
Decreased biological activity of a this compound stock solution over time. Degradation of this compound into less active or inactive products.1. Quantify the concentration of this compound in your stock solution using a validated analytical method (e.g., HPLC-UV). 2. Prepare fresh solutions for biological assays. 3. Consider performing a time-course stability study under your specific experimental conditions to understand the rate of degradation.
TLC analysis shows multiple spots for a purified this compound sample. The sample may have degraded during the purification process or subsequent storage. Exposure to light, especially UV, can cause the appearance of more polar degradation products.1. Minimize exposure of the sample to light and heat during purification and handling. 2. Use fresh solvents for chromatography. 3. Co-spot with a freshly prepared this compound standard to confirm the identity of the main spot. The additional spots with lower RF values are likely polar degradation products.

Quantitative Data Summary

The stability of this compound has been quantitatively assessed under different conditions in an aqueous medium (ISO 8692:2012 culture medium). The following table summarizes the percentage of this compound degradation observed in one study.

Condition Duration Degradation (%)
Room Temperature72 hours59.51
30°C72 hours~69-73
UV light (254 nm)4 hours~69-73
Sunlight72 hours98.90

Note: The degradation percentages at 30°C and under UV light were reported as being approximately 10% higher than at room temperature, falling within the 59.51–73.82% range.

Experimental Protocols

Protocol 1: General this compound Stability Assessment

This protocol outlines a general workflow for assessing the stability of this compound under specific experimental conditions.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare this compound stock solution in a suitable solvent (e.g., DMSO). prep_working Dilute stock solution to the final concentration in the test medium. prep_solution->prep_working condition_setup Aliquot working solution into separate vials for each condition (e.g., light, dark, different temperatures). prep_working->condition_setup incubation Incubate samples for a defined period (e.g., 24, 48, 72 hours). condition_setup->incubation extraction At each time point, extract an aliquot with an organic solvent (e.g., ethyl acetate). incubation->extraction analysis Analyze the extract using HPLC or LC-MS to quantify remaining this compound and detect degradation products. extraction->analysis

Caption: Workflow for assessing this compound stability.

Protocol 2: Analysis of this compound and its Degradation Products by HPLC

This protocol provides a general method for the analysis of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC).

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Detection: UV detector set at the maximum absorbance wavelength of this compound.

  • Quantification: The amount of this compound can be quantified by comparing the peak area to a standard curve of known concentrations.

  • Degradation Product Detection: New peaks with different retention times from the this compound standard indicate the presence of degradation products.

Signaling Pathways and Logical Relationships

The degradation of this compound can be conceptualized as a process influenced by several external factors, leading to the formation of various products.

G cluster_factors Degradation Factors cluster_products Degradation Products This compound This compound polar_products More Polar Products (shorter HPLC retention time) This compound->polar_products Temperature, UV Light nonpolar_products Less Polar Products (longer HPLC retention time) This compound->nonpolar_products Sunlight sunlight Sunlight temperature Temperature uv_light UV Light

Caption: Factors influencing this compound degradation pathways.

References

Radicinin Formulation Phytotoxicity: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the phytotoxicity of radicinin formulations. Find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to navigate challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of phytotoxicity?

This compound is a dihydropyranopyran-4,5-dione, a phytotoxic secondary metabolite produced by fungi such as Cochliobolus australiensis.[1][2] Its primary mechanism of action involves targeting the chloroplasts within plant cells.[3] This targeting elicits an overproduction of reactive singlet oxygen species, leading to oxidative stress.[3] The resulting effects include chlorosis, ion leakage, membrane lipid peroxidation, and ultimately, programmed cell death.[4] Additionally, a synthetic analogue of this compound has been shown to cause uncontrolled opening of stomata, which contributes to plant wilting.

Q2: What structural features of this compound are critical for its phytotoxic activity?

Structure-activity relationship studies have identified several key features essential for this compound's phytotoxicity. The most critical elements are the α,β unsaturated carbonyl group at the C-4 position and the specific stereochemistry at the C-3 position, including the presence of a free secondary hydroxyl group. Modifications to these parts of the molecule, such as the creation of various esters or reduction of the carbonyl group, have consistently resulted in derivatives with lower or no phytotoxic activity compared to the parent this compound compound. The unsaturation of the propenyl side chain also appears to play a role in its activity.

Q3: My this compound formulation shows lower than expected phytotoxicity. What are common causes?

Several factors can lead to reduced phytotoxicity. This compound is known to degrade significantly upon exposure to sunlight; one study showed 98.90% degradation after three days in sunlight. Therefore, improper storage or handling can compromise the compound's integrity. Additionally, using a derivative or analogue of this compound may result in lower activity, as most derivatives have been found to be less potent. Finally, ensure the concentration is appropriate for the target species, as its effects are dose-dependent.

Q4: What is the target specificity of this compound?

This compound has demonstrated a high degree of target-specific toxicity against the invasive weed buffelgrass (Cenchrus ciliaris). In studies, it has shown significantly lower toxicity to a panel of non-target native plant species. This target specificity makes it a promising candidate for development as a bioherbicide, as it could potentially be used to control invasive weeds with minimal damage to surrounding native vegetation.

Q5: Are there challenges related to the production of this compound for research?

Yes, a significant challenge is the low production yield of this compound from fungal fermentation of Cochliobolus australiensis. This has led researchers to seek methods to optimize fungal culture conditions or to use synthetic analogues, such as (±)-3-deoxythis compound, which can be produced in larger quantities for mechanistic studies.

Troubleshooting Guide for Phytotoxicity Experiments

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Phytotoxic Effect Observed Compound Degradation: this compound is sensitive to light, especially sunlight, which can rapidly degrade the molecule and reduce its activity.Prepare fresh solutions for each experiment. Store stock solutions in amber vials or wrap them in foil and keep them refrigerated or frozen. Avoid prolonged exposure of the formulation to direct light during experiments.
Inactive Derivative: The experiment may be using a derivative where the key structural features for phytotoxicity have been altered.Confirm the structure of the compound being used. For structure-activity studies, always use the parent this compound as a positive control.
Incorrect Concentration: The concentration may be too low to elicit a response in the target plant species.Perform a dose-response curve to determine the optimal concentration. Start with concentrations cited in the literature, such as 10⁻³ M to 2.5 × 10⁻³ M, which have been shown to be effective in leaf puncture assays.
Inconsistent Results Between Replicates Inconsistent Application: Non-uniform application of the this compound solution can lead to variability in lesion size.Use a calibrated micropipette to apply a precise volume of the solution to each application site. Ensure the incision or puncture is of a consistent size and depth.
Biological Variability: The age, health, and developmental stage of the plant leaves can influence their susceptibility to the phytotoxin.Select leaves of a similar age and from plants grown under uniform conditions. Ensure plants are healthy and not under other stresses (e.g., drought, nutrient deficiency).
Solvent Issues: The solvent used to dissolve this compound (e.g., methanol, DMSO) may have its own phytotoxic effects at high concentrations or may not be fully evaporating, leading to variability.Always run a solvent-only control to account for any phytotoxicity from the vehicle. Ensure the final solvent concentration is low (e.g., 4% methanol has been used successfully).
Difficulty Dissolving this compound Improper Solvent: this compound may have poor solubility in aqueous solutions.This compound can be dissolved in organic solvents like methanol (MeOH) or dimethyl sulfoxide (DMSO) before being diluted to the final concentration in sterile distilled water.

Quantitative Data Summary

The following table summarizes the phytotoxic activity of this compound and several of its derivatives on buffelgrass (Cenchrus ciliaris) leaves, as measured by the area of the resulting necrotic lesion in a leaf puncture bioassay.

CompoundConcentration (M)Mean Lesion Area (mm²)Reference
This compound (1) 2.5 × 10⁻³>30
10⁻³~25
3-epi-radicinin (2) 2.5 × 10⁻³<10
10⁻³<5
Cochliotoxin (5) 2.5 × 10⁻³~10
10⁻³<5
Acetyl Ester of this compound (10) 2.5 × 10⁻³~5
10⁻³<5
p-Bromobenzoyl Ester of this compound (6) 2.5 × 10⁻³No Necrosis
Hexa-hydro derivative of this compound (15) 2.5 × 10⁻³No Necrosis

Experimental Protocols

Protocol 1: Leaf Puncture Bioassay for Phytotoxicity Assessment

This protocol is adapted from methodologies used to evaluate the phytotoxicity of this compound and its analogues on buffelgrass.

1. Preparation of Test Solutions: a. Dissolve this compound or its derivatives in a suitable solvent, such as methanol (MeOH), to create a stock solution. b. Prepare the final test concentrations (e.g., 2.5 × 10⁻³ M and 10⁻³ M) by diluting the stock solution with sterile distilled water. c. Ensure the final concentration of the organic solvent is low (e.g., 4%) to avoid solvent-induced phytotoxicity. d. Prepare a solvent-only control using the same final concentration of solvent in sterile distilled water.

2. Plant Material Preparation: a. Select young, healthy, fully expanded leaves from the target plant species. b. Cut the leaves into sections of a uniform size (e.g., 3 cm). c. Place the leaf sections (e.g., six per dish) with the adaxial surface facing up on filter paper saturated with water inside a petri dish. This maintains humidity.

3. Application of Test Solution: a. Make a small incision (approx. 3 mm) on the surface of each leaf section using a sterile insulin needle or a similar sharp tool. b. Immediately apply a small, precise volume (e.g., 10 µL) of the test solution or control solution directly onto the wounded area.

4. Incubation: a. Place the sealed petri dishes in a controlled environment (e.g., a growth chamber) with a defined temperature and photoperiod for a specified duration (e.g., 72 hours).

5. Data Collection and Analysis: a. After the incubation period, measure the area of the necrotic lesion that has developed around the puncture site. This can be done using digital calipers or by taking photographs and using image analysis software. b. Compare the lesion areas caused by the different this compound formulations with the negative control (solvent only) and the positive control (parent this compound). c. Perform statistical analysis to determine significant differences between treatments.

Visualizations: Workflows and Mechanisms

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A Prepare this compound Stock Solution (in MeOH) B Dilute to Final Concentration in H₂O A->B F Apply 10µL of Test Solution B->F C Select & Cut Healthy Leaf Sections D Place Sections in Petri Dish C->D E Make Small Puncture on Leaf Surface D->E E->F G Incubate for 72h F->G H Measure Area of Necrotic Lesion G->H I Statistically Analyze and Compare Results H->I

Caption: Experimental workflow for the Leaf Puncture Bioassay.

G cluster_plant Plant Response cluster_cellular Cellular Level cluster_tissue Tissue Level Rad This compound Application Chloroplast Targets Chloroplasts Rad->Chloroplast Stomata Induces Stomata Opening Rad->Stomata ROS ↑ Reactive Oxygen Species (Singlet Oxygen) Chloroplast->ROS Stress Oxidative Stress ROS->Stress Damage Membrane Lipid Peroxidation & Ion Leakage Stress->Damage PCD Programmed Cell Death Damage->PCD Wilt Plant Wilting Stomata->Wilt

Caption: Proposed mechanism of action for this compound phytotoxicity.

G Start Start Troubleshooting: Low/No Phytotoxicity Q1 Was the solution freshly prepared and protected from light? Start->Q1 Sol1_Yes Prepare fresh solution. Store in amber vials and protect from light. Q1->Sol1_Yes No Q2 Are you using the parent this compound or a derivative? Q1->Q2 Yes Sol1_Yes->Q2 Sol2_Deriv Derivatives are often less active. Use parent this compound as a positive control. Q2->Sol2_Deriv Derivative Q3 Is the concentration appropriate for the target species? Q2->Q3 Parent Sol2_Deriv->Q3 Sol3_No Perform a dose-response experiment to find the effective concentration. Q3->Sol3_No Unsure/No End Issue likely resolved. Consider biological variability if problems persist. Q3->End Yes Sol3_No->End

Caption: Troubleshooting logic for low phytotoxicity experiments.

References

Technical Support Center: Stabilizing Radicinin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and stabilization of aqueous solutions of radicinin for experimental use. This compound is known for its instability in aqueous environments, and this resource offers troubleshooting advice and frequently asked questions to address common challenges.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound upon addition to aqueous buffer. This compound has limited solubility in water.[1]Prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol (MeOH) before diluting it to the final concentration in your aqueous experimental medium.[1][2] Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause artifacts (typically <1%).
Loss of biological activity of this compound solution over a short period. This compound is unstable and degrades in aqueous solutions.[3][4] Significant degradation can occur at room temperature.Prepare this compound solutions fresh before each experiment. If short-term storage is necessary, keep the solution on ice and protected from light. For longer-term storage, aliquots of the stock solution in organic solvent should be stored at -20°C or -80°C.
Inconsistent experimental results between batches of this compound solutions. Degradation of this compound due to exposure to light, particularly sunlight and UV light. Temperature fluctuations affecting the rate of degradation.Protect all this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Maintain a consistent and low temperature during solution preparation and handling. Prepare solutions in a controlled laboratory environment, avoiding direct sunlight.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC). Degradation of this compound into various byproducts. Sunlight exposure can lead to degradation products with higher retention times, while other conditions may produce more polar products with lower retention times.Characterize the degradation products if they interfere with your analysis. The presence of these peaks can be an indicator of solution instability. To minimize their formation, follow the stabilization protocols outlined in this guide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with this compound in aqueous solutions?

A1: The primary challenge is this compound's inherent instability. It readily degrades in aqueous media, with the rate of degradation influenced by temperature and light exposure. This can lead to a loss of the compound's activity and the generation of confounding variables in experiments.

Q2: How should I prepare a stock solution of this compound?

A2: Due to its limited water solubility, it is recommended to first dissolve this compound in an organic solvent like DMSO or methanol to create a concentrated stock solution. This stock solution can then be diluted into the final aqueous buffer for your experiment.

Q3: What conditions are known to cause the degradation of this compound?

A3: this compound degradation is accelerated by increased temperature and exposure to light. Sunlight is particularly detrimental, causing almost complete degradation within 72 hours. Significant degradation also occurs at room temperature, at 30°C, and under UV light (254 nm).

Q4: Can I store aqueous solutions of this compound?

A4: It is highly recommended to prepare aqueous solutions of this compound immediately before use. If temporary storage is unavoidable, solutions should be kept on ice and protected from light. For long-term storage, it is best to store aliquots of the this compound stock solution in an organic solvent at -20°C or -80°C.

Q5: What are the known degradation products of this compound?

A5: The exact chemical structures of all degradation products are not fully elucidated in the provided literature. However, studies have shown that under certain conditions, more polar degradation products with lower HPLC retention times are formed. Conversely, exposure to sunlight can generate multiple degradation products with higher retention times. It is also known that this compound can epimerize at the C-3 position.

Q6: How can I minimize the degradation of this compound during my experiments?

A6: To minimize degradation, always prepare solutions fresh. Use a stock solution in an organic solvent for dilution into your aqueous medium. Protect all solutions from light by using opaque containers. Keep solutions at a low, stable temperature (e.g., on ice) as much as the experimental protocol allows.

Quantitative Data on this compound Degradation

The following table summarizes the percentage of this compound degradation observed under various conditions in an aqueous ISO 8692:2012 culture medium.

ConditionDurationDegradation (%)Reference(s)
Room Temperature72 hours59.51
30°C72 hours~69.5 (approx. 10% increase from room temp)
UV Light (254 nm)4 hours73.82
Sunlight72 hours98.90

Experimental Protocol: Preparation of a Stabilized this compound Working Solution

This protocol details a method for preparing an aqueous working solution of this compound with minimized degradation for use in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target aqueous buffer (e.g., PBS, cell culture medium), chilled on ice

  • Amber or foil-wrapped microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Preparation of a Concentrated Stock Solution (e.g., 10 mM):

    • Weigh the required amount of solid this compound in a sterile, amber microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the this compound is completely dissolved.

    • If not for immediate use, aliquot the stock solution into smaller volumes in amber tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Preparation of the Aqueous Working Solution:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution (if frozen) and bring it to room temperature.

    • Calculate the volume of the stock solution needed to achieve the final desired concentration in your aqueous buffer.

    • In a pre-chilled, amber or foil-wrapped tube, add the required volume of the chilled aqueous buffer.

    • While gently vortexing or stirring the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent precipitation.

    • The final concentration of DMSO should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent effects in the assay.

    • Use the freshly prepared aqueous working solution immediately. Keep the solution on ice and protected from light throughout the experiment.

Visualizations

Radicinin_Degradation_Pathway This compound This compound (dihydropyranopyran-4,5-dione) Epimerization Epimerization at C-3 This compound->Epimerization Reversible Polar_Products More Polar Degradation Products (Lower HPLC Retention Time) This compound->Polar_Products Heat, UV Sunlight_Products Sunlight-Induced Products (Higher HPLC Retention Time) This compound->Sunlight_Products Sunlight Degradation_Factors Degradation Factors: - Aqueous Solution - Increased Temperature - Light (UV, Sunlight) Degradation_Factors->this compound Epimerization->this compound

Caption: Proposed degradation pathways of this compound in aqueous solutions.

Experimental_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (Day of Experiment) Solid_this compound Solid this compound Stock_Solution Concentrated Stock Solution (e.g., 10 mM in DMSO) Solid_this compound->Stock_Solution DMSO Anhydrous DMSO DMSO->Stock_Solution Storage Store at -20°C / -80°C (Aliquoted, Protected from Light) Stock_Solution->Storage Thaw_Stock Thaw Stock Solution Storage->Thaw_Stock Working_Solution Final Working Solution (Freshly Prepared) Thaw_Stock->Working_Solution Dilute Aqueous_Buffer Chilled Aqueous Buffer Aqueous_Buffer->Working_Solution Use_Immediately Use Immediately (Keep on ice, protected from light) Working_Solution->Use_Immediately

References

Validation & Comparative

Radicinin Structure-Activity Relationship: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural products is paramount for the development of new therapeutic agents and agrochemicals. Radicinin, a fungal metabolite, has garnered significant interest for its potent phytotoxic and potential anticancer activities. This guide provides a comprehensive comparison of this compound and its derivatives, summarizing key experimental findings on their biological activities and elucidating the structural features crucial for their effects.

Comparative Phytotoxicity of this compound and Its Derivatives

This compound, a dihydropyranopyran-4,5-dione produced by the fungus Cochliobolus australiensis, has demonstrated notable target-specific phytotoxicity against the invasive weed buffelgrass (Cenchrus ciliaris).[1][2] Structure-activity relationship studies have been conducted by comparing the activity of this compound with its natural analogs and semi-synthetic derivatives. The primary assay used for this evaluation is the leaf puncture bioassay on buffelgrass, which measures the necrotic lesion area caused by the tested compound.

The key findings from these comparative studies are summarized in the table below. The data underscores the high degree of structural specificity required for the phytotoxic activity of this compound.

CompoundModification from this compoundPhytotoxic Activity against BuffelgrassReference
This compound (1) -Highly active[1][2][3]
3-epi-radicinin (2) Epimerization at C-3Minimally to moderately toxic
Radicinol (3) Reduction of the C-4 carbonylInactive
3-epi-radicinol (4) Epimerization at C-3 and reduction of C-4 carbonylInactive
Cochliotoxin (5) Different side chain at C-7Minimally to moderately toxic
Acetyl Ester of this compound Acetylation of the C-3 hydroxyl groupLess active than this compound
Mesyl Ester of this compound (9) Mesylation of the C-3 hydroxyl groupMinimally to moderately toxic
Hexa-hydro derivatives Saturation of the pyran and pyrone ringsLess active than this compound
(±)-3-deoxythis compound Removal of the C-3 hydroxyl groupSlightly less active than this compound

The experimental data consistently highlight several structural features as being essential for the potent phytotoxic activity of this compound:

  • α,β-Unsaturated Carbonyl Group: The presence of the α,β-unsaturated carbonyl group at C-4 is critical for activity. Reduction of this group, as seen in radicinol, leads to a complete loss of phytotoxicity.

  • Free Secondary Hydroxyl Group at C-3: Esterification of the hydroxyl group at C-3, for instance, by acetylation or mesylation, results in a significant decrease in activity. This suggests that a free hydroxyl group is crucial for interaction with the biological target.

  • Stereochemistry at C-3: The specific stereochemistry at the C-3 position is important for optimal activity. The natural configuration of this compound is more active than its epimer, 3-epi-radicinin.

  • Unsaturated Propenyl Side Chain: The unsaturation in the propenyl side chain also contributes to the phytotoxic activity.

Experimental Protocols

Leaf Puncture Bioassay for Phytotoxicity

This assay is a standard method for evaluating the phytotoxic effects of compounds on plant leaves.

  • Plant Material: Leaves of the target plant, such as buffelgrass (Cenchrus ciliaris), are used.

  • Compound Application: A solution of the test compound at a specific concentration (e.g., 2.5 × 10⁻³ M or 10⁻³ M) is prepared. A small puncture is made on the leaf surface. A droplet of the test solution is applied to the puncture site.

  • Incubation: The treated leaves are incubated under controlled conditions of light and temperature.

  • Evaluation: After a set period, the area of the necrotic lesion that develops around the puncture site is measured. The size of the lesion is indicative of the compound's phytotoxic activity.

Semisynthesis of this compound Derivatives

The derivatives of this compound are typically prepared through standard chemical modifications of the parent compound.

  • Esterification of the C-3 Hydroxyl Group:

    • This compound is dissolved in a suitable solvent (e.g., CH₂Cl₂).

    • A base, such as pyridine, is added to the solution.

    • The corresponding acyl chloride or anhydride (e.g., acetyl chloride, mesyl chloride) is added to the reaction mixture.

    • The reaction is allowed to proceed, typically overnight.

    • The reaction is quenched, and the product is extracted and purified using chromatographic techniques (e.g., thin-layer chromatography).

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications of the this compound scaffold and their impact on phytotoxic activity.

G This compound Structure-Activity Relationship for Phytotoxicity cluster_0 This compound Core Structure cluster_1 Modifications at C-3 cluster_2 Modifications at C-4 cluster_3 Ring Modifications This compound This compound Highly Active 3_epi 3-epi-radicinin Reduced Activity This compound:f0->3_epi:f0 Stereochemistry 3_OH_mod Esterification of 3-OH Reduced Activity This compound:f0->3_OH_mod:f0 Derivatization 3_deoxy 3-deoxythis compound Slightly Reduced Activity This compound:f0->3_deoxy:f0 Removal of OH 4_CO_red Reduction of C-4 Carbonyl Inactive This compound:f0->4_CO_red:f0 Reduction Hexa_hydro Ring Saturation Reduced Activity This compound:f0->Hexa_hydro:f0 Saturation

References

A Comparative Analysis of the Phytotoxic Effects of Radicinin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phytotoxicity of the fungal metabolite radicinin and its various natural and semi-synthetic analogs. This compound, a dihydropyranopyran-4,5-dione produced by fungi such as Cochliobolus australiensis, has garnered attention for its potential as a target-specific bioherbicide.[1][2][3][4] Understanding the structure-activity relationships of this compound and its analogs is crucial for the development of effective and selective herbicidal agents. This document summarizes key experimental data, outlines the methodologies used in these studies, and visualizes the experimental workflow and the proposed signaling pathway of this compound's phytotoxic action.

Quantitative Phytotoxicity Data

The phytotoxicity of this compound and its analogs has been primarily assessed using leaf puncture bioassays on buffelgrass (Cenchrus ciliaris), an invasive weed. The data presented below is a compilation from such studies, showcasing the necrotic lesion area as a measure of phytotoxicity at a concentration of 2.5 x 10⁻³ M.

CompoundTypeLesion Area (mm²) at 2.5 x 10⁻³ MRelative Phytotoxicity
This compound (1) Natural>30High
3-epi-radicinin (2)NaturalMinimally to moderately toxicLow to Moderate
Radicinol (3)NaturalNo necrosisInactive
3-epi-radicinol (4)NaturalNo necrosisInactive
Cochliotoxin (5)NaturalMinimally to moderately toxicLow to Moderate
p-Bromobenzoyl ester (6)Semi-syntheticNo necrosisInactive
5-Azidopentanoyl ester (7)Semi-syntheticMinimally to moderately toxicLow to Moderate
Stearoyl ester (8)Semi-syntheticNo necrosisInactive
Acetyl ester (9)Semi-syntheticMinimally to moderately toxicLow to Moderate
Mesyl ester (10)Semi-syntheticMinimally to moderately toxicLow to Moderate
3-epi-radicinin acetyl ester (11)Semi-syntheticMinimally to moderately toxicLow to Moderate
Radicinol diacetyl ester (12)Semi-syntheticNo necrosisInactive
3-epi-radicinol diacetyl ester (13)Semi-syntheticNo necrosisInactive
Hexahydro-radicinin A (14)Semi-syntheticMinimally to moderately toxicLow to Moderate
Hexahydro-radicinin B (15)Semi-syntheticNo necrosisInactive

Data Interpretation: The data clearly indicates that this compound is the most phytotoxic compound among the tested analogs.[1] Structure-activity relationship studies have revealed that the α,β-unsaturated carbonyl group at C-4, a free secondary hydroxyl group at C-3, and the stereochemistry at C-3 are critical for its high activity. Modifications to these functional groups, such as in radicinol where the carbonyl group is reduced, or in the ester derivatives where the hydroxyl group is acylated, lead to a significant reduction or complete loss of phytotoxicity.

Experimental Protocols

The primary method for quantifying the phytotoxicity of these compounds is the leaf puncture bioassay.

Leaf Puncture Bioassay

Objective: To assess the phytotoxic effect of a compound by observing the formation of necrotic lesions on plant leaves.

Materials:

  • Mature leaves of the target plant species (e.g., Cenchrus ciliaris)

  • Test compounds (this compound and its analogs)

  • Solvent (e.g., methanol)

  • Micropipette

  • Sterile needle

  • Petri dishes

  • Filter paper

  • Growth chamber

Procedure:

  • Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent, typically methanol, to achieve the desired concentration (e.g., 2.5 x 10⁻³ M).

  • Leaf Preparation: Healthy, mature leaves are excised from the plant. The leaves are then cut into sections of a suitable length.

  • Application of the Toxin: A small puncture is made in the center of the adaxial surface of each leaf section using a sterile needle. A droplet (typically 10 µL) of the test solution is then applied to the puncture site.

  • Incubation: The treated leaf sections are placed in Petri dishes lined with moistened filter paper to maintain humidity. The Petri dishes are sealed and incubated in a growth chamber under controlled conditions (e.g., 25°C, 12-hour photoperiod) for 72 hours.

  • Data Collection: After the incubation period, the area of the necrotic lesion that develops around the puncture site is measured. This is typically done by capturing a digital image of the leaf and analyzing it with image processing software.

  • Controls: A solvent-only control (e.g., methanol) is included in each experiment to ensure that the observed necrosis is due to the test compound and not the solvent or the physical damage from the puncture.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Analysis prep_solution Prepare Test Solutions puncture Puncture Leaf Surface prep_solution->puncture prep_leaf Excise and Section Leaves prep_leaf->puncture apply_toxin Apply Toxin Solution puncture->apply_toxin incubate Incubate for 72h apply_toxin->incubate measure Measure Necrotic Lesion Area incubate->measure

Caption: Workflow of the leaf puncture bioassay for phytotoxicity assessment.

Proposed Signaling Pathway for this compound-Induced Phytotoxicity

Recent studies on a synthetic analog of this compound suggest a mechanism of action involving the chloroplasts and the induction of oxidative stress.

G cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Effects cluster_physiological_symptoms Physiological Symptoms This compound This compound Analog chloroplast Chloroplast Targeting This compound->chloroplast ros Singlet Oxygen (ROS) Overproduction chloroplast->ros oxidative_stress Oxidative Stress ros->oxidative_stress pcd_genes Activation of PCD Gene Transcription oxidative_stress->pcd_genes membrane_damage Membrane Lipid Peroxidation oxidative_stress->membrane_damage stomata Uncontrolled Stomata Opening oxidative_stress->stomata pcd Programmed Cell Death (PCD) pcd_genes->pcd chlorosis Chlorosis pcd->chlorosis ion_leakage Ion Leakage membrane_damage->ion_leakage wilting Wilting ion_leakage->wilting stomata->wilting

References

Radicinin vs. Glyphosate: A Comparative Efficacy Analysis for Buffelgrass Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal efficacy of radicinin, a fungal phytotoxin, and glyphosate, a broad-spectrum synthetic herbicide, for the control of the invasive weed buffelgrass (Cenchrus ciliaris). This analysis is based on available experimental data and is intended to inform research and development efforts in the pursuit of effective and sustainable weed management strategies.

Executive Summary

Buffelgrass is a significant ecological threat, and its control is a priority in many regions. Glyphosate is a widely used herbicide for buffelgrass management, but its non-selective nature can lead to damage of non-target native plant species.[1][2][3] this compound, a natural product isolated from the fungus Cochliobolus australiensis, has emerged as a promising bioherbicide with high target-specific toxicity to buffelgrass.[1][4] This guide presents a side-by-side comparison of their mechanisms of action, available efficacy data, and experimental protocols to aid in the evaluation of their potential as buffelgrass control agents.

Data Presentation: Efficacy on Buffelgrass

Direct comparative field studies of this compound and glyphosate on buffelgrass are not currently available in the reviewed literature. The following tables summarize the existing quantitative data from separate studies.

Table 1: Efficacy of this compound on Buffelgrass (Leaf Puncture Assay)

CompoundConcentration (M)Mean Necrotic Lesion Area (mm²)
This compound 2.5 x 10⁻³>30
10⁻³Not specified, but showed significant toxicity
epi-pyriculol2.5 x 10⁻³>30
Other fungal metabolites2.5 x 10⁻³Minimally to moderately toxic, or no necrosis

Source: Masi et al., 2019.

Table 2: Efficacy of Glyphosate on Buffelgrass (Field Trials)

TreatmentApplication RateEffect on BuffelgrassStudy Details
Glyphosate 9.3 L/ha (41% glyphosate)Decreased canopy cover initially, but cover increased to greater than pre-treatment levels within a year.Post-emergent application.
Glyphosate 1.34 lbs acid equivalent/acreSignificant reduction in buffelgrass greenness.Aerial application.
Glyphosate 2.66 lbs acid equivalent/acreSignificant reduction in buffelgrass greenness.Aerial application.
Roundup™ (Glyphosate) Not specifiedEffective in reducing mature tussocks. Did not suppress juvenile recruitment.Herbicide trials at various sites.
Roundup Biactive™ (Glyphosate) 5 L/haHighest mortality (80%) of mature tussocks.Rate comparison trial.
Chemical Treatment (primarily Glyphosate) Not specifiedReduced buffelgrass cover by 69% over a decade of treatment.Long-term study in Saguaro National Park.

Note: The efficacy of glyphosate can be influenced by application timing, environmental conditions, and the growth stage of the buffelgrass.

Mechanisms of Action

This compound: The precise herbicidal mode of action for this compound is not fully elucidated in the provided search results. However, it is known to be a phytotoxin produced by the fungus Cochliobolus australiensis. Some studies suggest it may target protease activity in phytopathogenic bacteria, but its direct target in plants requires further investigation.

Glyphosate: Glyphosate's mechanism of action is well-established. It is a systemic herbicide that is absorbed through the foliage and translocated throughout the plant. Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants. Inhibition of this pathway leads to a depletion of these essential amino acids, accumulation of shikimate, and ultimately, plant death.

Experimental Protocols

This compound: Leaf Puncture Bioassay

This method was used to assess the phytotoxicity of this compound and other fungal metabolites on buffelgrass leaves.

  • Plant Material: Healthy, mature leaves of buffelgrass are collected.

  • Compound Preparation: this compound and other test compounds are dissolved in a suitable solvent (e.g., methanol) to achieve the desired concentrations (e.g., 2.5 x 10⁻³ M and 10⁻³ M).

  • Application: A small puncture is made on the leaf surface. A droplet of the test solution is applied to the puncture site.

  • Incubation: The treated leaves are incubated under controlled conditions (e.g., light, temperature, humidity) in petri dishes.

  • Data Collection: The area of the necrotic lesion that develops around the puncture site is measured after a specific time period (e.g., 72 hours).

  • Analysis: The necrotic lesion areas produced by different compounds and concentrations are statistically compared to a negative control (solvent only) to determine phytotoxicity.

Glyphosate: Field Efficacy Trials

The following represents a general methodology for field trials assessing glyphosate's efficacy on buffelgrass, based on common practices described in the literature.

  • Site Selection: Experimental plots are established in areas with significant buffelgrass infestation.

  • Experimental Design: A randomized complete block design is often used, with multiple blocks and treatment plots within each block to account for environmental variability.

  • Pre-Treatment Assessment: The initial buffelgrass cover or density in each plot is measured using methods like quadrat sampling to establish a baseline.

  • Herbicide Application: Glyphosate is applied at specified rates using calibrated equipment, such as backpack sprayers or aerial application systems. Application timing is critical and should coincide with active buffelgrass growth.

  • Post-Treatment Monitoring: Buffelgrass canopy cover, greenness, or mortality is assessed at various intervals after treatment (e.g., months, years) using the same methods as the pre-treatment assessment.

  • Data Analysis: Statistical analysis is performed to compare the changes in buffelgrass parameters between the glyphosate-treated plots and untreated control plots.

Visualizations

Radicinin_Proposed_Action cluster_0 This compound Application cluster_1 Plant Cell Interaction cluster_2 Cellular Response This compound This compound Plant_Cell Buffelgrass Cell This compound->Plant_Cell Uptake Target_Site Molecular Target (e.g., Protease?) Plant_Cell->Target_Site Interaction Phytotoxic_Effects Phytotoxic Effects (e.g., Necrosis) Target_Site->Phytotoxic_Effects Inhibition/ Disruption

Caption: Proposed mechanism of action for this compound on buffelgrass.

Glyphosate_Signaling_Pathway cluster_0 Glyphosate Application cluster_1 Shikimate Pathway cluster_2 Plant Response Glyphosate Glyphosate EPSP_Synthase EPSP Synthase Glyphosate->EPSP_Synthase Inhibits Chorismate Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Tyr, Trp, Phe) EPSP_Synthase->Aromatic_Amino_Acids Catalyzes Production Protein_Synthesis_Inhibition Protein Synthesis Inhibition EPSP_Synthase->Protein_Synthesis_Inhibition Leads to Plant_Death Plant Death Protein_Synthesis_Inhibition->Plant_Death

Caption: Glyphosate's mechanism of action via inhibition of the shikimate pathway.

Experimental_Workflow_Comparison cluster_this compound This compound Efficacy (Lab Assay) cluster_Glyphosate Glyphosate Efficacy (Field Trial) R1 Leaf Collection R2 Compound Application (Leaf Puncture) R1->R2 R3 Incubation R2->R3 R4 Necrotic Lesion Measurement R3->R4 G1 Plot Establishment G2 Baseline Assessment (Buffelgrass Cover) G1->G2 G3 Glyphosate Application G2->G3 G4 Post-Treatment Monitoring G3->G4

Caption: Comparison of experimental workflows for this compound and glyphosate efficacy testing.

Discussion and Future Directions

The available evidence indicates that both this compound and glyphosate are effective in damaging or killing buffelgrass. However, they represent two distinct approaches to weed management.

  • Glyphosate is a potent, non-selective herbicide that can provide effective control of mature buffelgrass, especially at higher application rates. Its systemic action is a key advantage for killing the entire plant. However, its lack of selectivity is a major drawback in environments with desirable native vegetation. Furthermore, some studies show that buffelgrass can recover and even increase in cover a year after a single glyphosate application, highlighting the need for repeated treatments.

  • This compound shows significant promise as a target-specific bioherbicide. The high phytotoxicity observed in leaf puncture assays at relatively low concentrations suggests its potential for effective buffelgrass control. Its selectivity for buffelgrass over some native species is a significant advantage, potentially allowing for more targeted and ecologically sensitive weed management.

Future research should focus on:

  • Direct comparative field trials of this compound and glyphosate to provide a robust assessment of their relative efficacy under real-world conditions.

  • Formulation and delivery optimization for this compound to enhance its stability and effectiveness in a field setting.

  • Elucidation of the precise molecular target and mode of action of this compound in plants to aid in the development of more effective bioherbicides.

  • Long-term studies to evaluate the impact of both herbicides on the broader ecosystem, including soil health and non-target organism populations.

References

A Comparative Analysis of Radicinin and Other Natural Herbicides: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Radicinin, Sorgoleone, Thaxtomin A, and Parthenin

The quest for sustainable and effective weed management strategies has led to a growing interest in natural herbicides. Among these, this compound, a fungal phytotoxin, has shown promise. This guide provides a comparative analysis of the herbicidal efficacy of this compound against other well-documented natural herbicides: sorgoleone, thaxtomin A, and parthenin. The information is compiled from various scientific studies to aid researchers in evaluating their potential as bioherbicides.

Comparative Efficacy of Natural Herbicides

Direct comparison of the herbicidal efficacy of this compound with other natural compounds is challenging due to the lack of studies conducted under identical experimental conditions. However, by summarizing available quantitative data from various sources, we can obtain a relative understanding of their potency.

Natural HerbicideTarget Weed(s)Efficacy MetricValueConcentration/RateReference(s)
This compound Cenchrus ciliaris (Buffelgrass)PhytotoxicitySignificant Necrosis2.5 x 10⁻³ M[1][2][3]
Cenchrus ciliaris (Buffelgrass)PhytotoxicityModerate Toxicity10⁻³ M[1][2]
Daphnia magna (Non-target)EC₅₀19.14 mg/L-
Sorgoleone Lolium perenne ssp. multiflorumGR₅₀ (Shoot Length)--
Digitaria sanguinalisGR₅₀ (Shoot Length)--
Abutilon theophrastiGR₅₀ (Shoot Length)--
Senna obtusifoliaGR₅₀ (Shoot Length)--
Broadleaf WeedsGrowth Inhibition100%0.2 g a.i. L⁻¹
Galium spuriumGrowth Inhibition80.9%150 µg/mL
Rumex japonicusGrowth Inhibition82.6%150 µg/mL
Aeschynomene indicaGrowth Inhibition75.4%150 µg/mL
Thaxtomin A Radish SeedlingsI₅₀ (Growth Inhibition)0.45 ± 0.05 µM-
Marchantia polymorpha (Tak-1)IC₅₀56 ± 6 nM-
Marchantia polymorpha (Tak-2)IC₅₀135 ± 24 nM-
Parthenin Sinapis arvensisED₅₀ (Leaf Area)0.62 ± 0.12 kg/ha -
Sinapis arvensisED₉₀ (Leaf Area)1.81 ± 0.56 kg/ha -
Amaranthus viridisSeedling GrowthSevere Reduction0.5 - 2 mM
Cassia occidentalisSeedling GrowthSevere Reduction0.5 - 2 mM
Echinochloa crus-galliSeedling GrowthSevere Reduction0.5 - 2 mM
Phalaris minorSeedling GrowthSevere Reduction0.5 - 2 mM
Ageratum conyzoidesGermination Inhibition100%400 µM

Note: GR₅₀ (Growth Reduction 50%), ED₅₀ (Effective Dose 50%), I₅₀ (Inhibition 50%), and EC₅₀ (Effective Concentration 50%) values represent the concentration of the herbicide required to cause a 50% reduction in a measured parameter (e.g., growth, germination). The absence of a value indicates that the specific metric was not provided in the cited literature in a directly comparable format.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used to evaluate the phytotoxicity of these natural herbicides.

This compound: Leaf Puncture Assay

This method is used to assess the direct phytotoxic effect of a compound on leaf tissue.

  • Plant Material: Fully expanded leaves of the target weed species (e.g., Cenchrus ciliaris) are used.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or acetone) to create a stock solution, which is then diluted to the desired test concentrations.

  • Application: A small puncture is made on the adaxial surface of the leaf using a sterile needle. A droplet of the test solution is then applied to the wound.

  • Incubation: The treated plants are maintained in a controlled environment (e.g., growth chamber) with defined light, temperature, and humidity for a specified period.

  • Evaluation: The phytotoxic effect is assessed by measuring the diameter of the necrotic lesion that develops around the puncture site.

Sorgoleone: Petri Dish and Spray Application Assays

These methods are used to evaluate the pre- and post-emergence herbicidal activity of sorgoleone.

  • Sorgoleone Extraction: Sorgoleone is typically extracted from the root exudates of sorghum (Sorghum bicolor) seedlings using an organic solvent like methanol or methylene chloride.

  • Petri Dish Bioassay (Pre-emergence):

    • Test solutions of sorgoleone at various concentrations are prepared.

    • Seeds of the target weed species are placed on filter paper in a petri dish.

    • A known volume of the test solution is added to each petri dish.

    • The petri dishes are incubated in a growth chamber under controlled conditions.

    • Efficacy is determined by measuring germination percentage and seedling root and shoot length after a set period.

  • Spray Application (Post-emergence):

    • Target weed species are grown in pots to a specific growth stage (e.g., 2-3 leaf stage).

    • Sorgoleone is formulated as a wettable powder or emulsifiable concentrate and applied to the foliage using a sprayer.

    • Plants are returned to the greenhouse or growth chamber.

    • Herbicidal effect is evaluated by visual assessment of injury and by measuring plant biomass (fresh or dry weight) after a specified time.

Thaxtomin A: Seedling Growth and Cellulose Biosynthesis Inhibition Assays

These assays are designed to assess the phytotoxicity of thaxtomin A and to confirm its mode of action.

  • Seedling Growth Inhibition Assay:

    • Seeds of a sensitive indicator species (e.g., radish, Arabidopsis thaliana) are surface-sterilized.

    • Seeds are placed on agar medium in petri dishes or in test tubes containing a liquid medium supplemented with various concentrations of thaxtomin A.

    • The plates or tubes are incubated under controlled light and temperature conditions.

    • Phytotoxicity is quantified by measuring root and/or hypocotyl elongation.

  • Cellulose Biosynthesis Inhibition Assay (¹⁴C-Glucose Incorporation):

    • Etiolated seedlings are grown in a liquid culture medium.

    • Seedlings are pre-incubated with different concentrations of thaxtomin A.

    • ¹⁴C-labeled glucose is added to the medium.

    • After an incubation period, the cell wall material is extracted and fractionated into cellulosic and non-cellulosic components.

    • The amount of ¹⁴C incorporated into the cellulosic fraction is measured using a scintillation counter to determine the extent of cellulose synthesis inhibition.

Parthenin: Seedling Germination and Spray Application Assays

These methods evaluate the pre- and post-emergence herbicidal effects of parthenin.

  • Seed Germination and Seedling Growth Bioassay:

    • Parthenin is dissolved in a suitable solvent and diluted to various concentrations.

    • Seeds of target weeds are placed in petri dishes on filter paper moistened with the test solutions.

    • The dishes are incubated in a controlled environment.

    • Germination percentage, and root and shoot length of the seedlings are measured after a defined period to assess phytotoxicity.

  • Spray Application Assay:

    • Weed species are grown in pots to a specific developmental stage.

    • A solution of parthenin is applied to the foliage as a fine spray.

    • Treated plants are maintained in a greenhouse or growth chamber.

    • Herbicidal effects are evaluated by observing visual symptoms of injury (e.g., chlorosis, necrosis) and by measuring plant growth parameters such as plant height and biomass.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these natural herbicides exert their phytotoxic effects is critical for their development and application.

This compound: Unclear Molecular Target

The precise molecular target and signaling pathway of this compound are not yet fully elucidated. However, studies have shown that it exhibits target-specific phytotoxicity, causing necrosis on susceptible plants like buffelgrass. Its derivatives have generally shown lower phytotoxicity, suggesting that the parent molecule's structure is crucial for its activity.

Radicinin_Action This compound This compound PlantCell Plant Cell This compound->PlantCell Enters UnknownTarget Unknown Molecular Target(s) PlantCell->UnknownTarget Interacts with PhytotoxicResponse Phytotoxic Response (e.g., Necrosis) UnknownTarget->PhytotoxicResponse Leads to

Figure 1: Postulated action of this compound in a plant cell.
Sorgoleone: Inhibition of Photosystem II

Sorgoleone is a potent inhibitor of photosynthetic electron transport. It acts on Photosystem II (PSII) by binding to the D1 protein, the same binding site as the synthetic herbicide atrazine. This binding blocks the electron flow from quinone A (Qₐ) to quinone B (Qₑ), thereby inhibiting photosynthesis and leading to the production of reactive oxygen species (ROS) that cause cellular damage.

Sorgoleone_Pathway cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site on D1 Protein QA->QB e- Plastoquinone Plastoquinone Pool QB->Plastoquinone e- ROS Reactive Oxygen Species (ROS) QB->ROS Leads to Sorgoleone Sorgoleone Sorgoleone->QB Blocks Light Light Energy Light->P680 CellDamage Cellular Damage ROS->CellDamage

Figure 2: Sorgoleone's inhibition of the photosynthetic electron transport chain.
Thaxtomin A: Inhibition of Cellulose Biosynthesis

Thaxtomin A disrupts plant cell wall formation by inhibiting cellulose biosynthesis. It affects the stability and function of cellulose synthase (CESA) complexes located in the plasma membrane. This inhibition leads to a reduction in crystalline cellulose, causing cell swelling, growth inhibition, and eventually cell death.

ThaxtominA_Pathway ThaxtominA Thaxtomin A CESA_Complex Cellulose Synthase (CESA) Complex ThaxtominA->CESA_Complex Inhibits CellWall Cell Wall Integrity ThaxtominA->CellWall Disrupts CelluloseSynthesis Cellulose Synthesis CESA_Complex->CelluloseSynthesis Catalyzes PlasmaMembrane Plasma Membrane CelluloseSynthesis->CellWall Maintains CellSwelling Cell Swelling & Growth Inhibition CellWall->CellSwelling Leads to (when disrupted)

Figure 3: Thaxtomin A's disruption of cellulose synthesis.
Parthenin: Multiple Modes of Action

Parthenin exhibits its phytotoxic effects through multiple mechanisms. It is known to disrupt cell membrane integrity, leading to electrolyte leakage. Additionally, it can inhibit photosynthesis, reduce chlorophyll content, and interfere with mitosis and other essential enzymatic activities, ultimately causing growth inhibition and cell death.

Parthenin_Pathway cluster_effects Cellular Effects Parthenin Parthenin Membrane Plasma Membrane Disruption Parthenin->Membrane Photosynthesis Photosynthesis Inhibition Parthenin->Photosynthesis Enzymes Enzyme Activity Alteration Parthenin->Enzymes Mitosis Mitosis Inhibition Parthenin->Mitosis ElectrolyteLeakage Electrolyte Leakage Membrane->ElectrolyteLeakage GrowthInhibition Growth Inhibition & Cell Death Photosynthesis->GrowthInhibition Enzymes->GrowthInhibition Mitosis->GrowthInhibition ElectrolyteLeakage->GrowthInhibition

Figure 4: Multifaceted phytotoxic action of parthenin.

Conclusion

This compound demonstrates significant potential as a target-specific natural herbicide, particularly against invasive species like buffelgrass. However, a comprehensive understanding of its efficacy relative to other natural herbicides is limited by the lack of direct comparative studies. Sorgoleone, thaxtomin A, and parthenin each exhibit potent herbicidal activity through distinct mechanisms of action. Further research, including standardized comparative bioassays and detailed investigation into this compound's molecular target, is essential to fully evaluate its potential and optimize its application in sustainable agriculture. This guide provides a foundational comparison to inform future research and development in the field of natural herbicides.

References

"toxicological comparison of radicinin and epi-pyriculol"

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of mycotoxins with bioherbicidal potential, radicinin and epi-pyriculol have emerged as compounds of significant interest. Both are secondary metabolites from fungi, investigated for their ability to control invasive plant species. However, their broader toxicological profiles are critical for assessing their environmental and potential human health impacts. This guide provides a detailed, objective comparison of the toxicology of this compound and epi-pyriculol, supported by available experimental data.

Comparative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound and epi-pyriculol across various organisms and cell lines.

Table 1: Ecotoxicological Profile

OrganismTest Endpoint (Duration)This compoundepi-PyriculolReference
Aliivibrio fischeri (bacterium)Luminescence Inhibition (30 min)Low Toxicity (3-30% inhibition)Low Toxicity (5-29% inhibition)[1]
Raphidocelis subcapitata (alga)Growth Inhibition (72 h)Low Toxicity (3-20% inhibition)Low Toxicity (9-20% inhibition)[1]
Daphnia magna (crustacean)EC50 (24 h)19.14 mg/L24.82 mg/L[1]
Brachydanio rerio (zebrafish) embryoTeratogenic, sub-lethal, or lethal effectsNone observedNot Reported[1][2]

Table 2: Phytotoxicity Profile

Plant SpeciesTest EndpointConcentrationThis compoundepi-PyriculolReference
Cenchrus ciliaris (buffelgrass)Leaf Lesion Area2.5 x 10⁻³ MSignificant PhytotoxicitySignificant Phytotoxicity
Native Sonoran Desert SpeciesLeaf Lesion Area2.5 x 10⁻³ MReduced EffectsReduced Effects
Cenchrus ciliaris (buffelgrass)Leaf Lesion Area10⁻³ MMaintained ToxicityNot Reported
Native Sonoran Desert SpeciesLeaf Lesion Area10⁻³ MNo Phytotoxic EffectsNot Reported

Table 3: Human Cell Line Cytotoxicity

Cell LineCell TypeTest Endpoint (Duration)This compound IC50 (µM)epi-Pyriculol IC50Reference
A549Non-small cell lung cancerMTT Assay (72 h)7.7 ± 0.6Not Reported
Hs683OligodendrogliomaMTT Assay (72 h)8.7 ± 0.4Not Reported
SKMEL-28MelanomaMTT Assay (72 h)8.2 ± 0.2Not Reported

Table 4: Physicochemical Stability

ConditionThis compound Degradationepi-Pyriculol DegradationReference
Sunlight (3 days)98.90%More Stable (49.26–65.32%)
Room Temperature59.51–73.82%More Stable
30 °C59.51–73.82%More Stable
UV light (254 nm)59.51–73.82%More Stable

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

Ecotoxicity Assays

The ecotoxicity of this compound and epi-pyriculol on aquatic organisms was evaluated following International Organization for Standardization (ISO) protocols.

  • Algal Growth Inhibition Test (ISO 8692:2012): The freshwater green alga Raphidocelis subcapitata was exposed to a range of concentrations of the test compounds. The inhibition of growth was determined by measuring the algal biomass (e.g., cell density) after a 72-hour incubation period compared to a control group.

  • Bacterial Luminescence Inhibition Test (ISO 11348-3:2007): The marine bacterium Aliivibrio fischeri was exposed to the test compounds for a short duration (e.g., 30 minutes). The toxicity was assessed by measuring the inhibition of their natural bioluminescence, as a reduction in light output indicates metabolic disruption.

  • Daphnia magna Immobilization Test (ISO 6341:2012): Young female Daphnia magna (water fleas) were exposed to various concentrations of the test substances for 24 hours. The endpoint was immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC50 value, the concentration causing immobilization in 50% of the test organisms, was then calculated.

Phytotoxicity Assay (Leaf Puncture Assay)

The phytotoxic effects of this compound and epi-pyriculol were assessed using a leaf puncture assay.

  • Plant Material: Healthy, fully expanded leaves of the target plant species (e.g., Cenchrus ciliaris) were used.

  • Toxin Application: A small puncture or scratch was made on the leaf surface. A solution of the test compound at a specific concentration (e.g., 2.5 x 10⁻³ M) in a suitable solvent was applied directly to the wounded area.

  • Incubation: The treated leaves were kept under controlled conditions (e.g., temperature, light, humidity) for a defined period.

  • Assessment: The phytotoxic effect was quantified by measuring the diameter or area of the necrotic lesion that developed around the point of application.

Human Cell Line Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against human cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (A549, Hs683, and SKMEL-28) were cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Compound Exposure: Cells were seeded in 96-well plates and allowed to attach. They were then treated with various concentrations of this compound for 72 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well. Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curve.

Visualizing the Data and Processes

To better understand the experimental workflow and the known toxicological pathway of a this compound analogue, the following diagrams are provided.

G cluster_workflow Ecotoxicological Testing Workflow Compound This compound or Epi-pyriculol Solution Algae Raphidocelis subcapitata (ISO 8692:2012) Compound->Algae 72h exposure Bacteria Aliivibrio fischeri (ISO 11348-3:2007) Compound->Bacteria 30min exposure Daphnia Daphnia magna (ISO 6341:2012) Compound->Daphnia 24h exposure Growth_Inhibition Growth Inhibition (%) Algae->Growth_Inhibition Measure Biomass Luminescence_Inhibition Luminescence Inhibition (%) Bacteria->Luminescence_Inhibition Measure Light Output Immobilization EC50 (mg/L) Daphnia->Immobilization Count Immobile Daphnia

Ecotoxicological testing workflow for this compound and epi-pyriculol.

G cluster_pathway Proposed Phytotoxic Mechanism of a this compound Analogue Radicinin_Analogue (±)-3-deoxythis compound Stomata Uncontrolled Stomatal Opening Radicinin_Analogue->Stomata Chloroplast Chloroplast Targeting Radicinin_Analogue->Chloroplast Wilting Plant Wilting Stomata->Wilting ROS Singlet Oxygen Species (ROS) Overproduction Chloroplast->ROS PCD Chloroplast-Specific Programmed Cell Death Gene Activation ROS->PCD Cell_Death Cell Death PCD->Cell_Death

Proposed phytotoxic mechanism of a this compound analogue.

Conclusion

The toxicological comparison of this compound and epi-pyriculol reveals distinct profiles. In ecotoxicological assessments, both compounds exhibit relatively low toxicity to the tested aquatic bacterium and alga, with this compound being slightly more toxic to Daphnia magna. A significant difference lies in their stability, with this compound being readily degradable under various environmental conditions, while epi-pyriculol is notably more persistent.

In terms of phytotoxicity, both are effective against the target invasive species, Cenchrus ciliaris, while showing reduced impact on native plants, a desirable trait for a bioherbicide.

A critical gap in the current knowledge is the lack of data on the cytotoxicity of epi-pyriculol on human cell lines. This compound has demonstrated cytotoxic activity against several human cancer cell lines, raising concerns about its potential human health effects that require further investigation. The absence of similar data for epi-pyriculol prevents a direct comparison in this crucial area.

The mechanism of action for epi-pyriculol remains largely uninvestigated. While some insights into the phytotoxic mechanism of a this compound analogue exist, further research is needed to fully understand the molecular pathways affected by both compounds in various organisms. This information is essential for a comprehensive risk assessment and for the potential development of these mycotoxins as safe and effective bioherbicides.

References

Validating the Target Specificity of Radicinin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of radicinin, a fungal phytotoxin with potential as a target-specific bioherbicide. We will delve into its performance against alternative compounds, present available experimental data, and outline key methodologies for validating its target specificity. While the precise molecular target of this compound is still under investigation, this guide synthesizes the current knowledge to aid researchers in the ongoing discovery and development process.

Introduction to this compound

This compound is a dihydropyranopyran-4,5-dione produced by the fungus Cochliobolus australiensis. It has garnered significant interest for its potent and selective phytotoxic activity against buffelgrass (Cenchrus ciliaris), an invasive weed.[1][2] Studies have demonstrated its high toxicity to this target plant while showing low toxicity to non-target native plant species and in zebrafish embryo models, suggesting a favorable specificity profile for bioherbicide development.[1][2][3] The current understanding of its mechanism of action points towards the induction of oxidative stress within chloroplasts, leading to programmed cell death.

Comparative Performance and Alternatives

This compound's performance can be benchmarked against both a structurally similar natural product and conventional broad-spectrum herbicides.

  • (10S,11S)-epi-Pyriculol: Another fungal metabolite often studied alongside this compound. It also exhibits phytotoxic effects, providing a valuable comparator for specificity and efficacy studies.

  • Glyphosate and Imazapyr: These are conventional broad-spectrum herbicides used to control buffelgrass. While effective, they can cause significant damage to non-target plants, highlighting the need for more specific alternatives like this compound.

Data Presentation: Phytotoxicity Comparison

The following table summarizes the phytotoxic effects of this compound and its derivatives, as well as a key alternative, based on leaf puncture bioassays on the target weed, buffelgrass. The data is presented as the necrotic lesion area, providing a quantitative measure of phytotoxicity.

CompoundConcentration (M)Mean Lesion Area (mm²) on BuffelgrassReference
This compound 2.5 x 10⁻³>30
10⁻³~20
(10S,11S)-epi-Pyriculol 2.5 x 10⁻³>30
3-epi-radicinin2.5 x 10⁻³Moderately toxic
Radicinol2.5 x 10⁻³Non-toxic
3-epi-radicinol2.5 x 10⁻³Non-toxic
Cochliotoxin2.5 x 10⁻³Moderately toxic
Acetyl derivative of this compound2.5 x 10⁻³Moderately toxic
Hydrogenated derivative of this compound2.5 x 10⁻³Moderately toxic

Note: The precise molecular target of this compound has not yet been definitively identified, and therefore, direct binding affinity data (e.g., Kd, IC₅₀) is not available in the reviewed literature. The table reflects whole-organism phytotoxicity data.

A study on the synthetic analogue, (±)-3-deoxythis compound, which exhibits similar phytotoxic activities, has shed light on the potential mechanism of action. This analogue was found to target chloroplasts, leading to the overproduction of reactive oxygen species (ROS) and subsequent programmed cell death.

Experimental Protocols for Target Validation

Validating the target specificity of a small molecule like this compound involves a multi-faceted approach, combining direct target identification methods with phenotypic assays. Below are detailed methodologies for key experiments that would be crucial in this process.

1. Affinity Chromatography for Target Pull-Down

This technique is used to isolate and identify proteins that directly bind to this compound from a plant cell lysate.

  • Objective: To identify the direct binding partners of this compound.

  • Methodology:

    • Probe Synthesis: Synthesize a this compound derivative with a linker arm and an affinity tag (e.g., biotin). It is crucial to perform structure-activity relationship (SAR) studies to ensure that the modification does not abolish its biological activity.

    • Immobilization: Covalently attach the biotinylated this compound probe to streptavidin-coated agarose beads.

    • Lysate Preparation: Prepare a total protein extract from buffelgrass cells or a model plant system.

    • Incubation: Incubate the cell lysate with the this compound-coated beads. As a control, incubate another aliquot of the lysate with beads that have not been coated with this compound, and a further control should include the addition of excess free (un-tagged) this compound to compete for binding.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer.

    • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context without the need for chemical modification of the compound.

  • Objective: To confirm that this compound directly binds to and stabilizes its target protein(s) inside intact cells.

  • Methodology:

    • Cell Treatment: Treat intact buffelgrass cells (or a relevant model system) with this compound at various concentrations. A vehicle-treated control is run in parallel.

    • Heating: Heat the treated cells across a range of temperatures to induce protein denaturation.

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Quantification: Quantify the amount of a specific protein of interest remaining in the soluble fraction at each temperature using Western blotting or, for a proteome-wide analysis, by mass spectrometry (thermal proteome profiling).

    • Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes that protein.

3. Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics strategy to identify the functional state of enzymes in complex proteomes.

  • Objective: To identify the enzyme targets of this compound based on its reactive chemical groups.

  • Methodology:

    • Probe Design: Design and synthesize an activity-based probe derived from this compound. This probe typically contains a reactive group that covalently binds to the active site of the target enzyme and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.

    • Labeling: Incubate the probe with a plant cell lysate or intact cells.

    • Detection and Enrichment: Visualize the labeled proteins by in-gel fluorescence scanning or enrich them using the reporter tag (e.g., streptavidin beads for a biotin tag).

    • Identification: Identify the enriched proteins by mass spectrometry.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Target Specificity Validation

The following diagram illustrates a logical workflow for validating the target specificity of this compound, integrating both "bottom-up" (target identification) and "top-down" (phenotypic) approaches.

G cluster_0 Bottom-Up Approaches (Target Identification) cluster_1 Top-Down Approaches (Phenotypic Validation) affinity_chromatography Affinity Chromatography proteomics Mass Spectrometry-Based Proteomics affinity_chromatography->proteomics Identify bound proteins cetsa Cellular Thermal Shift Assay (CETSA) cetsa->proteomics Identify stabilized proteins abpp Activity-Based Protein Profiling (ABPP) abpp->proteomics Identify labeled proteins putative_targets Putative Molecular Targets proteomics->putative_targets sar Structure-Activity Relationship (SAR) Studies validated_target Validated Target sar->validated_target genetic_validation Genetic Validation (e.g., Knockouts) genetic_validation->validated_target cell_based_assays Cell-Based Assays (e.g., ROS production) cell_based_assays->validated_target putative_targets->genetic_validation putative_targets->cell_based_assays

A workflow for validating the target specificity of this compound.

Hypothesized Signaling Pathway of this compound Action

Based on studies of a this compound analogue, the following diagram depicts a hypothesized signaling cascade initiated by this compound in plant cells.

G This compound This compound chloroplast Chloroplast This compound->chloroplast Targets ros Reactive Oxygen Species (ROS) Production chloroplast->ros oxidative_stress Oxidative Stress ros->oxidative_stress pcd_pathway Programmed Cell Death (PCD) Pathway Activation oxidative_stress->pcd_pathway cell_death Cell Death pcd_pathway->cell_death

A hypothesized signaling pathway for this compound-induced phytotoxicity.

References

Radicinin's Selective Phytotoxicity: A Comparative Analysis Across Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Potenza, Italy – A comprehensive review of recent studies on the fungal phytotoxin radicinin reveals its significant potential as a target-specific bioherbicide, demonstrating high toxicity to the invasive buffelgrass (Cenchrus ciliaris) while exhibiting notably low impact on a range of non-target native plant species. This selective action, coupled with insights into its mode of action, positions this compound as a promising candidate for environmentally conscious weed management strategies.

This compound, a dihydropyranopyran-4,5-dione produced by the fungus Cochliobolus australiensis, has been the subject of intensive research to evaluate its efficacy and cross-reactivity.[1][2] Studies consistently show that this compound is highly effective against buffelgrass, a noxious invasive weed in North America.[1][3][4] In contrast, its phytotoxic effects on various native species of the Sonoran Desert are significantly reduced, highlighting its potential for targeted application in delicate ecosystems.

Comparative Phytotoxicity of this compound

The selective phytotoxicity of this compound has been quantified in several studies, primarily through leaf puncture assays. The following table summarizes the comparative effects of this compound on buffelgrass and a panel of non-target native species.

Plant SpeciesFamilyCommon NameThis compound Concentration (M)Mean Lesion Area (mm²)
Cenchrus ciliarisPoaceaeBuffelgrass2.5 x 10⁻³>30
Cenchrus ciliarisPoaceaeBuffelgrass1.0 x 10⁻³~20
Digitaria californicaPoaceaeArizona Cottontop2.5 x 10⁻³<10
Heteropogon contortusPoaceaeTangle Head2.5 x 10⁻³<10
Encelia frutescensAsteraceaeBushy Encelia2.5 x 10⁻³<10
Baileya radiataAsteraceaeDesert Marigold2.5 x 10⁻³<10
Lepidium fremontiiBrassicaceaeDesert Pepperweed2.5 x 10⁻³<10
Stanleya pinnataBrassicaceaePrince's Plume2.5 x 10⁻³<10

Data compiled from Masi et al. (2019).

Unraveling the Mechanism: A Look into this compound's Mode of Action

Research into the molecular mechanisms underlying this compound's phytotoxicity has begun to shed light on its effects at the cellular level. Studies utilizing (±)-3-deoxythis compound, a synthetic analogue with similar phytotoxic activity, on tomato (Solanum lycopersicum) have provided critical insights. The findings suggest a multi-pronged attack on plant cells, initiating a cascade of events leading to cell death.

Upon administration, the this compound analogue induces several key physiological changes:

  • Chlorosis and Ion Leakage: A visible yellowing of the leaves and leakage of cellular ions are early indicators of cellular damage.

  • Oxidative Stress: The toxin triggers the production of hydrogen peroxide and leads to membrane lipid peroxidation, classic signs of oxidative stress.

  • Stomatal Disruption: A significant finding is the uncontrolled opening of stomata, which leads to rapid water loss and plant wilting.

  • Chloroplast Targeting: Confocal microscopy has revealed that the toxin specifically targets chloroplasts, leading to the overproduction of reactive singlet oxygen species.

  • Programmed Cell Death: This chloroplast-specific oxidative stress appears to activate the transcription of genes involved in a programmed cell death pathway.

Radicinin_Signaling_Pathway This compound This compound Application stomata Uncontrolled Stomata Opening This compound->stomata induces chloroplast Chloroplasts This compound->chloroplast targets wilting Plant Wilting stomata->wilting leads to ros Reactive Oxygen Species (ROS) Overproduction chloroplast->ros triggers oxidative_stress Oxidative Stress (H₂O₂, Lipid Peroxidation) ros->oxidative_stress causes pcd Programmed Cell Death (PCD) ros->pcd activates genes for ion_leakage Ion Leakage oxidative_stress->ion_leakage

Proposed signaling pathway of this compound in sensitive plants.

Experimental Protocols

The primary method for assessing the phytotoxicity of this compound and its derivatives is the leaf puncture bioassay. This method provides a direct and quantifiable measure of the compound's necrotic effects on leaf tissue.

Leaf Puncture Bioassay Protocol

  • Plant Material: Fully expanded leaves from healthy, greenhouse-grown plants are used.

  • Toxin Preparation: this compound is dissolved in a suitable solvent (e.g., ethanol or acetone) to create a stock solution, which is then diluted to the desired final concentrations (e.g., 2.5 x 10⁻³ M and 1.0 x 10⁻³ M) with sterile distilled water containing a small percentage of the solvent.

  • Application: A small puncture is made on the adaxial (upper) surface of the leaf with a sterile needle. A droplet (typically 10 µL) of the this compound solution is applied to the puncture site. Control leaves are treated with a solution containing only the solvent and water.

  • Incubation: The treated plants are placed in a controlled environment (e.g., a growth chamber with defined light, temperature, and humidity) for a period of 72 hours.

  • Data Collection: After the incubation period, the necrotic lesion area around the puncture site is measured. This is often done by capturing a digital image of the lesion and analyzing it with image processing software to calculate the area in mm².

  • Statistical Analysis: The mean lesion areas for each treatment and plant species are calculated and compared using appropriate statistical methods (e.g., ANOVA) to determine significant differences in phytotoxicity.

Leaf_Puncture_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plant_prep Select Healthy Plant Leaves puncture Puncture Leaf Surface plant_prep->puncture toxin_prep Prepare this compound Solutions application Apply 10 µL of this compound Solution toxin_prep->application puncture->application incubation Incubate for 72 hours application->incubation measure Measure Necrotic Lesion Area (mm²) incubation->measure stats Statistical Analysis measure->stats

References

"comparative analysis of radicinin production by different fungal strains"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of radicinin production by different fungal strains, offering a valuable resource for researchers interested in this phytotoxin for applications such as bioherbicides. This compound is a dihydropyranopyran-4,5-dione phytotoxin produced by several fungal species, including those from the genera Cochliobolus, Alternaria, and Bipolaris.[1][2] Its potential as a target-specific bioherbicide has spurred interest in optimizing its production.[1][3] This document summarizes quantitative production data, details experimental protocols for cultivation and analysis, and visualizes key processes to aid in the selection of high-yielding strains and effective production strategies.

Quantitative Comparison of this compound Production

The production of this compound is highly dependent on the fungal strain and the culture conditions employed.[4] Below are summaries of quantitative data from studies on Cochliobolus australiensis and Alternaria radicina.

This compound Production by Cochliobolus australiensis Strains

A study by Masi et al. (2021) provides a detailed comparison of this compound production by six different strains of Cochliobolus australiensis under various liquid and solid culture conditions. The results highlight that not all strains produce this compound, and the choice of culture medium significantly impacts the yield.

Fungal StrainCulture MediumThis compound Yield (mg/L for liquid, mg/kg for solid)
LJ3B1 Potato Dextrose Broth (PDB)0
2MG2F Potato Dextrose Broth (PDB)2.14 ± 0.09
LJ3B2 Potato Dextrose Broth (PDB)0.99 ± 0.04
SNM4C1 Potato Dextrose Broth (PDB)1.13 ± 0.05
LJ4B Potato Dextrose Broth (PDB)26.20 ± 0.32
LJ4B M1D21.85 ± 0.24
LJ4B Soy Sauce Sucrose (SSS)2.10 ± 0.02
LJ4B Wheat Seeds (18 days)1.90 ± 0.02
LJ4B Wheat Seeds (25 days)4.30 ± 0.05

Table 1: this compound production by different strains of Cochliobolus australiensis in various culture media. Data sourced from Masi et al. (2021).

This compound Production by Alternaria radicina Strains

Research by Solfrizzo et al. (2004) demonstrates the production of this compound by four strains of Alternaria radicina on different solid substrates. This study reveals that the substrate plays a crucial role in the amount of this compound produced, with rice being a particularly effective medium for most strains.

Fungal StrainCulture MediumThis compound Yield (µg/g)
ITEM 3908 Rice2486
ITEM 3909 Rice53800
ITEM 3911 Rice31400
ITEM 3912 Rice41200
ITEM 3908 Carrot SlicesNot Reported
ITEM 3909 Carrot Slices150
ITEM 3911 Carrot SlicesNot Reported
ITEM 3912 Carrot SlicesNot Reported

Table 2: this compound production by different strains of Alternaria radicina on rice and carrot slices. Data sourced from Solfrizzo et al. (2004).

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the key experimental protocols for this compound production and quantification.

Fungal Culture and this compound Production
  • Strain Selection and Maintenance: Obtain desired fungal strains (e.g., Cochliobolus australiensis, Alternaria radicina) from a reputable culture collection. Maintain stock cultures on appropriate solid media, such as Potato Dextrose Agar (PDA), and store them at 4°C for short-term use or in a cryopreserved state for long-term storage.

  • Inoculum Preparation: To initiate liquid or solid-state fermentation, grow the fungal strain on PDA plates until sufficient mycelial growth or sporulation is observed. For liquid cultures, a small agar plug with mycelium can be used to inoculate the broth.

  • Liquid Fermentation:

    • Media: Prepare liquid media such as Potato Dextrose Broth (PDB), M1D, or Soy Sauce Sucrose (SSS) medium.

    • Cultivation: Inoculate the sterile liquid medium with the fungal strain. Incubate the culture flasks on a rotary shaker at a specified temperature (e.g., 25°C) and agitation speed for a designated period (e.g., 15-20 days).

  • Solid-State Fermentation:

    • Substrates: Utilize solid substrates like wheat seeds or carrot slices.

    • Preparation: Moisten the solid substrate with distilled water and sterilize it in autoclavable bags or flasks.

    • Inoculation and Incubation: Inoculate the sterile substrate with the fungal strain and incubate at a suitable temperature (e.g., 25°C) for a specified duration (e.g., 18-25 days).

This compound Extraction and Quantification
  • Extraction from Liquid Culture:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate multiple times with an organic solvent such as ethyl acetate (EtOAc).

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Extraction from Solid Culture:

    • Dry the solid fermented substrate and grind it into a fine powder.

    • Extract the powder with an appropriate organic solvent (e.g., ethyl acetate) multiple times.

    • Filter the extract and evaporate the solvent to yield the crude extract.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column and a UV or photodiode array (PDA) detector.

    • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water.

    • Detection: Monitor the elution at the maximum UV absorption wavelength for this compound, which is around 226 nm.

    • Quantification: Prepare a calibration curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the fungal extracts by comparing the peak area with the calibration curve.

Visualizations: Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for this compound production and a proposed biosynthetic pathway.

Experimental_Workflow cluster_prep Strain Preparation cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_analysis Analysis Strain Selection Strain Selection Stock Culture Stock Culture Strain Selection->Stock Culture Inoculum Prep Inoculum Prep Stock Culture->Inoculum Prep Liquid Culture (PDB, M1D) Liquid Culture (PDB, M1D) Inoculum Prep->Liquid Culture (PDB, M1D) Solid Culture (Wheat, Carrot) Solid Culture (Wheat, Carrot) Inoculum Prep->Solid Culture (Wheat, Carrot) Liquid Extraction (EtOAc) Liquid Extraction (EtOAc) Liquid Culture (PDB, M1D)->Liquid Extraction (EtOAc) Solid Extraction (EtOAc) Solid Extraction (EtOAc) Solid Culture (Wheat, Carrot)->Solid Extraction (EtOAc) Crude Extract Crude Extract Liquid Extraction (EtOAc)->Crude Extract Solid Extraction (EtOAc)->Crude Extract HPLC Analysis HPLC Analysis Crude Extract->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification

Caption: Experimental workflow for this compound production and analysis.

Radicinin_Biosynthesis cluster_pks Proposed Polyketide Synthesis cluster_tailoring Known Tailoring Steps (in Bipolaris coicis) Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Intermediate Polyketide Intermediate PKS->Polyketide Intermediate Deoxythis compound Deoxythis compound Polyketide Intermediate->Deoxythis compound Multiple Steps (Cyclization, etc.) This compound This compound Deoxythis compound->this compound Hydroxylation 3-epi-Radicinin 3-epi-Radicinin This compound->3-epi-Radicinin Epimerization Enz1 Deoxythis compound 3-monooxygenase Enz2 This compound epimerase

Caption: Proposed biosynthetic pathway of this compound.

It is important to note that while this compound is known to be a polyketide, the complete gene cluster and the full sequence of enzymatic steps for its biosynthesis have not been fully elucidated in the reviewed literature. The pathway presented illustrates the known enzymatic conversions of deoxythis compound to this compound and its subsequent epimerization, as identified in Bipolaris coicis, preceded by a generalized polyketide synthesis scheme. Further research is required to identify the specific polyketide synthase and other tailoring enzymes involved in the initial steps of this compound biosynthesis.

References

A Comparative Guide to the Phytotoxicity of Radicinin: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of drug development and agricultural science, understanding the phytotoxic properties of natural compounds like radicinin is crucial. This compound, a fungal metabolite, has demonstrated potential as a bioherbicide. This guide provides a comparative analysis of its phytotoxicity based on available in vitro and in vivo experimental data, offering insights into its efficacy and mechanism of action.

Quantitative Phytotoxicity Data

The following tables summarize the available quantitative and semi-quantitative data on the phytotoxicity of this compound against various plant species.

Table 1: In Vitro Phytotoxicity of this compound

Plant SpeciesAssay TypeConcentrationObserved EffectReference
Carrot (Daucus carota)Seedling Root Growth Inhibition10-20 µg/mLInhibitory activity on root growth of germinating seeds.[1]

Table 2: In Vivo Phytotoxicity of this compound (Leaf Puncture Assay)

Plant SpeciesConcentration (M)Lesion Area (mm²)Selective ToxicityReference
Buffelgrass (Cenchrus ciliaris)2.5 x 10⁻³>30High[2]
Buffelgrass (Cenchrus ciliaris)10⁻³Significant NecrosisHigh[3]
Various Native Species2.5 x 10⁻³Reduced Effects Compared to Buffelgrass-[1]
Various Native Species10⁻³No Phytotoxic Effects-[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments cited in the study of this compound's phytotoxicity.

Leaf Puncture Bioassay

This in vivo assay assesses the phytotoxicity of a compound on a plant's leaf tissue.

  • Preparation of Test Solution: this compound is dissolved in a suitable solvent, such as methanol, and then diluted with sterile distilled water to achieve the desired final concentrations (e.g., 2.5 x 10⁻³ M and 10⁻³ M).

  • Plant Material: Healthy, mature leaves of the target plant species are collected.

  • Application: A small incision (approximately 3 mm) is made on the adaxial (upper) surface of the leaf. A specific volume of the test solution is applied directly to the wound.

  • Incubation: The treated leaves are placed in a humid environment, such as a petri dish with moistened filter paper, and incubated under controlled light and temperature conditions.

  • Assessment: After a set incubation period (e.g., 72 hours), the leaves are examined for signs of phytotoxicity, such as the formation of necrotic lesions around the puncture site. The area of the lesion is measured to quantify the toxic effect.

Seed Germination and Root Elongation Assay

This in vitro assay is a standard method to evaluate the effect of chemical substances on seed germination and early plant growth.

  • Preparation of Test Media: Various concentrations of this compound are prepared in a suitable liquid medium or incorporated into a solid medium like agar. A control group with no this compound is also prepared.

  • Seed Sterilization and Plating: Seeds of the test plant species are surface-sterilized to prevent microbial contamination and then placed on the prepared media in petri dishes.

  • Incubation: The petri dishes are incubated in a controlled environment (temperature, light/dark cycle) for a specific period (e.g., 3-7 days).

  • Data Collection:

    • Germination Rate: The number of germinated seeds in each treatment is counted and expressed as a percentage of the total seeds.

    • Root Length: The primary root length of each seedling is measured.

  • Analysis: The germination rate and average root length of the treated groups are compared to the control group to determine the inhibitory effects of this compound. IC50 values (the concentration causing 50% inhibition) can be calculated from dose-response curves.

Visualizing this compound's Impact: Workflows and Pathways

To better illustrate the experimental processes and biological mechanisms involved in this compound's phytotoxicity, the following diagrams are provided in the DOT language for Graphviz.

G cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Assessment prep_solution Prepare this compound Solutions (e.g., 2.5 x 10⁻³ M, 10⁻³ M) apply_this compound Apply this compound Solution to Puncture Site prep_solution->apply_this compound select_leaves Select Healthy Plant Leaves puncture Create Small Puncture on Leaf Surface select_leaves->puncture puncture->apply_this compound incubate Incubate in Humid Chamber (Controlled Conditions) apply_this compound->incubate measure Measure Necrotic Lesion Area incubate->measure

Caption: Experimental workflow for the leaf puncture bioassay.

G This compound This compound chloroplast Chloroplast This compound->chloroplast Targets ros Singlet Oxygen (¹O₂) Production (Reactive Oxygen Species) chloroplast->ros Induces oxidative_stress Oxidative Stress ros->oxidative_stress pcd_pathway Chloroplast-Specific Programmed Cell Death (PCD) Pathway Activation oxidative_stress->pcd_pathway Triggers cell_death Cell Death & Necrosis pcd_pathway->cell_death Leads to

Caption: Proposed signaling pathway for this compound-induced phytotoxicity.

Concluding Remarks

The available data indicates that this compound exhibits significant phytotoxic activity, with a notable selectivity towards certain plant species like buffelgrass, making it a promising candidate for bioherbicide development. The primary mode of action, as suggested by studies on a close analog, involves the targeting of chloroplasts and the induction of oxidative stress, ultimately leading to programmed cell death.

While in vivo leaf puncture assays provide valuable insights into the practical application and selectivity of this compound, more extensive in vitro studies are needed to establish detailed dose-response relationships and IC50 values across a broader range of plant species. Such quantitative data would be invaluable for a more precise comparative analysis and for optimizing the potential use of this compound in agricultural applications. Future research should focus on bridging the gap between the currently available semi-quantitative in vivo data and the need for more robust quantitative in vitro assessments.

References

A Comparative Analysis of Radicinin and Synthetic Herbicides: Environmental Impact and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating demand for sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic herbicides. This guide provides a detailed comparison of the environmental impact and performance of radicinin, a natural phytotoxin, against two widely used synthetic herbicides, glyphosate and atrazine. The information presented is supported by experimental data to facilitate an objective assessment for research and development purposes.

Executive Summary

This compound, a fungal metabolite, demonstrates promise as a target-specific bioherbicide with a favorable environmental profile. It exhibits high toxicity to specific invasive weeds like buffelgrass while showing low toxicity to non-target plants and aquatic organisms. Furthermore, this compound undergoes rapid degradation, particularly in the presence of sunlight, minimizing its persistence in the environment. In contrast, synthetic herbicides such as glyphosate and atrazine, while effective broad-spectrum weed killers, are associated with significant environmental concerns. These include their potential for off-target damage, persistence in soil and water, and adverse effects on non-target organisms, including potential human health risks.

Performance and Efficacy

The efficacy of a herbicide is a critical factor in its practical application. The following table summarizes the available data on the performance of this compound, glyphosate, and atrazine.

HerbicideTarget WeedsEfficacy
This compound Buffelgrass (Cenchrus ciliaris)High phytotoxicity at 2.5 x 10⁻³ M, causing significant necrosis. Still effective at 10⁻³ M against buffelgrass.
Glyphosate Broad-spectrum (annual and perennial grasses, broadleaf weeds)Highly effective; mechanism involves inhibition of the EPSPS enzyme.
Atrazine Broadleaf and grassy weeds in crops like corn and sugarcaneEffective as a pre- and post-emergent herbicide by inhibiting photosynthesis.

Environmental Impact Assessment

A comprehensive environmental impact assessment involves evaluating a herbicide's toxicity to non-target organisms and its environmental fate, including persistence and potential for contamination.

Ecotoxicity to Non-Target Organisms

The following table presents a summary of the ecotoxicological data for this compound, glyphosate, and atrazine on various non-target organisms.

OrganismThis compoundGlyphosateAtrazine
Non-target Plants Low toxicity to a panel of native desert species.Broad-spectrum activity can cause significant damage to non-target plants through spray drift.Can cause damage to non-target plants, affecting biodiversity.
Fish No teratogenic, sub-lethal, or lethal effects on zebrafish (Brachydanio rerio) embryos.Considered slightly toxic to nontoxic for some fish species.Can be toxic to most aquatic and amphibious animals, disrupting ecosystems at very low concentrations.
Aquatic Invertebrates EC₅₀ (24h) for Daphnia magna is 19.14 mg/L, indicating relatively low toxicity.Can have negative effects on various aquatic invertebrates.Poses a risk to aquatic invertebrates.
Algae Low inhibition of Raphidocelis subcapitata growth.Can decrease the chlorophyll content of macroalgae.Inhibits photosynthesis, which can harm algal populations.
Soil Microorganisms Effects on soil microbial communities are not extensively studied but are expected to be minimal due to rapid degradation.Can reduce the population and growth of some mycorrhizal fungi.Can cause changes in the structure and functioning of soil microorganisms.
Humans Potential cytotoxicity against human tumor cell lines raises a note of caution for further investigation.Classified as "probably carcinogenic to humans" by the IARC, though the EPA concludes it is not likely to be carcinogenic. Residues have been detected in human urine.Linked to various health issues in animal studies and some epidemiological studies, including reproductive and developmental toxicity and potential carcinogenicity.
Environmental Fate

The persistence and mobility of a herbicide in the environment are key determinants of its long-term impact.

ParameterThis compoundGlyphosateAtrazine
Soil Persistence (Half-life) Rapid degradation; 98.90% degraded after 3 days in sunlight. Significant degradation also occurs at room temperature and under UV light.Half-life in soil is estimated between 7 and 60 days, but can persist longer in certain conditions.Moderately persistent, with a soil half-life of around 60-75 days, but can persist for over a year in some conditions.
Water Contamination Potential Low potential due to rapid degradation.Can contaminate groundwater and surface water through leaching and runoff.High potential to reach ground and surface water due to its mobility in soil. It is highly persistent in aquatic systems.
Bioaccumulation Unlikely due to rapid degradation.Does not significantly bioaccumulate.Does not significantly bioaccumulate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the assessment of herbicides.

Phytotoxicity Assessment (Leaf Puncture Assay)

This method is used to evaluate the direct phytotoxic effects of a compound on a plant leaf.

  • Plant Material: Healthy, mature leaves of the target weed species (e.g., buffelgrass) and non-target species are collected.

  • Test Compound Preparation: The herbicide (e.g., this compound) is dissolved in a suitable solvent to prepare a stock solution, which is then diluted to the desired test concentrations (e.g., 2.5 x 10⁻³ M and 10⁻³ M).

  • Application: A small puncture is made on the leaf surface with a sterile needle. A droplet of the test solution is then applied to the wound. Control leaves are treated with the solvent alone.

  • Incubation: The treated leaves are placed in a controlled environment with appropriate light and humidity for a set period (e.g., 72 hours).

  • Assessment: The area of necrosis (dead tissue) around the puncture site is measured to quantify the phytotoxic effect.

Aquatic Toxicity Testing (Based on OECD Guidelines)

Standardized tests are used to determine the toxicity of substances to aquatic organisms.

  • OECD 202: Daphnia sp. Acute Immobilisation Test:

    • Test Organism: Daphnia magna (water flea), less than 24 hours old.

    • Test Substance Preparation: A series of concentrations of the herbicide are prepared in a suitable aqueous medium.

    • Exposure: Daphnids are exposed to the different test concentrations for a period of 48 hours.

    • Assessment: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) is then calculated.

  • OECD 203: Fish, Acute Toxicity Test:

    • Test Organism: A sensitive fish species, such as zebrafish (Danio rerio).

    • Test Substance Preparation: A range of herbicide concentrations are prepared in water.

    • Exposure: Fish are exposed to the test concentrations for 96 hours.

    • Assessment: Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC₅₀ (the concentration that is lethal to 50% of the fish) is determined.

Soil Degradation Study

This protocol assesses the persistence of a herbicide in the soil.

  • Soil Samples: Representative soil samples are collected from the field.

  • Herbicide Application: The soil is treated with a known concentration of the herbicide.

  • Incubation: The treated soil is incubated under controlled conditions (temperature, moisture, and light) that mimic a natural environment.

  • Sampling: Soil samples are collected at regular intervals over a period of time.

  • Analysis: The concentration of the herbicide in the soil samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The degradation rate and half-life (DT₅₀) of the herbicide in the soil are calculated.

Visualizing the Impact and Processes

The following diagrams, created using the DOT language, illustrate key workflows and pathways related to the environmental assessment of herbicides.

Environmental_Impact_Assessment_Workflow cluster_input Input Data cluster_assessment Assessment Stages cluster_output Output Herbicide_Properties Herbicide Physicochemical Properties Exposure_Assessment Exposure Assessment (PECsoil, PECwater) Herbicide_Properties->Exposure_Assessment Application_Details Application Rate, Method, and Frequency Application_Details->Exposure_Assessment Risk_Characterization Risk Characterization (TER = PNEC / PEC) Exposure_Assessment->Risk_Characterization Effects_Assessment Effects Assessment (Ecotoxicity Data) Effects_Assessment->Risk_Characterization Risk_Management Risk Management and Mitigation Measures Risk_Characterization->Risk_Management

Environmental Impact Assessment Workflow for Herbicides.

Experimental_Workflow_Phytotoxicity Start Start Prepare_Solutions Prepare Herbicide Test Solutions Start->Prepare_Solutions Apply_Herbicide Apply Herbicide (e.g., Leaf Puncture) Prepare_Solutions->Apply_Herbicide Select_Plants Select Target and Non-Target Plants Select_Plants->Apply_Herbicide Incubate Incubate under Controlled Conditions Apply_Herbicide->Incubate Assess_Damage Assess Phytotoxic Damage (e.g., Necrosis Area) Incubate->Assess_Damage Analyze_Data Analyze Data and Determine Efficacy Assess_Damage->Analyze_Data End End Analyze_Data->End

Experimental Workflow for Phytotoxicity Assessment.

Herbicide_Mode_of_Action cluster_synthetic Synthetic Herbicide Mode of Action (Example: Glyphosate) cluster_this compound This compound Phytotoxic Effect (Conceptual) Glyphosate Glyphosate EPSPS_Enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) Glyphosate->EPSPS_Enzyme Inhibits Aromatic_Amino_Acids Aromatic Amino Acids (Tryptophan, Phenylalanine, Tyrosine) EPSPS_Enzyme->Aromatic_Amino_Acids Blocks Production Shikimate_Pathway Shikimate Pathway Protein_Synthesis Protein Synthesis Aromatic_Amino_Acids->Protein_Synthesis Essential for Plant_Death Plant Death Protein_Synthesis->Plant_Death Disruption leads to This compound This compound Cellular_Target Cellular Target (Undetermined) This compound->Cellular_Target Metabolic_Disruption Metabolic Disruption Cellular_Target->Metabolic_Disruption Cell_Membrane_Damage Cell Membrane Damage Metabolic_Disruption->Cell_Membrane_Damage Necrosis Tissue Necrosis Cell_Membrane_Damage->Necrosis Plant_Death_Rad Plant Death Necrosis->Plant_Death_Rad

Conceptual Comparison of Herbicide Modes of Action.

A Comparative Analysis of the Modes of Action: Radicinin and Other Key Mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the molecular mechanisms of radicinin, a phytotoxic mycotoxin, with other significant mycotoxins affecting agriculture, food safety, and human health. By presenting quantitative data, detailed experimental protocols, and visual representations of cellular pathways, this document serves as a valuable resource for understanding the diverse toxicological profiles of these fungal metabolites.

Introduction to this compound and Other Mycotoxins

This compound is a dihydropyranopyran-4,5-dione mycotoxin produced by various fungi, including Cochliobolus australiensis and Alternaria radicina[1][2]. Primarily recognized for its phytotoxic properties, this compound is being explored as a potential bioherbicide[2][3]. Its mode of action in plant cells involves the induction of oxidative stress, leading to programmed cell death[4]. In addition to its effects on plants, this compound has demonstrated cytotoxic activity against human cancer cell lines, suggesting a broader biological significance.

This guide compares the mode of action of this compound with five other well-characterized mycotoxins: Aflatoxin B1, Ochratoxin A, Fumonisin B1, Deoxynivalenol, and Zearalenone. These mycotoxins represent a range of chemical structures and toxicological endpoints, from genotoxicity and protein synthesis inhibition to disruption of lipid metabolism and hormonal mimicry.

Comparative Analysis of Mycotoxin Modes of Action

The diverse mechanisms of action of these mycotoxins are summarized below, with quantitative data presented in Table 1. This comparison highlights the unique molecular targets and cellular consequences of each toxin.

This compound: Oxidative Stress and Programmed Cell Death Induction

This compound's primary mode of action as a phytotoxin is the induction of oxidative stress. A synthetic analog, (±)-3-deoxythis compound, which exhibits similar phytotoxic activities, has been instrumental in elucidating this mechanism. It has been shown to cause:

  • Uncontrolled Stomatal Opening: Leading to wilting in plants.

  • Chloroplast-Targeted Oxidative Stress: Specifically, the overproduction of reactive oxygen species (ROS), such as singlet oxygen, within chloroplasts.

  • Cellular Damage: This is evidenced by chlorosis, ion leakage, hydrogen peroxide (H₂O₂) production, and membrane lipid peroxidation.

  • Programmed Cell Death (PCD): The oxidative stress triggers the activation of genes involved in a chloroplast-specific PCD pathway.

Beyond its phytotoxicity, this compound exhibits cytotoxic effects on various human cancer cell lines, with a mean IC₅₀ value of 8.2 µM. The exact molecular targets for its anticancer activity are still under investigation. This compound has also been reported to have a dose-dependent inhibitory effect on protease activity.

Aflatoxin B1 (AFB1): Genotoxicity via DNA Adduction

Aflatoxin B1 is a potent genotoxic agent and is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). Its mechanism involves:

  • Metabolic Activation: AFB1 is metabolized by cytochrome P450 enzymes in the liver to the highly reactive AFB1-8,9-exo-epoxide.

  • DNA Adduct Formation: The epoxide metabolite covalently binds to DNA, primarily at the N7 position of guanine residues, forming AFB1-N7-Gua adducts.

  • Mutagenesis: These DNA adducts can lead to G to T transversions in the genetic code, a signature mutation observed in the p53 tumor suppressor gene in hepatocellular carcinoma.

  • Oxidative Stress: The metabolism of AFB1 also generates reactive oxygen species, contributing to cellular damage.

Ochratoxin A (OTA): Inhibition of Protein Synthesis

Ochratoxin A is known for its nephrotoxic, immunotoxic, and carcinogenic properties. Its primary mode of action is the competitive inhibition of protein synthesis:

  • Structural Mimicry: OTA's structure contains a phenylalanine moiety, allowing it to act as a competitive inhibitor of phenylalanyl-tRNA synthetase.

  • Disruption of Protein Synthesis: This inhibition leads to a halt in polypeptide chain elongation, affecting cellular functions and viability. In Vero cells, OTA inhibits protein synthesis with an IC₅₀ of approximately 14.5 µM. In vivo studies in mice have shown significant inhibition of protein synthesis in the spleen (75%) and kidney (68%) at a dose of 1 mg/kg.

Fumonisin B1 (FB1): Disruption of Sphingolipid Metabolism

Fumonisin B1 is a mycotoxin primarily affecting maize and is associated with various animal diseases and human esophageal cancer. Its mechanism is highly specific:

  • Enzyme Inhibition: FB1 is a potent and specific inhibitor of ceramide synthase (sphinganine N-acyltransferase), a key enzyme in the de novo sphingolipid biosynthesis pathway. An IC₅₀ value of 0.1 µM has been reported for ceramide synthase inhibition in rat liver microsomes.

  • Accumulation of Sphingoid Bases: Inhibition of ceramide synthase leads to the accumulation of sphinganine and sphingosine, which are precursors in the pathway.

  • Disruption of Cellular Signaling: The altered ratio of sphingoid bases to complex sphingolipids disrupts critical cellular processes, including cell growth, differentiation, and apoptosis.

Deoxynivalenol (DON): Ribotoxic Stress Response

Deoxynivalenol, a trichothecene mycotoxin commonly found in cereals, is a potent inhibitor of protein synthesis. Its mechanism involves:

  • Ribosome Binding: DON binds to the 60S ribosomal subunit, specifically to the A-site, interfering with the peptidyl transferase center and inhibiting protein synthesis.

  • Ribotoxic Stress Response: This binding event activates mitogen-activated protein kinases (MAPKs), triggering a signaling cascade known as the ribotoxic stress response. This leads to the upregulation of genes involved in inflammation and apoptosis.

  • Cytotoxicity: DON exhibits cytotoxic effects on various cell types, with reported IC₅₀ values of 1.2 ± 0.1 µM, 1.3 ± 0.5 µM, and 3.0 ± 0.8 µM in different porcine cell lines.

Zearalenone (ZEN): Estrogenic Activity

Zearalenone is a non-steroidal estrogenic mycotoxin that can lead to reproductive disorders. Its mode of action is based on its structural similarity to estrogen:

  • Estrogen Receptor Binding: ZEN and its metabolites competitively bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens.

  • Hormonal Disruption: This binding activates estrogenic signaling pathways, leading to the expression of estrogen-responsive genes and subsequent disruption of the endocrine system. The IC₅₀ values for ZEN binding to human ERα and ERβ are 240.4 nM and 165.7 nM, respectively.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the mode of action of this compound and the other selected mycotoxins.

MycotoxinPrimary Molecular Target/ProcessQuantitative MeasurementValueOrganism/System
This compound CytotoxicityIC₅₀8.2 µM (mean)Human cancer cell lines (A549, Hs683, SKMEL-28)
Aflatoxin B1 DNADNA adduct formation-In vivo and in vitro
Ochratoxin A Phenylalanyl-tRNA synthetaseIC₅₀ (Protein Synthesis Inhibition)~14.5 µMVero cells
Protein Synthesis Inhibition% Inhibition75% (spleen), 68% (kidney)Mice (in vivo, 1 mg/kg)
Fumonisin B1 Ceramide synthaseIC₅₀0.1 µMRat liver microsomes
Deoxynivalenol 60S ribosomal subunitIC₅₀ (Cytotoxicity)1.2 - 3.0 µMPorcine cell lines
Zearalenone Estrogen Receptor α (ERα)IC₅₀240.4 nMHuman
Estrogen Receptor β (ERβ)IC₅₀165.7 nMHuman
Patulin Glutathione-S-Transferase (GST)% Inhibition60.1% - 73.8%Maize seedlings (25 µg/mL)
Glutathione (GSH) levels% of Control25%Rat liver slices (200 µM)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

This compound-Induced Oxidative Stress Assays

This assay measures the intracellular generation of ROS.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

  • Cell Seeding: Seed adherent cells in a 24-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound or a vehicle control for the specified duration.

  • Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10 µM in pre-warmed serum-free cell culture medium.

  • Staining: Remove the treatment medium and wash the cells once with serum-free medium. Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells once with serum-free medium and twice with 1x phosphate-buffered saline (PBS).

  • Measurement: Add 500 µL of 1x PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Fluorescence can also be visualized using a fluorescence microscope.

This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Principle: The Griess reagent converts nitrite into a colored azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.

Protocol:

  • Sample Collection: Collect cell culture supernatants from cells treated with this compound or a vehicle control.

  • Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution A (e.g., sulfanilamide in an acidic solution) and Solution B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of Solution A and Solution B immediately before use.

  • Reaction: In a 96-well plate, add 100 µL of the cell culture supernatant or nitrite standard to each well. Add 100 µL of the freshly prepared Griess reagent to each well.

  • Incubation: Incubate the plate for 5-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at ~540-550 nm using a microplate reader. The concentration of nitrite in the samples is determined by comparison to the standard curve.

Fumonisin B1 - Ceramide Synthase Inhibition Assay

Principle: This assay measures the activity of ceramide synthase by quantifying the incorporation of a labeled substrate (e.g., radiolabeled sphinganine or a fluorescently labeled fatty acyl-CoA) into ceramide.

Protocol Outline:

  • Microsome Preparation: Isolate microsomes from a relevant tissue source (e.g., rat liver) as they are enriched in ceramide synthase.

  • Reaction Mixture: Prepare a reaction mixture containing the microsomal protein, a buffer system, and the substrates (sphinganine and fatty acyl-CoA, with one being labeled).

  • Inhibition: Add varying concentrations of fumonisin B1 to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a defined period.

  • Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Separation and Quantification: Separate the lipids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of labeled ceramide formed using a scintillation counter (for radiolabels) or a fluorescence detector.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of fumonisin B1 to determine the IC₅₀ value.

Deoxynivalenol - Ribosome Binding Assay

Principle: This assay determines the ability of a compound to bind to ribosomes, often by measuring the displacement of a radiolabeled ligand that is known to bind to the same site.

Protocol Outline:

  • Ribosome Isolation: Isolate ribosomes (typically 80S) from a eukaryotic source (e.g., rabbit reticulocytes or yeast).

  • Radiolabeling: Use a radiolabeled trichothecene (e.g., [³H]T-2 toxin) as the ligand.

  • Competitive Binding: Incubate the isolated ribosomes with a fixed concentration of the radiolabeled ligand and varying concentrations of deoxynivalenol (the competitor).

  • Separation of Bound and Free Ligand: Separate the ribosome-bound radiolabel from the free radiolabel using a technique such as filtration through a glass fiber filter or centrifugation.

  • Quantification: Measure the radioactivity of the ribosome-bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of displacement of the radiolabeled ligand against the concentration of deoxynivalenol to determine its binding affinity (often expressed as an IC₅₀ or Ki value).

Zearalenone - Estrogen Receptor Competitive Binding Assay

Principle: This assay measures the ability of zearalenone to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.

Protocol Outline:

  • Receptor Source: Use a source of estrogen receptors, such as a uterine cytosol preparation from an immature or ovariectomized animal, or a purified recombinant estrogen receptor.

  • Competitive Binding: Incubate the receptor preparation with a fixed concentration of radiolabeled estradiol and varying concentrations of zearalenone.

  • Separation of Bound and Free Ligand: Separate the receptor-bound estradiol from the free estradiol. A common method is the use of dextran-coated charcoal, which adsorbs the free steroid.

  • Quantification: Measure the radioactivity of the receptor-bound fraction by liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radiolabeled estradiol binding against the concentration of zearalenone to determine the IC₅₀ or relative binding affinity (RBA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Radicinin_Mode_of_Action This compound This compound PlantCell Plant Cell This compound->PlantCell Enters Chloroplast Chloroplast This compound->Chloroplast Targets Stomata Stomata This compound->Stomata Induces uncontrolled opening PlantCell->Chloroplast PlantCell->Stomata ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Chloroplast->ROS Induces overproduction Wilting Wilting Stomata->Wilting OxidativeStress Oxidative Stress ROS->OxidativeStress MembraneDamage Membrane Lipid Peroxidation OxidativeStress->MembraneDamage IonLeakage Ion Leakage OxidativeStress->IonLeakage PCD Programmed Cell Death (PCD) OxidativeStress->PCD Activates genes for

Caption: this compound's mode of action in plant cells.

Mycotoxin_Targets This compound This compound Chloroplast Chloroplast (in plants) This compound->Chloroplast Induces Oxidative Stress AFB1 Aflatoxin B1 DNA DNA AFB1->DNA Forms Adducts OTA Ochratoxin A ProteinSynthesis Protein Synthesis (Phenylalanyl-tRNA synthetase) OTA->ProteinSynthesis Inhibits FB1 Fumonisin B1 SphingolipidMetabolism Sphingolipid Metabolism (Ceramide Synthase) FB1->SphingolipidMetabolism Inhibits DON Deoxynivalenol Ribosome Ribosome (60S) DON->Ribosome Binds to ZEN Zearalenone EstrogenReceptor Estrogen Receptor ZEN->EstrogenReceptor Binds to

Caption: Primary molecular targets of this compound and other mycotoxins.

DCFH_DA_Workflow Start Seed Adherent Cells Treat Treat with Mycotoxin Start->Treat Wash1 Wash with Serum-Free Medium Treat->Wash1 Stain Incubate with DCFH-DA (10 µM, 30 min) Wash1->Stain Wash2 Wash with Medium and PBS Stain->Wash2 Measure Measure Fluorescence (Ex: 485 nm, Em: 535 nm) Wash2->Measure End Quantify ROS Measure->End

Caption: Experimental workflow for the DCFH-DA assay.

Conclusion

This guide provides a comparative overview of the modes of action of this compound and several other key mycotoxins. This compound's unique mechanism of inducing chloroplast-specific oxidative stress in plants distinguishes it from mycotoxins that primarily target DNA, protein synthesis, lipid metabolism, or hormonal signaling. The quantitative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers in the fields of toxicology, drug development, and agricultural science, facilitating further investigation into the intricate mechanisms of mycotoxin activity and the development of effective mitigation strategies.

References

Evaluation of Radicinin's Herbicidal Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the herbicidal properties of radicinin, a fungal phytotoxin with potential as a target-specific bioherbicide. Its performance is compared with other alternatives, supported by available experimental data.

Comparative Performance of this compound

This compound, a dihydropyranopyran-4,5-dione isolated from the fungus Cochliobolus australiensis, has demonstrated significant phytotoxic activity, particularly against the invasive weed buffelgrass (Cenchrus ciliaris).[1][2] Its herbicidal efficacy is compared here with other compounds, including its own derivatives and conventional broad-spectrum herbicides.

Herbicidal Efficacy on Buffelgrass and Other Species

Studies have primarily focused on the effect of this compound on buffelgrass, a major invasive species in the Sonoran Desert. The primary method for evaluating this has been the leaf puncture assay, where the necrotic area on the leaf is measured after application of the compound.

In comparison to the broad-spectrum synthetic herbicides glyphosate and imazapyr, which are commonly used for buffelgrass control but cause significant damage to native plant species, this compound shows a high degree of target specificity.[2] While direct comparative data on necrotic lesion area is not available for glyphosate and imazapyr in the reviewed studies, this compound is presented as a more environmentally benign alternative due to its reduced impact on non-target indigenous plants.[1][2]

Table 1: Phytotoxicity of this compound and a Comparative Fungal Metabolite on Various Plant Species

Plant SpeciesCompoundConcentration (M)Mean Lesion Area (mm²) ± SE
Cenchrus ciliaris (Buffelgrass)This compound2.5 x 10⁻³34.5 ± 2.1
This compound1.0 x 10⁻³22.1 ± 1.8
epi-Pyriculol2.5 x 10⁻³31.2 ± 2.5
epi-Pyriculol1.0 x 10⁻³10.5 ± 1.2
Digitaria californicaThis compound2.5 x 10⁻³5.2 ± 0.9
Heteropogon contortusThis compound2.5 x 10⁻³4.8 ± 0.7
Encelia frutescensThis compound2.5 x 10⁻³3.5 ± 0.6
Baileya radiataThis compound2.5 x 10⁻³2.1 ± 0.4
Lepidium fremontiiThis compound2.5 x 10⁻³1.8 ± 0.3
Stanleya pinnataThis compound2.5 x 10⁻³1.5 ± 0.3

Data synthesized from Masi et al. (2019). SE = Standard Error.

Structure-Activity Relationship of this compound Derivatives

To understand the structural features essential for its phytotoxicity, several derivatives of this compound were synthesized and tested. The results indicate that the core structure of this compound is crucial for its activity, as most modifications led to a decrease in phytotoxicity.

Table 2: Phytotoxicity of this compound and Its Derivatives on Cenchrus ciliaris

CompoundConcentration (M)Mean Lesion Area (mm²) ± SE
This compound (1)2.5 x 10⁻³34.5 ± 2.1
3-epi-radicinin (2)2.5 x 10⁻³15.2 ± 1.5
Radicinol (3)2.5 x 10⁻³0
3-epi-radicinol (4)2.5 x 10⁻³0
Cochliotoxin (5)2.5 x 10⁻³8.9 ± 1.1
p-Bromobenzoyl ester of this compound (6)2.5 x 10⁻³0
5-Azidopentanoyl ester of this compound (7)2.5 x 10⁻³6.1 ± 0.8

Data from Masi et al. (2019). The numbers in parentheses correspond to the compound numbering in the original publication.

Mode of Action: Chloroplast-Mediated Oxidative Stress

Recent studies on a synthetic analogue of this compound, (±)-3-deoxythis compound, have shed light on its mechanism of action. The primary target of this compound appears to be the chloroplasts, leading to a cascade of events that result in programmed cell death (PCD).

The proposed signaling pathway involves the following key steps:

  • Chloroplast Targeting: this compound enters the plant cell and localizes to the chloroplasts.

  • ROS Production: It induces the overproduction of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), within the chloroplasts.

  • Oxidative Stress: The accumulation of ROS leads to significant oxidative stress, causing damage to cellular components.

  • PCD Induction: This oxidative stress triggers a chloroplast-specific pathway of programmed cell death.

  • Gene Regulation: The expression of pro-death genes (e.g., EX1) is upregulated, while pro-survival genes (e.g., ACD2) are downregulated.

  • Physiological Effects: Macroscopically, this manifests as chlorosis, ion leakage, membrane lipid peroxidation, and ultimately, cell death and plant wilting.

Radicinin_Signaling_Pathway This compound This compound Chloroplast Chloroplast This compound->Chloroplast Targets ROS Singlet Oxygen (¹O₂) Overproduction Chloroplast->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress PCD_Pathway Chloroplast-Specific PCD Pathway Oxidative_Stress->PCD_Pathway Triggers Gene_Regulation Gene Expression Modulation PCD_Pathway->Gene_Regulation Cell_Death Programmed Cell Death Gene_Regulation->Cell_Death Leads to Physiological_Effects Chlorosis, Wilting Cell_Death->Physiological_Effects

This compound's proposed mode of action in plant cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's herbicidal spectrum.

Leaf Puncture Assay

This assay is used to assess the phytotoxicity of a compound when applied directly to leaf tissue.

Leaf_Puncture_Assay_Workflow Start Plant Material Preparation Puncture Leaf Puncturing Start->Puncture Application Application of Test Solution Puncture->Application Incubation Incubation Application->Incubation Measurement Measurement of Necrotic Lesion Incubation->Measurement Analysis Data Analysis Measurement->Analysis

Workflow for the leaf puncture assay.

Methodology:

  • Plant Material: Healthy, fully expanded leaves from the target plant species are selected.

  • Puncturing: A small puncture is made on the adaxial surface of the leaf using a sterile needle.

  • Test Solution Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) and then diluted with sterile distilled water to the desired final concentrations (e.g., 2.5 x 10⁻³ M and 1.0 x 10⁻³ M). A control solution without this compound is also prepared.

  • Application: A small droplet (e.g., 10 µL) of the test solution is applied to the punctured site.

  • Incubation: The treated plants are incubated under controlled conditions (e.g., 25°C, 12h photoperiod) for a specified period (e.g., 72 hours).

  • Measurement: The area of the necrotic lesion that develops around the puncture site is measured, typically using a digital caliper or image analysis software.

  • Data Analysis: The mean lesion area for each treatment is calculated and compared to the control to determine the phytotoxic effect.

Seed Germination Inhibition Assay

This assay evaluates the effect of a compound on the germination of seeds.

Methodology:

  • Seed Sterilization: Seeds of the target plant species are surface-sterilized to prevent microbial contamination.

  • Test Solution Preparation: this compound solutions of varying concentrations are prepared in a suitable buffer or sterile water. A control with no this compound is included.

  • Plating: A sterile filter paper is placed in a petri dish, and a specific volume (e.g., 5 mL) of the test solution is added to moisten it. A predetermined number of seeds (e.g., 20) are then evenly placed on the filter paper.

  • Incubation: The petri dishes are sealed and incubated in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 7 days).

  • Germination Assessment: Germination is recorded daily. A seed is considered germinated when the radicle has emerged to a certain length (e.g., 2 mm).

  • Data Analysis: The germination percentage for each treatment is calculated and compared to the control. The concentration that inhibits germination by 50% (IC50) can be determined.

Root Elongation Inhibition Assay

This assay assesses the impact of a compound on the early growth of seedlings, specifically root elongation.

Methodology:

  • Seed Germination: Seeds are first germinated in a control medium until the radicles reach a specific length (e.g., 2-3 mm).

  • Test Solution Preparation: Agar plates containing different concentrations of this compound are prepared. Control plates without the compound are also made.

  • Seedling Transfer: The pre-germinated seedlings are carefully transferred to the agar plates containing the test solutions.

  • Incubation: The plates are placed vertically in a growth chamber under controlled light and temperature conditions for a set period (e.g., 5 days).

  • Root Length Measurement: The length of the primary root of each seedling is measured from the base of the hypocotyl to the root tip.

  • Data Analysis: The mean root length for each treatment is calculated and compared to the control to determine the percentage of inhibition. The concentration that causes 50% inhibition of root elongation (ED50) can be calculated.

Conclusion

This compound exhibits promising potential as a bioherbicide with a high degree of target specificity for certain invasive weeds like buffelgrass, while showing lower toxicity to some native plant species. Its mode of action through the induction of chloroplast-mediated oxidative stress presents a distinct mechanism compared to many synthetic herbicides. However, further research is required to fully elucidate its herbicidal spectrum across a broader range of weeds and crop species to determine its suitability for widespread agricultural use. The structure-activity relationship studies suggest that the intact this compound molecule is optimal for its phytotoxic activity. The detailed protocols provided in this guide offer a standardized framework for future comparative studies on this compound and other potential bioherbicides.

References

Safety Operating Guide

Essential Guide to Radicinin Disposal: A Procedural Overview for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedural information for the safe disposal of Radicinin, a mycotoxin with potential applications as a bioherbicide.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure the appropriate personal protective equipment is worn to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of aerosolization or if handling a powder, a properly fitted respirator is recommended. Work in a well-ventilated area or under a chemical fume hood.[4]

II. Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Containment: For liquid spills, use absorbent pads or other appropriate absorbent materials. For solid spills, carefully cover the material to avoid generating dust.[4]

  • Neutralization/Decontamination: While specific deactivating agents for this compound are not documented, a common practice for mycotoxins is to use a solution of sodium hypochlorite (bleach). Prepare a fresh solution of 1% to 2.5% sodium hypochlorite. Carefully apply the solution to the spill area, ensuring complete coverage, and allow for a contact time of at least 30 minutes.

  • Cleanup: Using absorbent materials, wipe up the decontaminated spill. Place all contaminated materials, including PPE, into a clearly labeled hazardous waste container.

  • Final Cleaning: Thoroughly clean the spill area with soap and water.

III. Waste Disposal Procedures

All this compound waste, including pure compound, contaminated labware, and cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Solid Waste: Place solid this compound waste, contaminated gloves, absorbent pads, and other disposable materials into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and any other information required by your institution.

    • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container.

    • Sharps: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.

  • Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Incineration is a common and effective method for the complete destruction of mycotoxins.

IV. Quantitative Data and Stability

While extensive toxicological data for this compound is not available, its stability under various conditions has been studied, which is relevant for handling and disposal.

PropertyObservationCitation
Sunlight Degradation 98.90% degradation after 3 days in sunlight in an aqueous medium.
Room Temperature Degradation Approximately 59.51% degradation at room temperature in an aqueous medium.
UV Light (254 nm) Degradation Increased degradation compared to room temperature, but less than sunlight.
Toxicity Considered to have relatively low ecotoxicity to certain aquatic organisms. Cytotoxicity against human tumor cell lines has been reported, underscoring the need for cautious handling.

V. This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Radicinin_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Generation cluster_disposal Disposal Process cluster_spill Spill Response PPE Wear Appropriate PPE Handling Handle this compound in Ventilated Area PPE->Handling Waste_Gen Generate this compound Waste Handling->Waste_Gen Spill Spill Occurs Handling->Spill Segregate Segregate Waste Waste_Gen->Segregate Containerize Containerize in Labeled Hazardous Waste Container Segregate->Containerize Store Store in Designated Area Containerize->Store Arrange_Pickup Arrange for Professional Disposal Store->Arrange_Pickup Contain Contain Spill Spill->Contain Decontaminate Decontaminate with 1-2.5% Sodium Hypochlorite Contain->Decontaminate Cleanup Clean Up Spill Decontaminate->Cleanup Cleanup->Containerize

Caption: Workflow for Safe this compound Disposal

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for this compound is not available, treat it with the caution afforded to a substance of unknown toxicity.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Radicinin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Radicinin, a fungal metabolite with potential applications in drug development and agriculture. While this compound has shown promise in targeted applications, its cytotoxic effects on human cell lines necessitate stringent safety protocols. Adherence to these guidelines is critical to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for all procedures involving this compound in its solid form or in solution.

Body Part Required PPE Specifications
Hands Nitrile GlovesDouble-gloving is recommended. Change gloves immediately upon contamination.
Eyes Safety Goggles with Side ShieldsMust provide a complete seal around the eyes to protect from splashes and aerosols.
Respiratory N95 or higher-rated RespiratorRequired when handling this compound powder or when aerosolization is possible.
Body Laboratory CoatFully buttoned, with tight-fitting cuffs.
Feet Closed-toe ShoesMade of a non-porous material.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key stages of handling, from receiving the compound to its final disposal.

Radicinin_Handling_Workflow Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Inspect container integrity Preparation Preparation of Solutions Storage->Preparation Use designated area Handling Experimental Handling Preparation->Handling Handle within a fume hood Decontamination Decontamination of Surfaces & Equipment Handling->Decontamination Clean spills immediately Disposal Waste Disposal Decontamination->Disposal Segregate waste

Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Receiving and Unpacking:

  • Visually inspect the shipping container for any signs of damage or leakage upon arrival.

  • Wear appropriate PPE (gloves and lab coat) during unpacking.

  • Unpack the compound in a designated area, preferably within a chemical fume hood.

2. Storage:

  • Store this compound in a clearly labeled, tightly sealed container.

  • Keep the container in a cool, dry, and dark place.

  • Ensure the storage location is secure and accessible only to authorized personnel.

3. Preparation of Solutions:

  • All manipulations involving solid this compound, including weighing and dissolution, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.

  • Use a dedicated set of non-porous equipment (e.g., spatulas, weighing boats).

  • When dissolving, add the solvent slowly to the solid to minimize splashing.

4. Experimental Handling:

  • Conduct all experiments involving this compound within a chemical fume hood.

  • Always wear the full complement of prescribed PPE.

  • Avoid skin contact at all times. If contact occurs, immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Spill and Decontamination Protocol

Immediate and thorough decontamination is crucial in the event of a spill.

Spill Type Decontamination Procedure
Solid Spill 1. Gently cover the spill with absorbent paper towels to avoid raising dust. 2. Moisten the towels with a 10% bleach solution. 3. Wipe the area from the outside in. 4. Place all contaminated materials in a sealed bag for hazardous waste disposal.
Liquid Spill 1. Cover the spill with absorbent material. 2. Apply a 10% bleach solution and let it sit for at least 10 minutes. 3. Wipe the area clean. 4. Dispose of all materials as hazardous waste.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.

Radicinin_Disposal_Pathway Solid_Waste Contaminated Solid Waste (Gloves, Tubes, etc.) Waste_Bag Sealed, Labeled Hazardous Waste Bag Solid_Waste->Waste_Bag Liquid_Waste Contaminated Liquid Waste (Solutions, Solvents) Waste_Container Designated Hazardous Waste Container Liquid_Waste->Waste_Container Waste_Bag->Waste_Container Disposal_Service Licensed Hazardous Waste Disposal Service Waste_Container->Disposal_Service

Disposal pathway for this compound-contaminated materials.

Waste Segregation and Disposal:

  • Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, plasticware, and absorbent materials from spills, must be collected in a designated, leak-proof, and clearly labeled hazardous waste bag.

  • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.

By implementing these rigorous safety and handling protocols, research institutions can ensure a safe laboratory environment while advancing scientific discovery with this promising compound. Your commitment to safety is paramount.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.